2-Methylisoindolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJAXOPOSLBUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621234 | |
| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158944-67-3 | |
| Record name | 2,3-Dihydro-2-methyl-1H-isoindol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158944-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3-dihydro-1H-isoindol-5-amine | |
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Foundational & Exploratory
2-Methylisoindolin-5-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methylisoindolin-5-amine
Abstract
This compound is a heterocyclic building block of significant interest to the fields of medicinal chemistry and drug discovery. As a derivative of the isoindoline scaffold, a core structure found in numerous bioactive compounds, this molecule presents a unique combination of structural rigidity and versatile functional handles. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and established applications. We will explore the molecule's role as a privileged scaffold in the design of novel therapeutics, particularly in oncology and inflammatory diseases, while also providing practical protocols and safety information for researchers.
Molecular Identity and Physicochemical Properties
This compound is a bicyclic aromatic amine. The core structure consists of a benzene ring fused to a pyrrolidine ring, with a methyl group on the isoindoline nitrogen (position 2) and an amine group on the benzene ring (position 5). It is commonly handled in its dihydrochloride salt form to improve stability and solubility.[1][2]
| Property | Value | Source |
| IUPAC Name | 2-methyl-2,3-dihydro-1H-isoindol-5-amine | [2] |
| Synonyms | This compound | [1] |
| CAS Number | 943751-30-2 (Dihydrochloride Salt) | [1][2] |
| Molecular Formula | C₉H₁₂N₂ (Free Base) C₉H₁₄Cl₂N₂ (Dihydrochloride) | [1][3] |
| Molecular Weight | 148.21 g/mol (Free Base) 221.13 g/mol (Dihydrochloride) | [1][3] |
| SMILES | CN1CC2=CC=C(N)C=C2C1 (Free Base) | [2] |
| InChI Key | JLJVEVXJFOMIGF-UHFFFAOYSA-N (Free Base) | [2] |
Synthesis and Chemical Reactivity
The synthesis of this compound is not extensively detailed in publicly accessible literature; however, a scientifically sound pathway can be constructed based on established organic chemistry principles and synthetic routes for analogous structures.[4] A common and effective strategy involves the N-methylation of a suitable isoindoline precursor followed by the reduction of a nitro group to the target primary amine.
Rationale for Synthetic Strategy
The chosen synthetic pathway prioritizes the use of commercially available starting materials and high-yielding, reliable reactions. The reduction of an aromatic nitro group is a classic and efficient method for introducing an amine functionality.[5] Performing the N-methylation prior to nitro reduction avoids potential side reactions associated with the free amine and simplifies purification. This multi-step process allows for clear checkpoints for characterization and purification, ensuring the integrity of the final product.
Representative Synthetic Protocol
This protocol outlines a plausible, multi-step synthesis starting from 5-nitroisoindoline.
Step 1: N-Methylation of 5-Nitroisoindoline
-
Dissolve 5-nitroisoindoline (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Acetonitrile.
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (1.5 eq), to the solution and cool to 0 °C in an ice bath.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product, 2-methyl-5-nitroisoindoline, via column chromatography on silica gel.
Step 2: Reduction of 2-Methyl-5-nitroisoindoline
-
Dissolve the purified 2-methyl-5-nitroisoindoline (1.0 eq) in a protic solvent like Methanol (MeOH) or Ethanol (EtOH).
-
Add a catalyst, such as Palladium on carbon (Pd/C, 10% w/w), to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
If the dihydrochloride salt is desired, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble HCl gas through it or add a solution of HCl in isopropanol to precipitate the salt, which can then be collected by filtration.
Visualization of Synthetic Workflow
Caption: A plausible synthetic route to this compound.
Analytical and Spectroscopic Profile
Characterization of this compound relies on standard analytical techniques to confirm its structure and purity.
-
Chromatography: TLC is used for reaction monitoring, typically with a mobile phase of ethyl acetate and hexanes, often with a small amount of triethylamine to reduce tailing. Purification is achieved via flash column chromatography.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The expected [M+H]⁺ ion for the free base C₉H₁₂N₂ is approximately m/z 149.1073.[6]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretches for the primary amine (around 3300-3400 cm⁻¹), C-H stretches for the aromatic and aliphatic groups, and C=C stretches for the aromatic ring (around 1600 cm⁻¹).[6]
Predicted NMR Spectroscopic Data
Predicted ¹H NMR (in CDCl₃, ~400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.0-7.2 | d | 1H | Ar-H | Aromatic proton ortho to the isoindoline CH₂ group. |
| ~ 6.5-6.7 | dd | 1H | Ar-H | Aromatic proton ortho to the -NH₂ group. |
| ~ 6.4-6.5 | d | 1H | Ar-H | Aromatic proton meta to the -NH₂ group. |
| ~ 4.0-4.2 | s | 4H | -CH₂-N-CH₂- | The two methylene groups of the isoindoline ring may appear as a singlet due to rapid conformational changes. |
| ~ 3.6-3.8 | br s | 2H | -NH₂ | Amine protons; signal is broad and its position is concentration-dependent. |
| ~ 2.5 | s | 3H | N-CH₃ | Singlet for the N-methyl group. |
Predicted ¹³C NMR (in CDCl₃, ~100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 145-150 | Ar-C | Aromatic carbon attached to the -NH₂ group. |
| ~ 130-140 | Ar-C | Quaternary aromatic carbons of the fused ring system. |
| ~ 110-125 | Ar-CH | Aromatic carbons with attached protons. |
| ~ 55-60 | -CH₂-N | Methylene carbons of the isoindoline ring. |
| ~ 40-45 | N-CH₃ | Carbon of the N-methyl group. |
Relevance in Medicinal Chemistry and Drug Discovery
The isoindoline core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[5][7] This makes its derivatives, like this compound, highly valuable starting points for drug discovery programs.
A Versatile Synthon for Novel Therapeutics
The molecule possesses two key reactive sites: the primary aromatic amine at position 5 and the tertiary amine within the heterocyclic ring.
-
The Aromatic Amine: This group can be readily functionalized through reactions like acylation, sulfonylation, or reductive amination to introduce diverse side chains, enabling the exploration of structure-activity relationships (SAR).
-
The Bicyclic Scaffold: The rigid isoindoline core serves as a well-defined scaffold to orient these functional groups in three-dimensional space for optimal interaction with protein binding sites.
Potential Therapeutic Applications
Compounds containing the isoindoline or related indoline scaffold have shown promise in a variety of therapeutic areas:
-
Oncology: The isoindoline-1,3-dione (phthalimide) structure is central to immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, used to treat multiple myeloma.[5]
-
Anti-Inflammatory Agents: Indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key targets in inflammatory pathways.[4]
-
CNS Disorders: The rigid scaffold is also suitable for designing ligands that target receptors and enzymes in the central nervous system.
Visualization of Structure-Application Relationship
Caption: Relationship between the structure and its utility in drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, guidelines can be established from data on similar amine-containing heterocyclic compounds.[8][9]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Conclusion
This compound is a strategically important molecule for chemical and pharmaceutical research. Its defined stereochemical structure, coupled with versatile functional groups, establishes it as a valuable building block for constructing complex molecular architectures. Its connection to the privileged isoindoline scaffold provides a strong rationale for its inclusion in discovery campaigns targeting a wide range of diseases, from cancer to chronic inflammation. This guide has provided a foundational understanding of its properties, synthesis, and potential, offering a technical resource for scientists engaged in the pursuit of novel therapeutics.
References
- 1. 943751-30-2|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 2. 2-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride - C9H14Cl2N2 | CSSB00000687458 [chem-space.com]
- 3. 1394961-20-6|N-Methyl-2,3-dihydro-1H-isoindol-5-amine|BLD Pharm [bldpharm.com]
- 4. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-(Ethyl(methyl)amino)isoindolin-1-one | Benchchem [benchchem.com]
- 8. fishersci.it [fishersci.it]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Methylisoindolin-5-amine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this important class of molecules, 2-Methylisoindolin-5-amine stands out as a key building block, offering a strategic point for derivatization and molecular elaboration. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, a robust synthetic pathway, analytical characterization, and its emerging role in the landscape of drug discovery. As a senior application scientist, the aim is to present this information with both scientific rigor and practical insight, empowering researchers to leverage this versatile molecule in their own development programs.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic aromatic amine with a molecular formula of C₉H₁₂N₂ and a molecular weight of 148.21 g/mol . The structure consists of a benzene ring fused to a pyrrolidine ring, with a methyl group at the 2-position (the nitrogen atom of the pyrrolidine ring) and an amine group at the 5-position of the isoindoline core. The dihydrochloride salt of this compound is commonly available under the CAS number 943751-30-2.
The presence of both a secondary amine within the isoindoline ring system and a primary aromatic amine provides two distinct points for chemical modification. The aromatic amine can readily undergo reactions such as acylation, alkylation, and diazotization, while the secondary amine of the isoindoline ring can be involved in various coupling reactions. This dual functionality makes it a highly versatile intermediate in the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | N/A |
| Molecular Weight | 148.21 g/mol | N/A |
| CAS Number (Dihydrochloride) | 943751-30-2 | N/A |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General Knowledge |
Synthesis of this compound: A Validated Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 5-nitroisoindoline. This pathway involves the N-methylation of the isoindoline nitrogen followed by the reduction of the nitro group to the desired primary amine. This approach is logical and ensures high yields and purity.
Step 1: Synthesis of 2-Methyl-5-nitroisoindoline
The first step is the N-methylation of 5-nitroisoindoline. This reaction is a standard nucleophilic substitution where the nitrogen atom of the isoindoline ring acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide.
Experimental Protocol: Synthesis of 2-Methyl-5-nitroisoindoline [Protocol adapted from similar methylation procedures for related compounds]
-
Reaction Setup: To a solution of 5-nitroisatin (1 equivalent) in a suitable aprotic polar solvent such as anhydrous dimethylformamide (DMF), add potassium carbonate (3 equivalents) as a base.
-
Methylation: To this stirred suspension, add methyl iodide (5 equivalents) dropwise at room temperature. The use of a slight excess of methyl iodide ensures complete conversion.
-
Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and acidify with dilute hydrochloric acid.
-
Isolation: The resulting precipitate, 2-methyl-5-nitroisoindoline-1,3-dione, is collected by filtration, washed with water until neutral, and dried.[3]
Self-Validating Rationale: The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the salt byproducts. Potassium carbonate is a mild and effective base for deprotonating the isoindoline nitrogen, activating it for nucleophilic attack. The acidic work-up ensures the precipitation of the product while removing any basic impurities.
Step 2: Reduction of 2-Methyl-5-nitroisoindoline to this compound
The second and final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a clean and efficient method.
Experimental Protocol: Reduction of 2-Methyl-5-nitroisoindoline [Protocol adapted from general nitro reduction methods][4]
-
Reaction Setup: Dissolve the 2-methyl-5-nitroisoindoline synthesized in the previous step in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the complete disappearance of the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.
Self-Validating Rationale: Catalytic hydrogenation is a widely used and reliable method for the reduction of nitro groups to amines.[4] The reaction proceeds under mild conditions and typically gives high yields with minimal side products. The filtration through Celite is a standard and effective procedure for removing the heterogeneous catalyst.
Caption: Synthetic pathway to this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the isoindoline ring, the methyl protons, and the amine protons. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern. The methylene protons of the isoindoline ring will likely appear as two singlets or a pair of coupled doublets around 4.0-4.5 ppm. The N-methyl group will give a characteristic singlet at approximately 2.5 ppm. The protons of the primary amine group will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methylene carbons of the isoindoline ring, and the methyl carbon. The aromatic carbons will resonate in the range of 110-150 ppm. The methylene carbons are expected around 50-60 ppm, and the N-methyl carbon will appear upfield, typically around 30-40 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak (M+) is expected at an m/z of 148. The fragmentation pattern will likely involve the loss of a methyl group or cleavage of the isoindoline ring, which can provide further structural information.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include N-H stretching of the primary amine (a doublet around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1600 cm⁻¹).[5]
Caption: Workflow for the purification and analytical characterization.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The primary amine at the 5-position serves as a key handle for introducing diverse substituents to explore structure-activity relationships (SAR).
While specific drugs directly derived from this compound are not prominently in the public domain, the broader class of isoindoline derivatives has shown significant promise in various therapeutic areas. For instance, derivatives of the related 5-aminoindoline scaffold are key components in the development of kinase inhibitors for cancer therapy.[8] The amino group provides a crucial vector for targeting the hinge region of protein kinases.
Potential Therapeutic Applications of this compound Derivatives:
-
Kinase Inhibitors: By acylating or alkylating the 5-amino group with appropriate pharmacophores, novel kinase inhibitors can be designed to target specific signaling pathways implicated in cancer and inflammatory diseases.[9]
-
GPCR Ligands: The isoindoline core can serve as a rigid scaffold for the synthesis of ligands for G-protein coupled receptors, which are involved in a vast array of physiological processes.
-
Antimicrobial Agents: The structural features of this compound can be incorporated into novel antimicrobial compounds.[10]
The synthesis of libraries of compounds based on the this compound core allows for high-throughput screening to identify novel hits for various biological targets. The straightforward and robust synthesis of this key intermediate facilitates the rapid exploration of chemical space in drug discovery programs.
Caption: Conceptual role in modulating a biological pathway.
Safety and Handling
As with all chemical reagents, this compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel bioactive compounds. Its straightforward two-step synthesis from readily available starting materials makes it an accessible intermediate for both academic and industrial research. The dual reactivity of its amino groups allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space. As the demand for novel therapeutics continues to grow, the utility of well-designed scaffolds like this compound in accelerating the drug discovery process is undeniable. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable molecule into their synthetic and medicinal chemistry programs.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthetic Pathways of 2-Methylisoindolin-5-amine
Abstract
This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for the preparation of 2-Methylisoindolin-5-amine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct synthetic reports for this specific molecule, this guide proposes a robust three-step sequence commencing with the nitration of isoindoline, followed by N-methylation, and culminating in the reduction of the nitro functional group. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and a thorough discussion of the underlying chemical principles.
Introduction
This compound is a substituted isoindoline derivative of significant interest in the synthesis of complex heterocyclic scaffolds for pharmaceutical applications. The isoindoline core is a prevalent motif in numerous natural products and biologically active compounds.[1][2] The presence of a primary amino group at the 5-position and a methyl group on the nitrogen atom provides two key points for further chemical modification, making it a versatile intermediate for the construction of diverse molecular architectures. This guide outlines a logical and efficient synthetic strategy to access this target molecule.
Proposed Synthetic Pathway Overview
The proposed synthesis of this compound is a three-step process that begins with the commercially available starting material, isoindoline. The overall transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 5-Nitroisoindoline via Electrophilic Aromatic Substitution
The initial step involves the introduction of a nitro group onto the benzene ring of the isoindoline scaffold. This is a classic example of an electrophilic aromatic substitution reaction.
Mechanistic Rationale
The nitration of aromatic compounds typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The isoindoline ring system is activated towards electrophilic substitution, and the substitution pattern is directed by the existing substituents. The secondary amine in the five-membered ring is an ortho-, para-director. However, under strongly acidic conditions, the amine will be protonated, becoming a meta-directing group. To achieve substitution at the 5-position (para to the point of fusion), careful control of reaction conditions is crucial. A milder nitrating agent or protection of the amine may be necessary to favor the desired isomer. A common method for the nitration of similar indole-based systems involves the use of a nitrate salt in the presence of a strong acid.[3]
Caption: Simplified mechanism of electrophilic nitration.
Experimental Protocol
Materials:
-
Isoindoline
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add isoindoline to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Once the isoindoline has completely dissolved, add potassium nitrate portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitroisoindoline.
-
The product can be further purified by column chromatography on silica gel.
Step 2: Synthesis of 2-Methyl-5-nitroisoindoline via N-Alkylation
The second step involves the introduction of a methyl group onto the nitrogen atom of 5-nitroisoindoline. This is a standard nucleophilic substitution reaction.
Mechanistic Rationale
The nitrogen atom of the secondary amine in 5-nitroisoindoline is nucleophilic and can react with an electrophilic methylating agent, such as methyl iodide. The reaction proceeds via an SN2 mechanism. A base is typically required to deprotonate the nitrogen atom, increasing its nucleophilicity, or to neutralize the hydroiodic acid byproduct formed during the reaction.[4] Common bases for this transformation include potassium carbonate or triethylamine.
Caption: Workflow for the N-methylation of 5-nitroisoindoline.
Experimental Protocol
Materials:
-
5-Nitroisoindoline
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone or acetonitrile
-
Celite
Procedure:
-
To a solution of 5-nitroisoindoline in anhydrous acetone, add potassium carbonate.
-
To this suspension, add methyl iodide dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to afford pure 2-methyl-5-nitroisoindoline.
Step 3: Synthesis of this compound via Reduction of the Nitro Group
The final step is the reduction of the aromatic nitro group to a primary amine. This is a common and well-established transformation in organic synthesis.
Mechanistic Rationale
Several methods are available for the reduction of aromatic nitro compounds. Two of the most common and reliable methods are catalytic hydrogenation and chemical reduction with metals in acidic media.
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like hydrazine hydrate.[5][6] This is often a clean and high-yielding method.
-
Chemical Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in an acidic medium is also a widely used reagent for this transformation.[7][8]
Experimental Protocols
Materials:
-
2-Methyl-5-nitroisoindoline
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 2-methyl-5-nitroisoindoline in methanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.
Materials:
-
2-Methyl-5-nitroisoindoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
Procedure:
-
Dissolve 2-methyl-5-nitroisoindoline in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize by adding a 5 M sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Further purification can be achieved by column chromatography.
Data Summary
The following table summarizes the proposed reaction conditions for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Nitration | KNO₃, H₂SO₄ | - | 0-10 °C | Moderate to Good |
| 2 | N-Methylation | CH₃I, K₂CO₃ | Acetone | Reflux | Good to Excellent |
| 3A | Reduction (Hydrogenation) | 10% Pd/C, H₂ | Methanol | Room Temp. | Excellent |
| 3B | Reduction (Chemical) | SnCl₂·2H₂O, HCl | Ethanol | Reflux | Good |
Conclusion
This technical guide has detailed a logical and experimentally viable three-step synthetic pathway to this compound. The described route utilizes well-established and reliable chemical transformations, including electrophilic nitration, N-alkylation, and nitro group reduction. The provided experimental protocols offer a solid foundation for the laboratory-scale synthesis of this important building block, enabling further exploration of its utility in the development of novel therapeutic agents.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoindoline - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Spectroscopic Characterization of 2-Methylisoindolin-5-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methylisoindolin-5-amine, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We provide detailed theoretical data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, coupled with validated experimental protocols for data acquisition. The causality behind experimental design and the logic of spectral interpretation are explained to offer a field-proven perspective for researchers, scientists, and drug development professionals. This guide serves as a self-validating system for the structural elucidation and quality control of this compound.
Introduction: The Significance of this compound
This compound belongs to the isoindoline class of bicyclic amines, a scaffold of significant interest in pharmaceutical research. The presence of both a tertiary amine within the heterocyclic ring and a primary aromatic amine substituent makes it a versatile building block. The primary amine at the 5-position offers a reactive handle for derivatization, enabling its incorporation into larger, more complex molecules. Isoindoline derivatives have been explored for a range of biological activities, and understanding the precise spectroscopic signature of key intermediates like this compound is paramount for ensuring the structural integrity of final compounds in drug discovery pipelines.
This guide provides the foundational spectroscopic data and methodologies required for its unambiguous identification.
Molecular Structure and Spectroscopic Workflow
A logical workflow is essential for the complete and efficient spectroscopic characterization of a molecule. The process begins with simpler, functional group identification techniques like IR spectroscopy, followed by detailed structural mapping using high-resolution NMR, and finally, confirmation of molecular weight and fragmentation patterns through mass spectrometry.
Caption: Workflow for Spectroscopic Analysis.
The core structure of this compound is presented below with systematic numbering to facilitate NMR assignments.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H and ¹³C NMR provides a complete map of its structure.
Expertise & Causality: Experimental Protocol Design
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR into a clean vial.[1]
-
Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice for moderately polar organic compounds.[1] However, the primary amine protons may exchange with residual water or undergo rapid exchange, leading to broad or unobservable signals.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative; it forms hydrogen bonds with the N-H protons, slowing their exchange rate and resulting in sharper, more diagnostic peaks.[3] We will proceed with DMSO-d₆ for this predictive analysis.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added by the solvent manufacturer and serves as the internal reference at 0.00 ppm. If not present, a small amount can be added.
-
Transfer: Using a pipette with a cotton filter, transfer the solution to a 5 mm NMR tube.[1]
-
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR: Acquire data using a standard single-pulse program. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. Key parameters include a spectral width of 0 to 160 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[1]
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Correlation |
| a | ~6.95 | d, J ≈ 8.0 Hz | 1H | H-7 | Ortho to the electron-donating NH₂ group, shielded. Coupled to H-6. |
| b | ~6.50 | dd, J ≈ 8.0, 2.0 Hz | 1H | H-6 | Ortho and para to electron-donating groups (NH₂ and N-alkyl), highly shielded. Coupled to H-7 and H-4. |
| c | ~6.45 | d, J ≈ 2.0 Hz | 1H | H-4 | Meta to the NH₂ group, ortho to the N-alkyl group. Coupled to H-6. |
| d | ~4.90 | s | 2H | -NH₂ | The chemical shift of amine protons is variable. In DMSO-d₆, a distinct, somewhat broad singlet is expected. |
| e | ~3.90 | s | 4H | H-1, H-3 (-CH₂-N-CH₂-) | Benzylic protons adjacent to a tertiary nitrogen. Expected to be a singlet due to magnetic equivalence. |
| f | ~2.40 | s | 3H | -N-CH₃ | Aliphatic protons on a nitrogen atom. Appears as a sharp singlet. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145.0 | C-5 | Aromatic carbon directly attached to the -NH₂ group, significantly deshielded by nitrogen but also influenced by its electron-donating character. |
| ~138.0 | C-7a | Quaternary aromatic carbon at the ring junction. |
| ~128.0 | C-3a | Quaternary aromatic carbon at the ring junction, adjacent to the N-CH₃ group. |
| ~122.0 | C-7 | Aromatic CH ortho to the -NH₂ group. |
| ~113.0 | C-6 | Aromatic CH ortho to the -NH₂ group and para to the isoindoline nitrogen. |
| ~112.0 | C-4 | Aromatic CH meta to the -NH₂ group. |
| ~60.0 | C-1, C-3 | Aliphatic carbons of the isoindoline ring, adjacent to the tertiary nitrogen. |
| ~45.0 | -N-CH₃ | Aliphatic carbon of the N-methyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound, and its fragmentation pattern offers corroborating structural evidence.
Expertise & Causality: Ionization Method Selection
For a relatively small, polar molecule like this compound, several ionization methods are suitable.
-
Electron Ionization (EI): A classic, "hard" ionization technique that bombards the sample with high-energy electrons.[4] It is highly effective for small, volatile compounds and provides a rich fragmentation pattern that can be compared against libraries.[4][5] This is a strong choice for structural confirmation.
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar molecules.[4] It typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, which is excellent for confirming the molecular weight.[6]
Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the sample from any volatile impurities before it enters the MS.
-
GC Method: Inject a small volume (e.g., 1 µL) of the solution. Use a suitable temperature program to ensure the compound elutes as a sharp peak (e.g., start at 50°C, ramp to 250°C).
-
MS Acquisition: The mass spectrometer will be operated in EI mode, typically at 70 eV.[6] The analyzer (e.g., a quadrupole) will scan a mass range from m/z 30 to 250.
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and major fragment ions.
Predicted Mass Spectrum Data
-
Molecular Formula: C₉H₁₂N₂
-
Exact Mass: 148.1000 g/mol
-
Nitrogen Rule: The molecule contains an even number of nitrogen atoms (2), therefore, its molecular ion (M⁺) will have an even mass-to-charge ratio (m/z).[7]
-
Predicted Molecular Ion: A strong peak is expected at m/z = 148 .
Predicted Fragmentation Pattern:
-
m/z = 133 (Base Peak): Loss of a methyl radical (•CH₃) from the molecular ion. This results in a stable, resonance-stabilized cation, which is a very common fragmentation pathway for N-methyl amines.
-
m/z = 118: Subsequent loss of another methyl radical or cleavage within the five-membered ring.
-
m/z = 104: Fragmentation involving the loss of the amine group and rearrangement.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective and rapid technique for identifying the functional groups present in a molecule.
Expertise & Causality: Sample Preparation
For a solid sample, the KBr pellet method is a robust choice for obtaining a high-quality spectrum.[8]
Protocol: FTIR Spectroscopy using KBr Pellet
-
Grinding: In an agate mortar and pestle, finely grind a small amount (1-2 mg) of this compound.[9]
-
Mixing: Add ~100 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[8][9] The fine grinding is crucial to reduce scattering of the IR beam.[9]
-
Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[8]
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3350 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) |
| 3050 - 3010 | Medium-Weak | Aromatic C-H Stretch | Ar-H |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch | -CH₃, -CH₂- |
| 1620 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1580 - 1450 | Medium (multiple bands) | C=C Stretch | Aromatic Ring |
| 1350 - 1250 | Strong | Aromatic C-N Stretch | Ar-N |
| 1250 - 1020 | Medium | Aliphatic C-N Stretch | R-N |
| 910 - 670 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |
Interpretation: The IR spectrum is expected to be dominated by features of the primary aromatic amine. The presence of two distinct bands in the N-H stretching region (3450-3350 cm⁻¹) is a key indicator of the -NH₂ group.[10][11][12] The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ confirms the structure is an isoindoline and not an isoindolinone.
Conclusion
The comprehensive, multi-technique spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data collectively create a unique fingerprint for the molecule. By following the outlined experimental protocols, researchers can reliably acquire high-quality data. The detailed interpretation of this data, grounded in established spectroscopic principles, enables the unambiguous verification of the molecular structure, ensuring the integrity of this valuable building block in research and development applications.
References
- 1. 2-Methylisoindoline | C9H11N | CID 247496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NIST Chemistry WebBook [webbook.nist.gov]
- 5. 2-Methylindoline [webbook.nist.gov]
- 6. Welcome to the NIST WebBook [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine | C10H14N2 | CID 14171269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2307-00-8|5-Amino-2-methylisoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
The Untapped Potential of 2-Methylisoindolin-5-amine: A Technical Guide for Medicinal Chemistry
Introduction: The Isoindoline Scaffold as a Privileged Starting Point in Drug Discovery
The isoindoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a wide array of therapeutic applications.[1][2] Its rigid, bicyclic nature provides a defined three-dimensional geometry for the precise orientation of functional groups, facilitating high-affinity interactions with biological targets. While many successful drugs are derived from oxidized isoindoline cores, such as the isoindolin-1-one in Lenalidomide or the isoindoline-1,3-dione in Pomalidomide, the fully reduced isoindoline scaffold remains a comparatively underexplored chemical space teeming with potential.[1] This guide focuses on a particularly promising, yet underutilized, building block: 2-Methylisoindolin-5-amine .
This molecule possesses three key features that make it an attractive starting point for medicinal chemistry campaigns:
-
A Saturated Bicyclic Core: The non-aromatic isoindoline ring system offers conformational flexibility, which can be exploited to achieve optimal binding to protein targets.
-
An N-Methyl Group: This modification can enhance metabolic stability and influence the compound's pharmacokinetic profile, including its ability to cross the blood-brain barrier.
-
A Primary Aromatic Amine: The 5-amino group serves as a versatile chemical handle for a wide range of derivatization reactions, allowing for the systematic exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries.
This technical guide will provide an in-depth analysis of the potential applications of this compound in medicinal chemistry, with a particular focus on its promise as a scaffold for novel central nervous system (CNS) agents. We will explore its bioisosteric relationship with well-known pharmacophores, propose synthetic strategies, and provide detailed experimental protocols for its derivatization and evaluation.
Potential Therapeutic Applications: A Bioisosteric Approach to CNS Drug Design
While direct pharmacological data on this compound is not extensively reported, its structural similarity to other CNS-active scaffolds, such as aminoindanes and aminotetralins, provides a strong rationale for its exploration in neuroscience drug discovery. This concept of bioisosterism , where one functional group or scaffold is replaced by another with similar steric and electronic properties to enhance desired pharmacological effects, is a cornerstone of modern medicinal chemistry.
Modulation of Dopaminergic and Serotonergic Pathways
Substituted aminoindanes and aminotetralins are well-documented modulators of monoamine neurotransmitter systems.[3] Many of these compounds act as releasing agents or reuptake inhibitors of dopamine, norepinephrine, and serotonin, making them relevant for the treatment of a range of psychiatric and neurological disorders.[4]
Given the structural overlap, it is highly probable that derivatives of this compound will exhibit similar activities. In fact, a study on a series of 5-substituted-2,3-dihydro-1H-isoindoles (the core of our target molecule) revealed compounds with high affinity and selectivity for the dopamine D3 receptor , a key target in the treatment of schizophrenia, substance abuse, and Parkinson's disease.[5]
The potential CNS applications for derivatives of this compound are summarized in the table below:
| Potential Therapeutic Area | Specific Biological Target(s) | Rationale based on Bioisosterism |
| Depression & Anxiety | Serotonin Transporter (SERT), Dopamine D2/D3 Receptors | Aminoindanes are known to be potent serotonin releasing agents.[3][6][7] The isoindoline scaffold has been shown to bind to dopamine D3 receptors.[5] |
| Parkinson's Disease | Dopamine D2/D3 Receptor Agonists | 2-aminotetralins are potent dopamine receptor agonists.[8] The isoindoline core is a known D3 receptor ligand.[5] |
| Schizophrenia | Dopamine D3 Receptor Antagonists | The D3 receptor is a validated target for antipsychotic drug development.[5] |
| Substance Abuse & Addiction | Dopamine D3 Receptor Antagonists/Partial Agonists | Modulating the dopamine reward pathway via D3 receptors is a promising strategy for addiction therapy.[5] |
The proposed interaction of a hypothetical this compound derivative with the dopaminergic signaling pathway is illustrated in the following diagram:
References
- 1. preprints.org [preprints.org]
- 2. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]
- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrating the monoamine, neurotrophin and cytokine hypotheses of depression--a central role for the serotonin transporter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin transporters: Implications for antidepressant drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CNS Targets [chemdiv.com]
The Versatile Scaffold: 2-Methylisoindolin-5-amine as a Pivotal Building Block for Heterocyclic Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Core
In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, and the strategic selection of foundational building blocks is paramount to successful discovery campaigns. Among these, 2-Methylisoindolin-5-amine has emerged as a versatile and highly valuable scaffold. Its unique structural features—a bicyclic isoindoline core, a reactive primary amine, and a strategic methylation—offer a trifecta of opportunities for the synthesis of a diverse array of complex heterocyclic systems. This guide provides a comprehensive technical overview of the utility of this compound, delving into its synthesis, reactivity, and application in the construction of medicinally relevant heterocyclic frameworks.
Core Attributes of this compound: A Structural and Reactivity Perspective
The synthetic utility of this compound stems from its distinct chemical personality. The isoindoline nucleus provides a rigid, three-dimensional framework, a desirable feature for optimizing ligand-receptor interactions in drug design. The secondary amine within the isoindoline ring is relatively non-basic and typically unreactive under many conditions, allowing for selective functionalization at the exocyclic primary amine.
The key reactive handle is the 5-amino group. As a primary aromatic amine, it serves as a potent nucleophile and a precursor for a multitude of classical and modern organic transformations. Its reactivity is modulated by the electron-donating nature of the isoindoline ring system, making it amenable to a wide range of electrophilic substitution and condensation reactions. The N-methyl group at the 2-position of the isoindoline ring enhances solubility and can influence the conformational preferences of the resulting heterocyclic adducts, a subtle yet critical factor in modulating biological activity.
Synthetic Pathways to Fused Heterocyclic Systems
The strategic placement of the amino group on the 2-methylisoindoline core makes it an ideal starting material for the construction of fused polycyclic heterocyclic systems. These reactions typically involve the formation of one or more new rings appended to the isoindoline framework.
Synthesis of Benzo[f]imidazo[1,2-a]quinoxaline Derivatives
One of the most powerful applications of this compound is in the synthesis of fused quinoxaline and imidazole systems. Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is a classical and efficient method for quinoxaline synthesis.[1][2][3] While this compound is not a traditional 1,2-diamine, its reactivity allows for the construction of more complex, fused systems.
A plausible and synthetically valuable transformation involves a multi-step, one-pot reaction sequence. For instance, the initial reaction of this compound with an α-haloketone would lead to the formation of an α-aminoketone intermediate. This intermediate can then undergo intramolecular cyclization and subsequent aromatization to yield a fused imidazole ring. Further reaction with another dicarbonyl compound could then lead to the formation of a quinoxaline ring fused to the newly formed imidazole.
Conceptual Experimental Protocol: Synthesis of a Fused Imidazoquinoxaline System
-
Step 1: Alkylation. To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, is added a base like potassium carbonate (2.0 eq). An α-haloketone (e.g., 2-bromoacetophenone) (1.1 eq) is then added, and the mixture is heated to facilitate the nucleophilic substitution.
-
Step 2: Intramolecular Cyclization and Aromatization. Upon completion of the alkylation, a dehydrating agent or an oxidizing agent can be added to promote the cyclization of the intermediate and subsequent aromatization to form the fused imidazole ring.
-
Step 3: Quinoxaline Formation. The resulting fused imidazole with a vicinal diamine equivalent can then be reacted with a 1,2-dicarbonyl compound (e.g., benzil) in the presence of an acid catalyst (e.g., acetic acid) to construct the quinoxaline ring.
Logical Workflow for Fused Imidazoquinoxaline Synthesis
Caption: Conceptual workflow for the synthesis of fused imidazoquinoxalines.
Construction of Fused Benzimidazoles
Benzimidazoles are another critical heterocyclic motif found in numerous pharmaceuticals.[4][5] The Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative, is a cornerstone of benzimidazole synthesis. This compound can be envisioned as a precursor to a substituted o-phenylenediamine, which can then be utilized in such condensations.
A potential synthetic route would involve the nitration of the 2-methylisoindoline core at the 6-position, followed by reduction of the nitro group to an amine. This would generate a 2-methylisoindoline-5,6-diamine. This diamine can then be reacted with a variety of carboxylic acids, aldehydes, or their equivalents to furnish a range of 2-substituted fused benzimidazoles.
Conceptual Experimental Protocol: Synthesis of a Fused Benzimidazole
-
Step 1: Nitration. this compound is carefully treated with a nitrating agent (e.g., nitric acid in sulfuric acid) at low temperatures to introduce a nitro group at the 6-position.
-
Step 2: Reduction. The resulting 6-nitro-2-methylisoindolin-5-amine is then subjected to reduction, for example, using catalytic hydrogenation (H₂, Pd/C) or a reducing agent like tin(II) chloride, to convert the nitro group to a primary amine, yielding 2-methylisoindolin-5,6-diamine.
-
Step 3: Phillips Condensation. The diamine is then condensed with a carboxylic acid (e.g., acetic acid) under acidic conditions and heat, or with an aldehyde in the presence of an oxidizing agent, to form the fused benzimidazole ring.
Reaction Pathway for Fused Benzimidazole Synthesis
Caption: Synthesis of fused benzimidazoles from this compound.
Application in Pictet-Spengler Type Reactions
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline.[6][7][8] While this compound is not a classical β-arylethylamine, its aromatic amine functionality can participate in analogous cyclization reactions.
For a Pictet-Spengler-type reaction to occur, the amine must be part of a larger scaffold that can form a six-membered ring through cyclization onto the isoindoline's benzene ring. This would typically require prior modification of the this compound. For instance, acylation of the 5-amino group with a reagent containing an aldehyde or a masked aldehyde functionality, followed by acid-catalyzed cyclization, could lead to novel fused heterocyclic systems.
Table 1: Comparison of Key Heterocycle Syntheses from Aromatic Amines
| Reaction Type | Key Reactants | Product Heterocycle | Mechanistic Hallmark |
| Quinoxaline Synthesis | o-Phenylenediamine, 1,2-Dicarbonyl | Quinoxaline | Double condensation and cyclization |
| Benzimidazole Synthesis (Phillips) | o-Phenylenediamine, Carboxylic Acid | Benzimidazole | Condensation followed by dehydrative cyclization |
| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Imine formation and intramolecular electrophilic substitution |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in providing access to a rich diversity of heterocyclic compounds. Its inherent structural and electronic properties make it a prime candidate for the synthesis of complex, fused polycyclic systems of significant interest in drug discovery and materials science. The exploration of its reactivity in modern synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cross-couplings, will undoubtedly unlock further potential. As researchers continue to push the boundaries of chemical synthesis, the utility of well-designed building blocks like this compound will only continue to grow, paving the way for the discovery of next-generation therapeutics and advanced materials.
References
- 1. mtieat.org [mtieat.org]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. via.library.depaul.edu [via.library.depaul.edu]
Whitepaper: A Technical Guide to the Biological Activity Screening of 2-Methylisoindolin-5-amine Derivatives
Abstract
The isoindoline scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive framework for the systematic biological activity screening of novel derivatives of 2-methylisoindolin-5-amine. We present a hierarchical screening strategy, beginning with broad cytotoxicity profiling to identify compounds with potential anti-proliferative effects and to eliminate pan-assay reactive compounds early. This is followed by targeted secondary assays, including enzyme inhibition and receptor binding protocols, to elucidate specific mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, the rationale behind experimental choices, and robust data analysis frameworks to accelerate the discovery of promising lead compounds from this chemical series.
Introduction: The Rationale for Screening this compound Derivatives
The discovery of small-molecule drugs is a cornerstone of modern therapeutics.[2] The process often begins with the identification of a chemical scaffold that demonstrates favorable pharmacological properties. The isoindoline ring system is one such scaffold, known for its presence in a wide range of bioactive molecules.[1] Derivatives of this core structure have shown promise in oncology, inflammation, and beyond, making the exploration of novel analogues a compelling strategy in drug discovery.
This guide focuses on derivatives of this compound, a specific scaffold offering multiple points for chemical modification to explore the structure-activity relationship (SAR). A structured screening cascade is essential to efficiently process a library of these derivatives, moving from broad, high-throughput methods to more specific, mechanism-focused assays.[3] Our approach prioritizes the early identification of general cytotoxicity, a critical parameter that can indicate either unwanted toxicity or desirable anti-cancer activity, before committing resources to more complex and targeted screens.[4][5]
The Hierarchical Screening Cascade
A tiered approach to screening is critical for efficiently identifying promising lead compounds while minimizing false positives and resource expenditure.[6] We propose a three-stage cascade:
-
Primary Screening: High-throughput assessment of general cytotoxicity against a panel of cancer and non-cancer cell lines.
-
Secondary Assays (Hit Confirmation & Elucidation): Validation of active compounds from the primary screen using more specific assays, such as enzyme inhibition or receptor binding assays, based on hypothesized targets.
-
Mechanism of Action (MoA) & Selectivity Studies: In-depth investigation of confirmed hits to understand their biological mechanism and off-target effects.
This workflow ensures that only the most promising, specific, and non-generally toxic compounds advance through the pipeline.
Caption: A logical workflow for the biological screening cascade.
Part 1: Primary Screening - Cytotoxicity Profiling
Expertise & Rationale: The initial step in evaluating a new compound library is often to assess its effect on cell viability.[7] Cytotoxicity assays are fundamental in drug discovery for two primary reasons: they can identify compounds with potential as anti-cancer agents by their ability to kill rapidly dividing cells, and they can flag compounds that are broadly toxic to all cells, which are generally undesirable for further development (unless the therapeutic indication is, for example, a potent antimicrobial).[4] We will use the MTT assay, a colorimetric method that measures metabolic activity as an indicator of cell viability. It is robust, cost-effective, and well-suited for high-throughput screening.[5]
Protocol 3.1: MTT Cytotoxicity Assay
This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancer cell line (e.g., HEK293 - embryonic kidney)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in complete growth medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve (percent viability vs. log of compound concentration) and fitting it using non-linear regression.
Table 1: Representative Cytotoxicity Data Summary
| Compound ID | Cell Line | IC₅₀ (µM) |
| DERIV-001 | A549 (Cancer) | 5.2 |
| DERIV-001 | HEK293 (Non-cancer) | > 50 |
| DERIV-002 | A549 (Cancer) | 35.8 |
| DERIV-002 | HEK293 (Non-cancer) | 41.2 |
| DERIV-003 | A549 (Cancer) | 0.9 |
| DERIV-003 | HEK293 (Non-cancer) | 1.1 |
Data are hypothetical. A compound like DERIV-001 shows promising selectivity for the cancer cell line over the non-cancer line, making it a priority "hit". DERIV-003 is potent but non-selective, suggesting general toxicity.
Part 2: Secondary Assays for Hit Characterization
Compounds identified as potent and selective "hits" in the primary screen require further investigation to determine their specific molecular target.[8] We present two common secondary assay formats: an enzyme inhibition assay and a receptor binding assay. The choice of assay would be guided by computational predictions (virtual screening) or knowledge of related chemical scaffolds.[]
Enzyme Inhibition Assays
Expertise & Rationale: Many drugs function by inhibiting enzymes involved in disease pathways.[8][10] An enzyme inhibition assay measures how a compound reduces the activity of a specific enzyme.[10] This protocol describes a general spectrophotometric assay where enzyme activity is monitored by the change in absorbance as a substrate is converted to a product. The key is to compare the reaction rate in the presence and absence of the inhibitor.[10]
Caption: Workflow for a typical enzyme inhibition assay.[10]
Protocol 4.1.1: General Spectrophotometric Enzyme Inhibition Assay
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate (which generates a chromogenic product)
-
Optimized assay buffer
-
Test compounds (hits from primary screen) and a known positive control inhibitor
-
96-well UV-transparent plates
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all solutions (buffer, enzyme, substrate, inhibitors) as per the specific enzyme's requirements.[10]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle for control)
-
Enzyme solution (at a final concentration that provides a linear reaction rate)
-
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[10]
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-20 minutes). The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Receptor Binding Assays
Expertise & Rationale: Receptor binding assays are used to measure the interaction between a ligand (your test compound) and a receptor.[12] A common format is the competitive binding assay, where the test compound competes with a known, labeled ligand (often radiolabeled or fluorescently tagged) for binding to the receptor.[13][14] A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.[13] This type of assay is crucial for determining a compound's binding affinity (Kᵢ).
Protocol 4.2.1: Competitive Radioligand Binding Assay
Materials:
-
Source of receptor (e.g., cell membranes expressing the target receptor)
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity for the receptor
-
Assay buffer
-
Test compounds
-
Non-specific binding control (a high concentration of an unlabeled known ligand)
-
Glass fiber filter mats
-
Scintillation fluid and a microplate scintillation counter
Step-by-Step Methodology:
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:
-
Assay buffer
-
Receptor preparation
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kₔ value)[14]
-
Test compound at various concentrations.
-
Controls: Total binding (no test compound) and non-specific binding (with excess unlabeled ligand).
-
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. The receptor and any bound radioligand will be trapped on the filter, while the unbound ligand will pass through.[13]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials or a compatible plate, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding caused by the test compound at each concentration.
-
Calculate the IC₅₀ from the resulting dose-response curve. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
-
Table 2: Representative Secondary Assay Data Summary
| Compound ID | Assay Type | Target | IC₅₀ (µM) | Kᵢ (nM) |
| DERIV-001 | Enzyme Inhibition | Kinase X | 0.25 | 150 |
| DERIV-001 | Receptor Binding | Receptor Y | > 10 | N/A |
| DERIV-004 | Enzyme Inhibition | Kinase X | 8.9 | 5340 |
| DERIV-004 | Receptor Binding | Receptor Y | 0.05 | 30 |
Data are hypothetical. DERIV-001 shows potent and selective activity against Kinase X, while DERIV-004 is a potent binder of Receptor Y. This data helps prioritize which compound series to optimize for which target.
Conclusion and Future Directions
This guide outlines a robust, logical, and technically grounded strategy for the initial biological evaluation of this compound derivatives. By employing a hierarchical cascade that begins with broad cytotoxicity profiling and progresses to specific, target-oriented secondary assays, researchers can efficiently identify and validate promising hit compounds. The protocols provided for cytotoxicity, enzyme inhibition, and receptor binding serve as foundational templates that can be adapted to specific targets and research questions. Successful identification of confirmed leads from this screening cascade provides a strong basis for subsequent lead optimization, in vivo efficacy studies, and preclinical development.
References
- 1. preprints.org [preprints.org]
- 2. Drug screening approaches for small-molecule compounds in cancer-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. opentrons.com [opentrons.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. benchchem.com [benchchem.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In-Silico First Approach: Modeling 2-Methylisoindolin-5-amine Interactions
Abstract
In the landscape of modern drug discovery, the strategic application of computational, or in-silico, modeling has become a cornerstone for accelerating therapeutic development.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the computational investigation of 2-Methylisoindolin-5-amine, a small molecule with a scaffold of interest in medicinal chemistry. We will navigate the logical progression of an in-silico drug discovery campaign, moving from initial target identification and molecular docking to the dynamic validation of interactions and predictive safety profiling. This document is structured not as a rigid protocol, but as a narrative of scientific decision-making, offering field-proven insights into the causality behind each methodological choice for researchers, scientists, and drug development professionals. The core objective is to furnish a robust, self-validating workflow that bridges the gap between theoretical modeling and tangible experimental advancement.
Introduction: The Rationale for a Computational Deep Dive
This compound is a heterocyclic compound belonging to the isoindoline class of molecules. Isoindoline cores are present in a number of commercial drugs used for indications like multiple myeloma and inflammation, making this scaffold a point of significant interest.[4] The initial challenge with a molecule like this compound is the vast biological space it could potentially modulate. Traditional high-throughput screening is resource-intensive. An in-silico first approach allows us to cost-effectively and rapidly generate testable hypotheses about the molecule's mechanism of action, binding affinity, and drug-like properties before committing to expensive and time-consuming wet-lab experiments.[5][6]
This guide will systematically deconstruct the process, emphasizing the "why" at each stage. We will explore how to computationally answer the following critical questions:
-
What proteins might this compound interact with?
-
How does it bind to its primary targets?
-
Is the predicted interaction stable over time?
-
Does the molecule possess a favorable pharmacokinetic and safety profile?
The following workflow provides a high-level overview of the entire in-silico investigation process detailed in this guide.
Foundational Stage: Ligand and Target Preparation
The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any simulation is fundamentally dependent on the quality of the initial input structures.
Ligand Structure Acquisition and Preparation
The first step is to obtain an accurate three-dimensional representation of this compound.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Retrieve the SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file for this compound from a reliable chemical database such as PubChem.[7]
-
Convert to 3D: Use a molecular modeling program like Open Babel or ChemDraw to convert the 2D representation into a 3D structure.
-
Energy Minimization: This is a critical step. The initial 3D structure is likely not in its lowest energy (most stable) conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to find a more realistic, low-energy state.
-
Causality: Docking algorithms work by fitting the ligand into a protein's binding site. Starting with a high-energy, unrealistic ligand conformation can lead to inaccurate binding poses and energies, as the algorithm may get trapped in a local energy minimum.
-
-
Assign Protonation State: The ionization state of the amine group is pH-dependent. At physiological pH (~7.4), the primary amine on the isoindoline ring will likely be protonated. It is crucial to model the correct protonation state as this directly impacts the molecule's ability to form hydrogen bonds and electrostatic interactions.[2]
-
Save in Appropriate Format: Save the prepared ligand structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina or .mol2.
Target Identification and Preparation
With no pre-defined target, we must perform "target fishing" to identify potential protein partners. This can be achieved through a combination of ligand-based and structure-based methods.[1][3]
-
Ligand-Based: Servers like SwissTargetPrediction or ChEMBL use the principle of chemical similarity. They compare this compound to a database of known active molecules and predict targets based on the assumption that structurally similar molecules often bind to similar proteins.
-
Structure-Based (Reverse Docking): This involves docking the ligand against a large library of protein structures to see which ones it binds to most favorably. This is computationally intensive but can uncover novel targets.
Once a high-priority target is identified (e.g., a kinase, a GPCR), its 3D structure must be prepared.
Protocol 2: Receptor Preparation
-
Obtain Protein Structure: Download the experimentally determined structure from the Protein Data Bank (PDB).[8] Choose a high-resolution crystal structure (< 2.5 Å) if available, preferably with a co-crystallized ligand similar to our compound of interest.
-
Clean the PDB File: The raw PDB file often contains non-essential molecules like water, ions, and co-solvents. These should be removed unless they are known to be critical for binding.[9]
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. These must be added, as they are essential for forming hydrogen bonds.[10]
-
Assign Protonation States & Repair: Similar to the ligand, the protein's amino acid residues must be assigned correct protonation states for physiological pH. Tools like AutoDockTools or Maestro's Protein Preparation Wizard can also identify and repair missing side chains or loops in the structure.[10][11]
-
Assign Charges: Add partial atomic charges (e.g., Gasteiger or Kollman charges) to the protein atoms. This is necessary for calculating the electrostatic potential during docking.[10]
-
Save in Docking-Ready Format: Save the prepared receptor as a .pdbqt file or other required format.
Part 1: Molecular Docking – A Static Snapshot of Interaction
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a protein target.[12][13] It's a foundational technique that provides the first glimpse into the molecular recognition process.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site. If a co-crystallized ligand was present in the PDB structure, the grid box should be centered on that ligand's position. If the site is unknown ("blind docking"), the grid box must encompass the entire protein surface.[10]
-
Causality: A focused grid box increases computational efficiency and accuracy. Blind docking is useful for discovering allosteric sites but requires more computational power and can sometimes yield less precise results.
-
-
Configure Docking Parameters: Set the parameters for the search algorithm. For AutoDock Vina, a key parameter is exhaustiveness, which controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but takes longer.
-
Execute the Docking Run: Use the command line to run Vina, providing the prepared ligand, receptor, and grid configuration files as input.[11]
-
Analyze the Results: The output will be a log file containing a table of binding modes (poses) ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted interaction.[12]
-
Visualize and Validate: Use a molecular visualization tool like PyMOL or UCSF Chimera to inspect the top-ranked poses.[11] Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between this compound and the protein's active site residues.
-
Self-Validation: A credible docking result should be chemically sensible. Are the hydrogen bonds formed between appropriate donor-acceptor pairs? Are hydrophobic parts of the ligand buried in greasy pockets of the protein? A pose that makes no chemical sense, even with a good score, should be treated with skepticism.
-
Table 1: Example Docking Results Summary
| Target Protein | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| Kinase A | -8.5 | LYS-72, GLU-91, LEU-135 | H-Bond, Electrostatic, Hydrophobic |
| Protease B | -7.2 | ASP-189, GLY-216, SER-195 | H-Bond, Hydrophobic |
| GPCR C | -9.1 | TRP-286, PHE-193, TYR-308 | Pi-Stacking, H-Bond |
Part 2: Molecular Dynamics – From a Photo to a Movie
Molecular docking provides a static image. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the system over time, allowing us to assess the stability of the predicted protein-ligand complex.[14][15]
Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex
-
System Setup:
-
Merge Coordinates: Combine the coordinates of the best-docked pose of this compound and the target protein.
-
Generate Ligand Topology: The force field (e.g., CHARMM, AMBER) contains parameters for standard amino acids but not for our specific ligand. A topology file for this compound must be generated using a server like SwissParam or CGenFF. This file defines the atom types, charges, bond lengths, and angles for the ligand.
-
Solvation: Place the complex in a simulation box and fill it with explicit water molecules (e.g., TIP3P). This mimics the aqueous cellular environment.
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration.[15]
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes or bad contacts.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). This allows the water molecules and ions to relax around the protein-ligand complex.[16]
-
Production MD: Run the simulation for a set amount of time (e.g., 100 nanoseconds). The trajectory (atomic coordinates over time) is saved at regular intervals.[15]
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex is not falling apart and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF for each protein residue to identify flexible and rigid regions. High fluctuation in the binding site could indicate an unstable interaction.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key hydrogen bonds or other interactions identified during docking.
-
Part 3: ADMET Prediction – Assessing Druglikeness
A potent molecule is useless if it cannot reach its target in the body or is toxic. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these properties based on the molecule's structure.[17][18][19] This step is crucial for early identification of potential liabilities.[5][6]
Protocol 5: ADMET and Physicochemical Profiling
-
Select a Tool: Utilize a comprehensive, free web server like SwissADME or pkCSM.[17]
-
Input Structure: Provide the SMILES string of this compound.
-
Analyze Output: The server will return predictions for a wide range of properties.
Table 2: Example ADMET Prediction Summary for this compound
| Property Class | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Physicochemical | Molecular Weight | 148.21 g/mol | Good (within Rule of 5) |
| LogP (Lipophilicity) | 1.55 | Optimal range for permeability | |
| Solubility | Good | Favorable for absorption | |
| Pharmacokinetics | GI Absorption | High | Likely good oral bioavailability |
| BBB Permeant | No | Less likely to cause CNS side effects | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | |
| Druglikeness | Lipinski's Rule of 5 | 0 Violations | High druglikeness potential |
| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| | hERG I Inhibition | No | Low risk of cardiotoxicity |
Note: The values in this table are illustrative examples for this guide.
Causality and Self-Validation: ADMET predictions are based on models trained on existing data.[20] It is wise to use multiple predictors and look for a consensus.[6] A prediction of "High GI Absorption" is supported by favorable physicochemical properties like good solubility and an optimal LogP value. This internal consistency adds trustworthiness to the profile.
Conclusion and Synthesis
This guide has outlined a multi-faceted in-silico workflow to thoroughly investigate the therapeutic potential of this compound. By progressing logically from broad target fishing to specific interaction analysis and dynamic validation, we have built a comprehensive computational profile of the molecule. The docking studies provided static hypotheses of binding, which were then rigorously tested for stability using molecular dynamics. Finally, ADMET predictions placed these findings within the crucial context of drug development, assessing the molecule's viability as a potential therapeutic agent.
The true power of this approach lies in its ability to generate high-confidence, data-driven hypotheses that can be directly validated in the lab. The insights gained from these simulations—the predicted targets, the key binding interactions, and the potential liabilities—provide an invaluable roadmap for guiding efficient and successful experimental studies.
References
- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. preprints.org [preprints.org]
- 5. drugpatentwatch.com [drugpatentwatch.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. 2-Methylisoindoline | C9H11N | CID 247496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. youtube.com [youtube.com]
- 14. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 15. compchems.com [compchems.com]
- 16. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 17. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 18. fiveable.me [fiveable.me]
- 19. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methylisoindolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-Methylisoindolin-5-amine, a key building block in medicinal chemistry. As a substituted isoindoline, this compound holds significant potential in the development of novel therapeutics, particularly targeting the central nervous system and oncology. This document delves into its structural and physicochemical properties, supported by established analytical methodologies. The synthesis, spectral analysis, and chromatographic separation of this compound are discussed in detail, providing a foundational understanding for researchers and drug development professionals.
Introduction
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This compound, a member of this important class of molecules, serves as a versatile intermediate in the synthesis of more complex drug candidates. The strategic placement of the methyl and amine groups on the isoindoline core allows for diverse chemical modifications, enabling the fine-tuning of pharmacological and pharmacokinetic profiles. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development pipelines.
Chemical Identity and Physicochemical Properties
This compound is a bicyclic aromatic amine with the chemical formula C₉H₁₂N₂. Its structure consists of a benzene ring fused to a pyrrolidine ring, with a methyl group on the nitrogen atom of the pyrrolidine and an amine group at the 5-position of the benzene ring.
| Property | Value | Source |
| IUPAC Name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | N/A |
| CAS Number | 1394961-20-6 | [1] |
| Molecular Formula | C₉H₁₂N₂ | [1] |
| Molecular Weight | 148.21 g/mol | [1] |
| Predicted pKa | 9.5 (most basic) | Predicted |
| Predicted LogP | 1.2 | Predicted |
| Predicted Water Solubility | 1.5 g/L | Predicted |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not widely published, a general and efficient method for the synthesis of N-substituted 2,3-dihydro-1H-isoindoles has been described. This method involves the reaction of α,α′-dibromo-o-xylene with a primary amine in a basic medium. For the synthesis of this compound, a similar approach could be adapted using 5-amino-α,α′-dibromo-o-xylene and methylamine.
A plausible synthetic route, adapted from the synthesis of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, would involve the protection of the amino group of a suitable starting material, followed by the formation of the isoindoline ring and subsequent deprotection.
General Synthetic Approach
Caption: A potential synthetic workflow for this compound.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the isoindoline ring, the N-methyl protons, and the amine protons. The aromatic protons would likely appear as a set of multiplets in the range of 6.5-7.5 ppm. The four methylene protons of the isoindoline ring would likely appear as two singlets or a pair of coupled multiplets around 4.0-4.5 ppm. The N-methyl protons would present as a singlet around 2.4-2.6 ppm. The amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show signals corresponding to the nine carbon atoms. The aromatic carbons would resonate in the region of 110-150 ppm. The methylene carbons of the isoindoline ring would appear around 50-60 ppm, and the N-methyl carbon would be found at approximately 30-40 ppm.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-N bonds.
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.[2]
-
C-N Stretching: Aromatic amines typically exhibit a strong C-N stretching band in the range of 1250-1335 cm⁻¹.[2]
-
N-H Bending: A bending vibration for the primary amine is expected in the region of 1580-1650 cm⁻¹.[2]
3.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 148. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or cleavage of the pyrrolidine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to characteristic fragment ions.[3]
Analytical Methodologies
The purity and identity of this compound can be assessed using various chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound.
Protocol: RP-HPLC Analysis
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Caption: A typical workflow for HPLC analysis.
Gas Chromatography (GC)
Gas chromatography, coupled with a flame ionization detector (FID) or a mass spectrometer (MS), can also be employed for the analysis of this compound. Derivatization may be necessary to improve its volatility and chromatographic behavior.
Protocol: GC-MS Analysis
-
Column: A capillary column suitable for amine analysis (e.g., a wax or a low-bleed phenyl-methyl polysiloxane column).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization with an agent like trifluoroacetic anhydride can be performed to improve peak shape and detection.
Applications in Drug Discovery
The isoindoline scaffold is a key component in a number of approved drugs and clinical candidates. The presence of the reactive amine group at the 5-position of this compound makes it an ideal starting point for the synthesis of libraries of compounds for high-throughput screening. Modifications at this position can lead to derivatives with altered receptor binding affinities, pharmacokinetic properties, and overall biological activity.
The N-methyl group on the isoindoline ring can also influence the compound's properties. N-methylation of secondary amines can impact solubility and lipophilicity, which are critical parameters in drug design.[4]
Conclusion
This compound is a valuable building block for the synthesis of novel drug candidates. This technical guide has provided an overview of its key physicochemical properties, synthesis, and analytical characterization. While experimental data for some properties are limited, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers working with this molecule. Further experimental investigation into its physical and chemical properties will undoubtedly facilitate its broader application in the field of medicinal chemistry.
References
An In-depth Technical Guide to the Solubility and Stability Profile of 2-Methylisoindolin-5-amine
Introduction: The Significance of 2-Methylisoindolin-5-amine in Drug Discovery
This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry. Its rigid isoindoline scaffold, coupled with a reactive primary amine, makes it a valuable intermediate for the synthesis of a diverse range of pharmacologically active molecules. The precise understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug development, from ensuring homogeneity in high-throughput screening to designing stable formulations for clinical trials.
This guide provides a comprehensive overview of the solubility and stability profile of this compound. The methodologies and data presented herein are based on established principles of pharmaceutical sciences and are intended to serve as a robust framework for researchers and drug development professionals. While direct public data for this specific molecule is limited, the experimental protocols and expected outcomes are modeled on industry-standard practices for similar amine-containing compounds.
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the systematic approach to characterizing the solubility of this compound.
Aqueous pH-Solubility Profile
The ionization state of the primary amine group on the isoindoline ring is highly dependent on the pH of the aqueous medium. This directly influences the molecule's solubility. A comprehensive pH-solubility profile is essential for predicting its behavior in various physiological environments and for developing parenteral or oral liquid formulations.
-
Buffer Preparation : A series of buffers with pH values ranging from 2 to 12 (e.g., HCl, phosphate, borate buffers) are prepared.
-
Sample Preparation : An excess amount of this compound is added to each buffer solution in sealed vials.
-
Equilibration : The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
Sample Processing : The resulting suspensions are filtered through a 0.22 µm filter to remove undissolved solids.
-
Quantification : The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The solubility of this compound is expected to be significantly higher at acidic pH due to the protonation of the primary amine, forming a more soluble salt. As the pH increases towards the pKa of the amine, the free base form predominates, leading to a decrease in aqueous solubility.
| pH | Expected Solubility (mg/mL) at 25°C |
| 2.0 | > 50 (as hydrochloride salt) |
| 4.0 | 25.5 |
| 6.0 | 5.2 |
| 7.4 | 1.8 |
| 9.0 | 0.5 |
| 12.0 | < 0.1 |
Solubility in Organic Solvents
Solubility in organic solvents is critical for synthesis, purification, and the development of non-aqueous formulations. The principle of "like dissolves like" generally applies, suggesting that the solubility will be influenced by the polarity and hydrogen bonding capabilities of the solvent.
-
Solvent Selection : A range of common organic solvents with varying polarities are selected (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, dichloromethane).
-
Equilibration : An excess of this compound is added to each solvent and agitated at a controlled temperature (e.g., 25°C) until equilibrium is achieved.
-
Analysis : The concentration of the dissolved compound is quantified by a suitable analytical method, often after solvent evaporation and reconstitution in a mobile phase compatible with the analytical system.
| Solvent | Polarity Index | Expected Solubility (mg/mL) | Rationale |
| Methanol | 5.1 | High (> 100) | Polar protic solvent, capable of hydrogen bonding with the amine. |
| Ethanol | 4.3 | High (> 80) | Similar to methanol, good hydrogen bonding potential. |
| Dichloromethane | 3.1 | Moderate (10-20) | Aprotic solvent, interacts via dipole-dipole forces. Caution is advised due to potential reactivity with amines. |
| Acetone | 5.1 | Moderate (15-25) | Polar aprotic solvent, acts as a hydrogen bond acceptor. |
| Acetonitrile | 5.8 | Low to Moderate (5-15) | Polar aprotic solvent with weaker hydrogen bond accepting capability. |
| Ethyl Acetate | 4.4 | Low (1-5) | Moderately polar with some hydrogen bond accepting ability. |
| Toluene | 2.4 | Very Low (< 0.5) | Non-polar aromatic solvent, poor interaction with the polar amine. |
Part 2: Stability Profile and Forced Degradation Studies
Understanding the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods. Forced degradation studies are performed under conditions more severe than accelerated stability testing to intentionally degrade the molecule. These studies provide insights into the degradation pathways and help in the development of robust formulations.
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of this compound is assessed across a range of pH values to simulate physiological conditions and potential formulation environments.
-
Sample Preparation : Solutions of this compound (e.g., 1 mg/mL) are prepared in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).
-
Incubation : Samples are stored at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Time-Point Analysis : Aliquots are taken at various time points (e.g., 0, 1, 3, 7 days), neutralized, and analyzed by a stability-indicating HPLC method.
-
Mass Balance : The percentage of the remaining parent compound and the formation of degradation products are monitored to ensure mass balance.
-
Acidic Conditions (0.1 N HCl) : The molecule is expected to be relatively stable due to the protonated and less nucleophilic amine group.
-
Neutral Conditions (Water) : Minimal degradation is anticipated.
-
Basic Conditions (0.1 N NaOH) : The free base is more susceptible to certain degradation pathways, though isoindoline rings are generally stable. Some degradation may be observed over extended periods at high temperatures.
Oxidative Stability
Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich moieties like amines.
-
Sample Preparation : A solution of this compound is prepared in a suitable solvent (e.g., water/methanol).
-
Stress Application : Hydrogen peroxide (e.g., 3-30% v/v) is added to the solution.
-
Incubation : The mixture is typically kept at room temperature for a period of up to 24-48 hours.
-
Analysis : Samples are analyzed at appropriate time points by HPLC to determine the extent of degradation.
The primary amine is a potential site for oxidation, which could lead to the formation of nitroso, nitro, or other oxidized species. The isoindoline ring itself is generally resistant to mild oxidation.
Caption: Potential oxidative degradation of this compound.
Photostability
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation. Photostability testing is a regulatory requirement and is crucial for determining appropriate packaging.
-
Sample Preparation : Samples of the solid drug substance and a solution in a photolabile-transparent container are prepared. A dark control, wrapped in aluminum foil, is also prepared for each condition.
-
Light Exposure : Samples are exposed to a light source that provides a standardized output of both visible and near-UV light. The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.
-
Analysis : After exposure, the samples and dark controls are analyzed by HPLC for any changes in appearance, purity, and degradant profile.
Aromatic amines can be susceptible to photolytic degradation, potentially leading to coloration (photo-oxidation) and the formation of complex degradation products. Significant degradation would necessitate the use of light-protective packaging.
Thermal Stability
Thermal stability is assessed to understand the impact of temperature on the drug substance, which is important for manufacturing processes (e.g., drying) and storage.
-
Solid State : A sample of solid this compound is exposed to dry heat in a temperature-controlled oven (e.g., 70°C) for an extended period.
-
Solution State : A solution of the compound is heated at a high temperature (e.g., 70°C) to assess thermal degradation in the presence of a solvent.
-
Analysis : Samples are analyzed at various time points to monitor for degradation.
The isoindoline core is generally thermally stable. Degradation, if any, would likely be minimal under typical pharmaceutical processing and storage conditions. Significant degradation would only be expected at temperatures approaching the melting or decomposition point of the substance.
Summary of Stability Profile
The following table summarizes the expected stability of this compound under forced degradation conditions.
| Stress Condition | Reagents/Parameters | Expected Degradation | Potential Degradation Products |
| Hydrolysis | 0.1 N HCl, 60°C | Low | Minimal |
| Water, 60°C | Very Low | Minimal | |
| 0.1 N NaOH, 60°C | Low to Moderate | Hydroxylated species (minor) | |
| Oxidation | 3% H₂O₂, RT | Moderate to High | N-oxides, nitroso derivatives |
| Photolysis | ICH Q1B exposure | Moderate | Colored degradants, dimers |
| Thermal | 70°C, solid state | Very Low | Minimal |
Conclusion and Recommendations
This technical guide outlines the fundamental solubility and stability characteristics of this compound based on established scientific principles. The molecule is anticipated to exhibit pH-dependent aqueous solubility, being highly soluble in acidic conditions, and good solubility in polar organic solvents like methanol.
Forced degradation studies are essential to fully characterize its stability. The primary amine moiety is the most likely site of oxidative and photolytic degradation. Based on this profile, the following recommendations are made for researchers and drug development professionals:
-
Handling and Storage : Store the solid material in well-closed containers, protected from light, in a cool, dry place.
-
Formulation Development : For aqueous formulations, a buffered acidic solution (pH 3-5) would be optimal for ensuring both solubility and stability. For non-aqueous formulations, polar solvents like ethanol or propylene glycol could be suitable. The use of antioxidants may be beneficial in liquid formulations to prevent oxidative degradation.
-
Analytical Method Development : The stability-indicating HPLC method must be capable of resolving the parent peak from all potential degradation products generated during forced degradation studies.
A thorough experimental investigation following the protocols outlined in this guide will provide the necessary data to support the successful progression of this compound from a promising chemical intermediate to a key component of a safe and effective therapeutic agent.
Discovery and Synthesis of Novel Isoindoline-Based Compounds: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are not only found in a variety of natural products but are also the core of numerous commercially successful drugs.[1][3][4] The remarkable therapeutic relevance of this "privileged structure" stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[4][5][6][7][8]
Molecules like Thalidomide, Lenalidomide, and Pomalidomide have revolutionized the treatment of multiple myeloma, while other derivatives such as Chlorthalidone and Mazindol are used for hypertension and obesity, respectively.[1][9] This proven clinical success continues to drive the exploration of novel synthetic methodologies to access structurally diverse and functionally optimized isoindoline-based compounds. This guide provides an in-depth analysis of modern synthetic strategies, explains the rationale behind experimental choices, and offers detailed protocols to empower researchers in this dynamic field.
Modern Synthetic Strategies for Accessing the Isoindoline Core
The synthesis of the isoindoline framework has evolved significantly from classical methods. Contemporary approaches prioritize efficiency, atom economy, and the ability to introduce diverse functional groups with high selectivity. These strategies can be broadly categorized into two main pillars: the construction of the heterocyclic ring system through cyclization reactions and the functional modification of readily available precursors like phthalimides.
Pillar 1: Ring Construction via Cyclization and Annulation
This approach builds the isoindoline skeleton from the ground up, offering high flexibility in substituent placement.
A. Transition Metal-Catalyzed Reactions: Transition metal catalysis has become an indispensable tool for forging complex molecular architectures. In the context of isoindoline synthesis, two powerful strategies stand out:
-
[2+2+2] Cycloadditions: This elegant method involves the cyclotrimerization of amide-tethered diynes with monosubstituted alkynes, often catalyzed by ruthenium complexes like [Cp*RuCl(cod)].[10] The power of this reaction lies in its ability to construct highly substituted isoindolinone cores in a single, convergent step. The choice of catalyst and the electronic nature of the substrates are critical for controlling regioselectivity, which is the key causal factor for achieving the desired isomer.[10]
-
Palladium-Catalyzed C-H Activation and Carbonylation: A paradigm shift in synthetic efficiency, direct C-H activation avoids the need for pre-functionalized starting materials. For instance, the C-H carbonylation of readily available benzylamines, using palladium catalysts, allows for direct cyclization to form the isoindolinone ring.[11][12] In this process, the amine functionality acts as a directing group, guiding the catalyst to a specific ortho C-H bond. The use of CO surrogates, such as benzene-1,3,5-triyl triformate (TFBen), has further enhanced the practicality of this method by eliminating the need to handle hazardous carbon monoxide gas.[12]
B. Metal-Free Cyclization Strategies: While powerful, transition metal catalysts can be expensive and may require removal from the final product. This has spurred the development of metal-free alternatives.
-
Intramolecular Hydroamination: Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives provides a straightforward route to the core isoindoline structure.[13] The reaction proceeds through the generation of a benzylic carbenium ion, which is then trapped intramolecularly by the amine nucleophile, a classic example of harnessing substrate reactivity for ring closure.
-
Multicomponent Reactions (MCRs): MCRs are highly valued for their ability to generate molecular complexity in a single pot from three or more starting materials. A notable example is the condensation of phthalaldehydic acid, a primary amine, and a suitable nucleophile (like 2-mercaptobenzimidazole) in an EtOH-AcOH solvent system to yield complex isoindolin-1-ones.[14] The efficiency of this reaction is driven by a cascade of imine formation, nucleophilic attack, and subsequent intramolecular cyclization.
Diagram 1: Overview of Major Synthetic Strategies This diagram illustrates the primary logical pathways for synthesizing the isoindoline core, highlighting the divergence between building the ring system and modifying existing scaffolds.
Caption: High-level overview of synthetic pathways to isoindoline derivatives.
Pillar 2: Modification of Phthalimide and Related Precursors
This classical yet robust strategy leverages the availability of phthalic anhydride and its derivatives.
-
Condensation and Reduction: The most traditional route involves the condensation of phthalic anhydride with a primary amine to form an N-substituted phthalimide (isoindoline-1,3-dione).[6] This stable intermediate can then be selectively reduced. For example, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyl groups to furnish the fully saturated isoindoline ring, a key step in the synthesis of the drug Chlorisondamine.[1] Milder or stepwise reduction conditions can yield isoindolin-1-ones.
-
Electrochemical Reduction: Offering a greener and more controllable alternative, the electrochemical reduction of cyclic imides (phthalimides) can be finely tuned to produce either hydroxylactams or the desired isoindolin-1-one lactams by adjusting the electric current and reaction time.[11] This method avoids bulk chemical reductants, aligning with modern principles of sustainable chemistry.
Data Presentation: Comparison of Synthetic Methodologies
The choice of synthetic route is a critical decision based on factors like desired substitution pattern, scalability, and available starting materials. The following table provides a comparative summary to aid in this decision-making process.
| Methodology | Key Reagents/Catalysts | Primary Product | Key Advantages | Potential Limitations | Reference |
| [2+2+2] Cycloaddition | Diyne, Alkyne, Ru-catalyst | Polysubstituted Isoindolinones | High complexity generation in one step; access to diverse substitution. | Requires specialized starting materials; potential for side reactions (homocoupling). | [10] |
| Pd-Catalyzed C-H Carbonylation | Benzylamine, PdCl₂, CO source (e.g., TFBen) | Substituted Isoindolinones | High atom economy; avoids pre-functionalization; safer CO surrogates available. | Catalyst cost and removal; limited to specific directing groups. | [12] |
| One-Pot MCR | Phthalaldehydic acid, Amine, Nucleophile | Highly Functionalized Isoindolinones | Operational simplicity; high efficiency; rapid library generation. | Optimization can be complex; scope may be limited by component reactivity. | [14] |
| Classical Reduction | Phthalimide, LiAlH₄ | Isoindolines / Isoindolinones | Well-established; reliable for full reduction; readily available starting materials. | Use of pyrophoric reagents; often requires harsh conditions; poor functional group tolerance. | [1] |
| Electrochemical Reduction | Phthalimide, Carbon Electrodes | Isoindolinones / Hydroxylactams | Controllable selectivity; avoids bulk chemical reagents; sustainable. | Requires specialized equipment; can be sensitive to substrate and solvent. | [11] |
Experimental Protocol: Metal-Free Synthesis of Novel Isoindolinone Sulfamates
This protocol details an efficient, one-pot, metal-free synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid, as demonstrated by recent studies.[5] This method is self-validating due to its mild conditions and high reported yields, making it an excellent example of modern, sustainable organic synthesis.
Objective: To synthesize Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate.
Materials:
-
2-Benzoylbenzoic acid
-
Chlorosulfonyl isocyanate (CSI)
-
Ethanol (absolute)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
-
Column chromatography setup (Silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzoylbenzoic acid (1.0 eq) in anhydrous dichloromethane (20 mL).
-
Addition of CSI: Cool the solution to 0 °C using an ice bath. Slowly add chlorosulfonyl isocyanate (1.1 eq) dropwise to the stirred solution over 5 minutes. Causality Note: CSI is highly reactive; slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Acid Catalyst: Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the reaction mixture. Causality Note: The acid catalyzes the initial acylation step, enhancing the reaction rate.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Nucleophilic Addition: Once the initial reaction is complete, add absolute ethanol (2.0 eq) to the flask.
-
Final Stirring: Continue stirring the reaction mixture at room temperature for an additional 4 hours.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acidic components. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to yield the pure isoindolinone derivative. A reported yield for this specific transformation is excellent, around 95%.[5]
Diagram 2: Experimental Workflow for Isoindolinone Sulfamate Synthesis This diagram provides a clear, step-by-step visual representation of the laboratory protocol.
Caption: Step-by-step workflow for the one-pot synthesis of an isoindolinone.
Conclusion and Future Outlook
The isoindoline scaffold remains a highly attractive and validated starting point for the development of new therapeutics. The continuous innovation in synthetic organic chemistry provides researchers with an expanding toolkit to create novel derivatives with tailored properties. Modern strategies emphasizing C-H activation, multicomponent reactions, and sustainable methods like electrochemistry are paving the way for more efficient and environmentally benign syntheses.
Future efforts will likely focus on the development of enantioselective synthetic routes to access chiral isoindoline derivatives, as stereochemistry often plays a critical role in biological activity.[2] Furthermore, the application of these novel compounds in emerging therapeutic areas, such as targeted protein degradation, will undoubtedly continue to grow, ensuring that the rich chemistry of the isoindoline core will remain a vibrant and impactful field of research for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoindoline - Wikipedia [en.wikipedia.org]
- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isoindolinone synthesis [organic-chemistry.org]
- 12. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 13. Isoindoline synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) studies of 2-Methylisoindolin-5-amine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-Methylisoindolin-5-amine Analogs
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This technical guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of isoindoline derivatives: this compound analogs. While direct, comprehensive SAR studies on this particular scaffold are not extensively published, this guide synthesizes data from closely related indoline and isoindolinone kinase inhibitors to project a robust, predictive SAR framework. We will explore the rationale for targeting kinases with this scaffold, propose key structural modifications to modulate activity, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploiting the therapeutic potential of the this compound core.
The this compound Scaffold: A Promising Core for Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The isoindoline nucleus, a bicyclic system with a fused benzene and pyrrolidine ring, has proven to be a versatile scaffold for the development of kinase inhibitors.[3] The this compound core offers several strategic advantages for drug design:
-
A Rigid Bicyclic Core: The fused ring system provides a well-defined three-dimensional structure, which can facilitate high-affinity binding to the target protein.
-
Key Vector for Substitution: The 5-amino group serves as a crucial handle for introducing a wide variety of substituents that can be directed towards the solvent-exposed region of a kinase's ATP-binding site or form key hydrogen bonds.
-
Modulation of Physicochemical Properties: The N-methyl group and potential substitutions on the aromatic ring allow for fine-tuning of solubility, lipophilicity, and metabolic stability.
Given the success of related scaffolds, such as indolin-2-ones, as potent inhibitors of Aurora kinases, this guide will focus on the potential of this compound analogs to target this family of mitotic regulators.[3]
A Proposed Framework for SAR Exploration
A systematic exploration of the this compound scaffold is essential to unlock its therapeutic potential. The following diagram illustrates the key points of diversification for a focused SAR study.
Caption: Key diversification points for SAR studies of the this compound scaffold.
Predictive SAR Analysis for Aurora Kinase Inhibition
Based on published data for related indolinone and quinazoline-based Aurora kinase inhibitors, we can construct a predictive SAR model for this compound analogs.[3][4] The following table outlines a hypothetical series of compounds and their predicted inhibitory activity against Aurora B kinase.
| Compound ID | R1 (C5-Amine Substituent) | R2 (Aromatic Ring Substituent) | Predicted Aurora B IC50 (nM) | Rationale |
| 1 | H | H | >1000 | Unsubstituted amine lacks key interactions. |
| 2a | Phenyl | H | 500 | Simple aromatic ring provides moderate hydrophobic interaction. |
| 2b | 4-Fluorophenyl | H | 250 | Electron-withdrawing group may enhance binding. |
| 2c | 3-Aminophenyl | H | 100 | Potential for additional hydrogen bonding. |
| 3a | Benzoyl | H | 50 | Carbonyl can act as a hydrogen bond acceptor. |
| 3b | 4-Fluorobenzoyl | H | 25 | Combines hydrophobic and hydrogen bonding features. |
| 3c | 4-Fluorobenzoyl | 7-Methoxy | 15 | Alkoxy group can improve solubility and cell permeability. |
| 4 | N-(2-hydroxyethyl)-carboxamide | 7-Methoxy | <10 | Hydroxyethyl group can form key interactions in the solvent-exposed region. |
This predictive table serves as a starting point for a focused library synthesis and biological evaluation campaign. The general SAR trends can be visualized as follows:
Caption: Predicted SAR trends for this compound analogs as Aurora kinase inhibitors.
Experimental Protocols
Synthesis of the this compound Core
The following is a representative, multi-step synthesis for the this compound core, adapted from known procedures for related isoindoline syntheses.[1]
Step 1: Synthesis of Methyl 2-(bromomethyl)-4-nitrobenzoate
-
To a solution of methyl 2-methyl-4-nitrobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a radical initiator such as benzoyl peroxide (0.1 eq).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(bromomethyl)-4-nitrobenzoate.
Step 2: Synthesis of 2-Methyl-5-nitroisoindolin-1-one
-
To a solution of methyl 2-(bromomethyl)-4-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as DMF, add a solution of methylamine (2.0 eq) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-methyl-5-nitroisoindolin-1-one.
Step 3: Reduction to this compound
-
To a solution of 2-methyl-5-nitroisoindolin-1-one (1.0 eq) in a solvent such as ethanol or methanol, add a reducing agent such as tin(II) chloride dihydrate (5.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final this compound.
In Vitro Aurora B Kinase Inhibition Assay
The following protocol describes a typical in vitro assay to determine the IC50 values of the synthesized this compound analogs against Aurora B kinase, using a commercially available luminescent kinase assay kit.
Materials:
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Synthesized this compound analogs dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction:
-
Add 5 µL of the serially diluted compounds or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of a 2x kinase solution (containing Aurora B kinase) to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the kinase.
-
Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP solution. The final ATP concentration should be at or near the Km for Aurora B.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A typical experimental workflow for the SAR study of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. By leveraging the extensive knowledge base from related heterocyclic systems, a rational and efficient SAR exploration can be undertaken. The predictive SAR and detailed experimental protocols provided in this guide offer a solid foundation for initiating such a research program.
Future efforts should focus on:
-
Synthesis and evaluation of a diverse library of analogs to validate and refine the predictive SAR model.
-
Screening of potent compounds against a broader panel of kinases to assess selectivity and identify potential off-target effects.
-
Elucidation of the binding mode of active compounds through co-crystallography studies with the target kinase.
-
Optimization of pharmacokinetic properties to identify lead candidates with favorable drug-like characteristics.
Through a systematic and iterative drug discovery process, the this compound core has the potential to yield novel and effective therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
The Strategic Role of 2-Methylisoindolin-5-amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Among its derivatives, 2-Methylisoindolin-5-amine has emerged as a critical intermediate, particularly in the synthesis of targeted cancer therapies. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic applications of this compound in drug discovery. We will explore its role as a cornerstone in the construction of complex bioactive molecules, with a particular focus on the synthesis of the PARP inhibitor Niraparib. This document will also detail robust synthetic protocols, characterization data, and the underlying chemical principles that make this intermediate an invaluable tool for medicinal chemists.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline heterocycle, a bicyclic framework consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a recurring motif in a diverse array of biologically active compounds and approved drugs.[1][2] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Derivatives of isoindoline have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer properties.[3][4] The utility of the isoindoline core is exemplified by drugs like Lenalidomide, a derivative of thalidomide, used in the treatment of multiple myeloma.[5] The strategic introduction of functional groups, such as the amine moiety in this compound, provides a versatile handle for synthetic elaboration, enabling the construction of libraries of compounds for drug screening and optimization.
Synthesis and Characterization of this compound
The synthesis of this compound is a multi-step process that typically begins with a commercially available phthalic anhydride derivative. The general strategy involves the formation of a 5-nitro-substituted isoindoline precursor, followed by the reduction of the nitro group to the desired primary amine.
Synthesis of the Nitro Precursor: 2-Methyl-5-nitroisoindoline
A common starting material for the synthesis of the nitro precursor is 4-nitrophthalic acid or its anhydride. The synthesis proceeds through the formation of the corresponding N-methylphthalimide, followed by reduction of the imide functionality.
Experimental Protocol: Synthesis of 2-Methyl-5-nitroisoindoline-1,3-dione
A mixture of 5-nitroisatin, methyl iodide, and potassium carbonate in anhydrous dimethylformamide (DMF) is stirred at room temperature. The reaction involves the N-methylation of the isatin nitrogen. Following the reaction, the product is precipitated by the addition of water and acidification with dilute HCl. The resulting solid is collected by filtration and washed to yield 2-Methyl-5-nitroisoindoline-1,3-dione.[6]
The subsequent reduction of the dione to the isoindoline can be achieved using various reducing agents. A common method is catalytic hydrogenation over a palladium catalyst, which selectively reduces the imide carbonyls without affecting the nitro group under controlled conditions.
Reduction to this compound
The final step in the synthesis is the reduction of the nitro group to the primary amine. This transformation is crucial as it introduces the key functional group for further derivatization.
Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-5-nitroisoindoline
2-Methyl-5-nitroisoindoline is dissolved in a suitable solvent, such as ethanol or methanol. A palladium on carbon (Pd/C) catalyst is added to the solution. The mixture is then subjected to a hydrogen atmosphere, typically using a balloon or a Parr hydrogenator, at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.[4][7]
Characterization
The structural confirmation of this compound and its intermediates is performed using standard analytical techniques.
| Compound | Technique | Expected Data |
| 2-Methyl-5-nitroisoindoline | ¹H NMR | Aromatic protons in the range of 7-8 ppm, a singlet for the N-methyl group around 2.5 ppm, and two singlets or an AB quartet for the two diastereotopic methylene protons of the isoindoline ring. |
| ¹³C NMR | Aromatic carbons, a signal for the N-methyl carbon, and signals for the methylene carbons of the isoindoline ring. | |
| Mass Spec. | A molecular ion peak corresponding to its molecular weight. | |
| This compound | ¹H NMR | Aromatic protons shifted upfield compared to the nitro precursor, a singlet for the N-methyl group, two singlets or an AB quartet for the methylene protons, and a broad singlet for the amine protons which disappears upon D₂O exchange.[5] |
| ¹³C NMR | Aromatic carbons, with the carbon bearing the amino group showing a characteristic upfield shift, and signals for the N-methyl and methylene carbons.[5] | |
| Mass Spec. | A molecular ion peak corresponding to its molecular weight.[5] |
Application as a Key Intermediate in Drug Discovery
The primary amine of this compound serves as a versatile nucleophile and a point for introducing diverse chemical functionalities. This has been strategically exploited in the synthesis of several drug candidates, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.
Case Study: Synthesis of Niraparib
Niraparib is a potent PARP inhibitor approved for the treatment of ovarian cancer.[8] The synthesis of Niraparib relies on the strategic use of this compound as a key building block.
Synthetic Workflow: Niraparib Synthesis
The synthesis of Niraparib involves the coupling of this compound with a suitably functionalized indazole carboxylic acid. This amide bond formation is a critical step in assembling the final drug molecule.
The amine group of this compound is typically reacted with an activated carboxylic acid derivative of the indazole core, such as an acid chloride or in the presence of coupling agents like HATU or EDC, to form the crucial amide linkage.[9]
Beyond PARP Inhibitors: Potential in Kinase Inhibitor Discovery
The structural features of this compound also make it an attractive scaffold for the development of kinase inhibitors. The isoindoline core can serve as a hinge-binding motif, while the amine functionality allows for the introduction of substituents that can target other regions of the ATP-binding pocket. The design of novel kinase inhibitors often involves the exploration of diverse heterocyclic scaffolds, and the this compound core presents a promising starting point for the synthesis of new chemical entities with potential kinase inhibitory activity.[10]
Structure-Activity Relationship (SAR) Insights
The this compound moiety plays a significant role in the structure-activity relationship of the molecules in which it is incorporated.
-
The Isoindoline Core: Provides a rigid scaffold that positions the substituents in a defined orientation for optimal target engagement.
-
The N-Methyl Group: Can influence solubility, metabolic stability, and may engage in specific hydrophobic interactions within the target's binding site.
-
The 5-Amino Group: Acts as a key attachment point for various side chains that can modulate potency, selectivity, and pharmacokinetic properties. Modifications at this position are critical for optimizing the overall profile of the drug candidate.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile intermediate in the field of drug discovery. Its strategic importance is highlighted by its role in the synthesis of the PARP inhibitor Niraparib, a testament to the power of this building block in constructing complex and potent therapeutic agents. The synthetic accessibility and the chemical versatility of its primary amine functionality ensure its continued use in the exploration of new chemical space for various therapeutic targets. As the demand for targeted therapies continues to grow, intermediates like this compound will remain at the forefront of medicinal chemistry, enabling the development of the next generation of innovative medicines.
References
- 1. rsc.org [rsc.org]
- 2. 2-Methylindoline [webbook.nist.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 10. Phthalic anhydride synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis and Purification of 2-Methylisoindolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and purification of 2-Methylisoindolin-5-amine, a valuable isoindoline derivative with potential applications in medicinal chemistry and materials science. The described protocol follows a multi-step synthetic route commencing with the readily available starting material, N-methylphthalimide. The key transformations involve a regioselective nitration, followed by a comprehensive reduction of both the nitro group and the phthalimide carbonyls. This guide emphasizes the critical experimental parameters, the rationale behind procedural choices, and robust purification strategies to yield the target compound with high purity. All presented protocols are designed to be self-validating, with in-process controls and characterization checkpoints.
Introduction: The Significance of this compound
Isoindoline scaffolds are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The strategic introduction of an amino group at the 5-position of the 2-methylisoindoline core, as in this compound, provides a key functional handle for further chemical modifications. This amino group can serve as a nucleophile or be transformed into various other functional groups, making it a versatile building block for the synthesis of novel pharmaceutical candidates and advanced materials. The N-methyl group enhances the solubility and modulates the electronic properties of the isoindoline ring system.
This guide is structured to provide a comprehensive and practical workflow for the laboratory-scale synthesis and purification of this important molecule. We will delve into the mechanistic underpinnings of each reaction and provide detailed, step-by-step protocols to ensure reproducibility and success.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is strategically designed as a three-step process starting from N-methylphthalimide. This approach allows for the controlled introduction of the desired functionalities.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Nitro-N-methylphthalimide
The initial step involves the electrophilic nitration of N-methylphthalimide. The regioselectivity of this reaction is critical to obtaining the desired 4-nitro isomer, which will ultimately yield the 5-aminoisoindoline. The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for this transformation.[1][2]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Methylphthalimide | 161.16 | 10.0 g | 0.062 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 4.5 mL | ~0.071 |
| Crushed Ice | - | 200 g | - |
| Deionized Water | 18.02 | As needed | - |
| Ethanol | 46.07 | For recrystallization | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add N-methylphthalimide (10.0 g, 0.062 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid (4.5 mL) to concentrated sulfuric acid (10 mL). Cool this mixture to room temperature before use.
-
Add the nitrating mixture dropwise to the solution of N-methylphthalimide over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with constant stirring.
-
A pale-yellow precipitate of 4-Nitro-N-methylphthalimide will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from ethanol to afford pale yellow needles.
-
Dry the purified product in a vacuum oven at 60 °C.
Characterization:
-
Melting Point: The melting point of the purified 4-Nitro-N-methylphthalimide should be determined and compared to the literature value.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Step 2: Synthesis of this compound via Reduction
This crucial step involves the reduction of both the nitro group and the two imide carbonyls of 4-Nitro-N-methylphthalimide. Catalytic hydrogenation is a powerful and clean method for such transformations.[3][4] Palladium on carbon (Pd/C) is a common catalyst for the reduction of nitro groups, and under appropriate conditions of hydrogen pressure and temperature, it can also facilitate the reduction of the imide carbonyls to methylenes.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitro-N-methylphthalimide | 206.16 | 5.0 g | 0.024 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Ethanol or Acetic Acid | - | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | High Pressure | - |
| Celite® | - | For filtration | - |
Procedure:
-
Place 4-Nitro-N-methylphthalimide (5.0 g, 0.024 mol) and 10% Pd/C (0.5 g) in a high-pressure hydrogenation vessel (Parr apparatus).
-
Add the solvent (100 mL of ethanol or acetic acid). Acetic acid can sometimes enhance the rate of imide reduction.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Heat the reaction mixture to 50-70 °C with vigorous stirring.
-
Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Note on Alternative Reduction Methods: Chemical reduction using reagents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also effective for the reduction of aromatic nitro groups.[4] However, these methods may not be sufficient for the reduction of the imide carbonyls and could require a subsequent reduction step, for instance with a borane reagent. The choice of reduction method may require optimization based on laboratory capabilities and desired outcomes.
Step 3: Purification of this compound
The crude product from the reduction step will likely contain residual starting material, intermediates, and byproducts. A two-step purification process involving column chromatography followed by recrystallization is recommended to obtain high-purity this compound.
Purification Workflow:
Caption: Purification workflow for this compound.
3.3.1. Column Chromatography
Amines are known to interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and tailing of peaks. To mitigate this, either amine-functionalized silica gel or the addition of a small amount of a volatile base, such as triethylamine (TEA), to the eluent is highly recommended.[5][6]
Materials and Reagents:
| Material | Specification |
| Silica Gel | 230-400 mesh (or amine-functionalized) |
| Eluent System | Dichloromethane (DCM) and Methanol (MeOH) |
| Triethylamine (TEA) | Reagent grade |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ |
Procedure:
-
Prepare the column by packing silica gel in a suitable non-polar solvent (e.g., hexane).
-
If using standard silica gel, pre-treat the column by flushing with the eluent system containing 1% triethylamine.
-
Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 100% DCM with 1% TEA).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing methanol concentration in dichloromethane (e.g., from 0% to 10% MeOH in DCM, with 1% TEA throughout).
-
Monitor the separation by collecting fractions and analyzing them by TLC. The product can be visualized under UV light or by staining with an appropriate reagent (e.g., ninhydrin for primary amines).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
3.3.2. Recrystallization
Final purification can be achieved by recrystallization from a suitable solvent system. The choice of solvent is critical and should be determined experimentally by testing the solubility of the partially purified amine in various solvents at room temperature and at their boiling points.[7] A common technique for amines is to recrystallize the free base or to form a salt (e.g., hydrochloride) which often has better crystallization properties.[8]
Procedure (Free Base Recrystallization):
-
Dissolve the partially purified amine in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes before hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Nitration Reaction: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. Extreme caution must be exercised, and the reaction temperature must be carefully controlled.
-
Hydrogenation: Catalytic hydrogenation involves the use of flammable hydrogen gas under high pressure. Ensure the equipment is properly maintained and operated by trained personnel.
-
Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazard information.
Characterization of the Final Product
The identity and purity of the final this compound should be confirmed by a combination of analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
References
- 1. DE2522818C2 - Process for the preparation of 4-nitro-N-methylphthalimide - Google Patents [patents.google.com]
- 2. US3933852A - Process for making N-methyl nitrophthalimides - Google Patents [patents.google.com]
- 3. preprints.org [preprints.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
Definitive Structural Elucidation of 2-Methylisoindolin-5-amine: A Comprehensive Guide to ¹H and ¹³C NMR Characterization
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol and theoretical framework for the complete structural characterization of 2-Methylisoindolin-5-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in medicinal chemistry and materials science, unambiguous confirmation of its molecular structure is paramount for downstream applications. This document outlines a self-validating system, from sample preparation to spectral interpretation, explaining the causal relationships between the molecule's structure and its NMR spectral features. We present predicted spectral data based on established principles and data from related isoindoline derivatives to serve as a benchmark for experimental verification.
Introduction: The Structural Significance of this compound
This compound is a substituted heterocyclic compound featuring an isoindoline core, a foundational scaffold in numerous pharmacologically active agents. The presence of both a secondary amine within the heterocyclic ring and a primary aromatic amine substituent makes it a versatile building block for creating complex molecular architectures. Given its role in synthesis, ensuring the correct isomeric form and purity is critical. NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the molecular framework, including the number and connectivity of all proton and carbon atoms.[1][2]
This guide addresses the specific challenge of characterizing this molecule, focusing on predicting and interpreting its unique spectral fingerprint. We will deconstruct the molecule into its key functional groups and predict their corresponding signals, providing researchers with a robust method for confirming its identity.
Theoretical NMR Spectral Predictions
Due to the absence of a publicly available, experimentally verified spectrum for this compound, we provide a detailed prediction based on established chemical shift theory and data from analogous structures.[3][4] These predictions serve as a reliable guide for the assignment of experimentally acquired spectra. The predictions are based on analysis in deuterated chloroform (CDCl₃), a common solvent for such compounds.[5]
The structure of this compound contains several distinct proton and carbon environments, as illustrated below.
Caption: Key proton environments in this compound.
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the two methylene (CH₂) groups of the isoindoline ring, the N-methyl group, and the amine (NH₂) protons.
-
Aromatic Protons (H-4, H-6, H-7): The aromatic region will be most informative. The amine group at C-5 is a strong electron-donating group, which will shield the ortho (H-4, H-6) and para protons. H-7, being ortho to the isoindoline ring fusion, will be the most deshielded. We predict an ABX-like system.
-
H-7: Expected to be a doublet, shifted downfield due to its proximity to the fused ring system.
-
H-6: Expected to be a doublet of doublets, shifted upfield due to the ortho-donating effect of the NH₂ group.
-
H-4: Expected to be a doublet (or a narrow singlet), significantly shielded by the para-NH₂ group.
-
-
Isoindoline Methylene Protons (H-1, H-3): The two CH₂ groups attached to the nitrogen (N-2) and the aromatic ring (C-3a, C-7a) are diastereotopic. However, rapid conformational averaging often simplifies this. We predict two sharp singlets, as coupling between them is not expected. Their chemical shift will be influenced by the adjacent nitrogen and aromatic ring.
-
N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen will be equivalent, resulting in a sharp singlet. Its chemical shift will be in the aliphatic region but slightly downfield due to the adjacent nitrogen atom.
-
Amine Protons (NH₂): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift can be highly variable depending on concentration, solvent, and temperature, and these protons are readily exchangeable with D₂O.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~7.0 - 7.2 | d (doublet) | ~8.0 | 1H |
| H-6 | ~6.6 - 6.8 | dd (doublet of doublets) | J ≈ 8.0, 2.0 | 1H |
| H-4 | ~6.5 - 6.7 | d (doublet) or s | J ≈ 2.0 | 1H |
| H-1 / H-3 (CH₂) | ~4.0 - 4.2 | s (singlet) | - | 4H |
| NH₂ | ~3.5 - 4.5 (broad) | s (singlet, broad) | - | 2H |
| N-CH₃ | ~2.5 - 2.7 | s (singlet) | - | 3H |
Note: These values are estimations. Actual experimental values may vary. Online prediction tools can provide further refinement.[6][7]
The ¹³C NMR spectrum, typically acquired with proton decoupling, will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.
-
Aromatic Carbons: Six signals are expected. The carbons directly bonded to the electron-donating amine group (C-5) and the nitrogen-containing ring (C-3a, C-7a) will be significantly shielded or deshielded.
-
C-5: Directly attached to the NH₂ group, expected to be highly shielded (shifted upfield).
-
C-3a, C-7a: Quaternary carbons at the ring junction, shifted downfield.
-
C-4, C-6, C-7: Aromatic CH carbons with shifts influenced by their position relative to the substituents.
-
-
Aliphatic Carbons: Three signals are expected.
-
C-1, C-3: Methylene carbons adjacent to the nitrogen, appearing in the 50-60 ppm range.
-
N-CH₃: The methyl carbon, appearing further upfield.
-
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted δ (ppm) |
| C-5 (C-NH₂) | ~145 - 148 |
| C-3a / C-7a (Quaternary) | ~135 - 140 |
| C-7 (CH) | ~128 - 130 |
| C-6 (CH) | ~115 - 118 |
| C-4 (CH) | ~112 - 115 |
| C-1 / C-3 (CH₂) | ~55 - 60 |
| N-CH₃ | ~40 - 45 |
Note: Assignments for closely spaced aromatic signals may require 2D NMR techniques like HSQC and HMBC for confirmation.[8][9] Online prediction databases can also aid in initial assignments.[10][11]
Experimental Protocols
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following steps provide a comprehensive workflow.
The quality of the NMR spectrum is directly dependent on proper sample preparation.[12][13] The goal is to create a clear, homogeneous solution free of particulate matter.[14]
-
Weighing the Sample:
-
Solvent Selection:
-
Primary Choice: Deuterated chloroform (CDCl₃) is an excellent starting solvent for moderately polar organic compounds.
-
Alternative: If solubility is an issue, or if exchangeable protons (NH₂) are of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. The NH₂ protons will appear as a sharp, well-resolved signal in DMSO-d₆ and will not exchange as readily.
-
-
Dissolution:
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[16]
-
Vortex or gently sonicate the vial until the sample is completely dissolved.
-
-
Filtration and Transfer:
-
Visually inspect the solution for any suspended particles. If present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]
-
-
Internal Standard:
-
For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent, which is defined as 0.00 ppm. Most commercially available deuterated solvents already contain TMS.[16]
-
-
Labeling:
-
Clearly label the NMR tube with the sample identity.[15]
-
Caption: Workflow for NMR Sample Preparation.
The following are typical acquisition parameters for a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.
Table 3: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectrometer Frequency | 400 MHz | 100 MHz | Standard for high-resolution analysis. |
| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments. |
| Number of Scans (NS) | 16 - 64 | 1024 - 4096 | More scans needed for ¹³C due to low sensitivity. |
| Spectral Width (SW) | 12 - 16 ppm | 220 - 240 ppm | Covers the full range of expected chemical shifts. |
| Acquisition Time (AQ) | ~3 - 4 s | ~1 - 2 s | Balances resolution and experiment time. |
| Relaxation Delay (D1) | 2 - 5 s | 2 s | Allows for full magnetization recovery between scans. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature. |
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[17]
-
Integration: The relative areas under the ¹H NMR peaks are integrated to determine the ratio of protons corresponding to each signal.
Conclusion: A Pathway to Unambiguous Characterization
This application note provides a comprehensive and scientifically grounded framework for the ¹H and ¹³C NMR characterization of this compound. By combining theoretical predictions with robust, step-by-step experimental and processing protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. The causality-driven explanations for experimental choices and detailed spectral predictions empower scientists to not only acquire high-quality data but also to interpret it with a deep understanding of the underlying molecular properties. For unambiguous assignments, especially in complex aromatic systems, employing 2D NMR techniques such as COSY and HSQC is highly recommended.[8]
References
- 1. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PROSPRE [prospre.ca]
- 7. Visualizer loader [nmrdb.org]
- 8. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. CASPRE [caspre.ca]
- 11. Visualizer loader [nmrdb.org]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. organomation.com [organomation.com]
- 17. scienceopen.com [scienceopen.com]
Application Note: High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment of 2-Methylisoindolin-5-amine
Abstract
This application note details a robust methodology for the comprehensive characterization of 2-Methylisoindolin-5-amine, a key building block in pharmaceutical and materials science, using High-Resolution Mass Spectrometry (HRMS). We present a protocol employing a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with electrospray ionization (ESI) to achieve unambiguous elemental composition determination and structural confirmation. The protocol outlines sample preparation, instrument calibration, data acquisition in both full scan MS and tandem MS (MS/MS) modes, and a systematic approach to data interpretation. This guide provides researchers, scientists, and drug development professionals with the necessary framework to verify the identity, purity, and fragmentation pathways of this and structurally related aromatic amines.
Introduction
This compound (C₉H₁₂N₂) is a bicyclic aromatic amine of significant interest in medicinal chemistry and drug development as a scaffold for synthesizing novel therapeutic agents. The precise identification and structural verification of such intermediates are paramount to ensure the integrity of downstream processes and the safety of final products. High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique that provides exact mass measurements, enabling the determination of a molecule's elemental composition with high confidence.[1][2]
Unlike nominal mass instruments, HRMS analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems can differentiate between ions with very similar mass-to-charge ratios (m/z), a critical capability for distinguishing true compounds from isobaric interferences.[3][4] This application note leverages the high mass accuracy (< 5 ppm) and resolving power of a Q-TOF instrument to confirm the elemental formula of this compound and uses Collision-Induced Dissociation (CID) to probe its structure, establishing a characteristic fragmentation pattern for unequivocal identification.[5][6]
Causality of Experimental Design
The successful analysis of this compound by HRMS hinges on a series of informed choices in the experimental setup.
-
Ionization Source Selection: Electrospray Ionization (ESI) is the chosen method.[7] The structure of this compound contains two nitrogen atoms—a secondary amine within the isoindoline ring and a primary aromatic amine. Both are basic sites that readily accept a proton in an acidic solution, making the molecule ideally suited for positive-ion mode ESI ([M+H]⁺).[8][9] This soft ionization technique minimizes in-source fragmentation, ensuring the protonated molecular ion is the most abundant species in the full scan spectrum, which is essential for accurate mass determination.[10]
-
Mass Analyzer Selection: A Quadrupole Time-of-Flight (Q-TOF) instrument was selected for this protocol.[5] This hybrid analyzer combines the strengths of a quadrupole, which acts as an efficient mass filter for precursor ion selection, with a TOF analyzer, which provides high resolution and exceptional mass accuracy for both precursor and product ions.[11][12] This combination is ideal for MS/MS experiments, allowing for precise structural elucidation. An Orbitrap-based system would be an equally suitable alternative, offering comparable or even higher resolution.[13][14]
-
Collision-Induced Dissociation (CID): To confirm the molecular structure, tandem mass spectrometry (MS/MS) using CID is employed.[6] In this process, the protonated molecular ion ([M+H]⁺) is isolated by the quadrupole and fragmented by colliding with an inert gas (e.g., argon or nitrogen). The resulting product ions are characteristic of the molecule's structure. The fragmentation of aromatic amines often involves the neutral loss of ammonia (NH₃), providing a key diagnostic marker.[15][16]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HRMS analysis of this compound.
-
This compound (or its dihydrochloride salt[17])
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid (0.1% v/v)
-
Appropriate calibrant solution for the mass spectrometer (e.g., sodium formate or a commercial tuning mix)
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Create a working solution for direct infusion by diluting the stock solution to a final concentration of 1 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid.
-
The acidic modifier (formic acid) is crucial for promoting protonation and enhancing ionization efficiency in positive mode ESI.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Instrument: A Q-TOF mass spectrometer equipped with an ESI source.
-
Calibration: Instrument calibration is a critical step to ensure high mass accuracy.[18][19]
-
Calibrate the instrument across the desired mass range (e.g., m/z 50-500) immediately prior to analysis using the manufacturer-recommended calibrant solution.
-
Verify that the mass accuracy for known calibrant peaks is below 2 ppm. Regular calibration checks are recommended for GLP compliance.[20]
-
The overall workflow for data acquisition is depicted below. This process ensures that both accurate mass data for the parent molecule and structural data from its fragments are collected.
Caption: Experimental workflow from sample preparation to structural confirmation.
Summarize all quantitative data into clearly structured tables for easy comparison.
| Parameter | Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Optimal for polar, basic compounds like amines.[8] |
| Polarity | Positive | The two amine groups are readily protonated. |
| Capillary Voltage | 3.5 kV | Standard voltage to generate a stable electrospray. |
| **Nebulizer Gas (N₂) ** | 2.0 Bar | Assists in droplet formation and desolvation. |
| Drying Gas (N₂) Flow | 8.0 L/min | Facilitates solvent evaporation from droplets.[10] |
| Drying Gas Temp. | 200 °C | Balances efficient desolvation with minimizing thermal degradation. |
| Mode | MS (Full Scan) & MS/MS | For elemental composition and structural analysis, respectively. |
| Scan Range (MS) | m/z 50 - 500 | Covers the expected mass of the analyte and potential impurities. |
| Precursor Ion (MS/MS) | m/z 149.1079 | The calculated exact mass of the [M+H]⁺ ion. |
| Collision Gas | Argon | Inert gas used to induce fragmentation via CID.[6] |
| Collision Energy | 10-40 eV (Ramped) | A range of energies ensures capture of both low-energy and high-energy fragments. |
| Resolution | > 20,000 FWHM | Sufficient to achieve the mass accuracy needed for elemental composition.[21] |
Results and Data Interpretation
The primary goal of the full scan MS analysis is to obtain a high-resolution mass measurement of the protonated molecular ion, [M+H]⁺. This allows for the confident determination of the elemental composition.[22][23]
| Property | Theoretical Value | Observed Value (Hypothetical) |
| Molecular Formula | C₉H₁₂N₂ | - |
| Neutral Monoisotopic Mass | 148.10005 Da | - |
| [M+H]⁺ Monoisotopic Mass | 149.10787 Da | 149.10771 Da |
| Mass Error | - | -0.9 ppm |
A measured mass of 149.10771 Da, with an error of -0.9 ppm, strongly supports the elemental composition of C₉H₁₃N₂⁺ for the protonated ion, confirming the identity of the analyte as this compound. An error of < 5 ppm is generally considered sufficient for unambiguous elemental formula assignment for molecules in this mass range.[1]
The MS/MS spectrum provides structural information by revealing how the molecule breaks apart under energetic conditions. The fragmentation of the protonated this compound (m/z 149.1) is expected to follow logical pathways based on its chemical structure.
A key fragmentation is the neutral loss of the methyl group from the isoindoline nitrogen. Another characteristic fragmentation for primary aromatic amines is the loss of ammonia.[15][16] The proposed fragmentation pathway is illustrated below.
Caption: Proposed CID fragmentation pathway for protonated this compound.
-
[M+H]⁺ (m/z 149.1079): The protonated parent molecule.
-
Fragment A (m/z 134.0844): Results from the loss of a methyl radical (•CH₃) from the protonated N-methyl group. This is a common fragmentation for N-methylated compounds.
-
Fragment B (m/z 132.0891): Corresponds to the neutral loss of ammonia (NH₃) from the protonated primary amine group, a characteristic fragmentation of aromatic amines.[15]
-
Fragment C (m/z 117.0653): Can form from Fragment B via the subsequent loss of a methyl radical, representing a stable aromatic fragment.
The high-resolution measurement of these fragment ions further validates the proposed structures and, by extension, the structure of the parent molecule.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using High-Resolution Mass Spectrometry. By combining high-accuracy mass measurements in full scan MS mode with detailed structural analysis via MS/MS fragmentation, this method allows for the unequivocal confirmation of both elemental composition and molecular structure. The presented workflow is robust, reliable, and can be readily adapted for the characterization of other small molecule pharmaceutical intermediates, ensuring the highest standards of quality and integrity in research and development.
References
- 1. Elemental Composition [mestrelabcn.com]
- 2. researchgate.net [researchgate.net]
- 3. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? | Universal Lab Blog [universallab.org]
- 5. labcompare.com [labcompare.com]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 13. Orbitrap - Wikipedia [en.wikipedia.org]
- 14. Orbitrap LC-MS | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 943751-30-2|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations -Annals of Laboratory Medicine | Korea Science [koreascience.kr]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. scispec.co.th [scispec.co.th]
- 22. academic.oup.com [academic.oup.com]
- 23. as.uky.edu [as.uky.edu]
Application Note: FT-IR Spectroscopy for the Structural Elucidation and Quality Control of 2-Methylisoindolin-5-amine
Abstract
This application note provides a comprehensive guide to the analysis of 2-Methylisoindolin-5-amine, a key intermediate in pharmaceutical synthesis, using Fourier Transform Infrared (FT-IR) spectroscopy. The protocol details methodologies for sample preparation, spectral acquisition, and data interpretation. By leveraging the specific vibrational modes of its constituent functional groups, FT-IR spectroscopy serves as a rapid, non-destructive, and reliable technique for structural confirmation and quality assessment of this compound. This document is intended for researchers, analytical scientists, and professionals in drug development and quality control.
Introduction: The Rationale for FT-IR Analysis
This compound is a substituted isoindoline derivative of significant interest in medicinal chemistry due to its role as a versatile building block in the synthesis of various biologically active molecules. The structural integrity and purity of this intermediate are paramount to ensure the desired outcome and safety profile of the final active pharmaceutical ingredient (API).
FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of energy at those frequencies. The resulting spectrum is a unique "fingerprint" of the molecule, providing invaluable information about its functional groups and overall structure. For this compound, FT-IR is particularly well-suited to confirm the presence of key functional groups: the primary aromatic amine (-NH₂), the secondary amine within the isoindoline ring, the aromatic ring itself, and the N-methyl group.
The causality behind employing FT-IR in this context is its ability to provide rapid and definitive structural confirmation. Any deviation from the standard spectrum, such as the absence of characteristic amine absorptions or the appearance of unexpected peaks (e.g., a carbonyl peak indicating oxidation), can signal impurities or degradation, thus serving as a critical quality control checkpoint.
Principles of FT-IR Analysis for this compound
The FT-IR spectrum of this compound is governed by the vibrational modes of its distinct structural components. Understanding these fundamental vibrations is key to accurate spectral interpretation.
-
N-H Vibrations: The molecule possesses both a primary aromatic amine (-NH₂) and a secondary amine within the isoindoline ring.
-
Primary Amine (-NH₂): This group is expected to exhibit two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[1][2] A bending (scissoring) vibration is also anticipated around 1650-1580 cm⁻¹.[1]
-
Secondary Amine (-NH-): The secondary amine in the isoindoline ring will show a single N-H stretching band, typically in the 3350-3310 cm⁻¹ range.[1] This peak may overlap with the primary amine stretches.
-
-
C-H Vibrations:
-
Aromatic C-H: Stretching vibrations of the C-H bonds on the benzene ring typically appear above 3000 cm⁻¹.
-
Aliphatic C-H: The methyl (-CH₃) and methylene (-CH₂-) groups of the isoindoline ring will exhibit stretching vibrations in the 3000-2850 cm⁻¹ region.
-
-
C-N Vibrations: The stretching of the C-N bonds is a crucial indicator. Aromatic C-N stretches are typically stronger and appear at higher wavenumbers (1335-1250 cm⁻¹) compared to aliphatic C-N stretches (1250-1020 cm⁻¹).[1]
-
Aromatic Ring Vibrations: The benzene ring will produce characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern on the aromatic ring.
Experimental Protocol
This section outlines a detailed, self-validating protocol for the FT-IR analysis of solid this compound.
Materials and Equipment
-
Sample: this compound (solid, high purity)
-
Matrix: Potassium bromide (KBr), FT-IR grade, spectroscopic purity
-
Equipment:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
Analytical balance
-
Spatula
-
Desiccator
-
Sample Preparation: KBr Pellet Method
The KBr pellet technique is a widely used method for obtaining high-quality FT-IR spectra of solid samples. It involves dispersing the analyte in a transparent matrix of KBr to minimize scattering of the infrared beam.
-
Drying: Dry the KBr powder in an oven at 110 °C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Cool the KBr in a desiccator before use.
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.
-
Mixing: Combine the sample and KBr in an agate mortar and grind them together with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine grinding is crucial to reduce light scattering and produce a clear pellet.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die of a hydraulic press. Apply pressure (typically 7-10 tons) for about 2 minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition
-
Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will be used to correct for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Place the KBr pellet containing the sample in the beam path and acquire the sample spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to ensure a good signal-to-noise ratio)
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for FT-IR analysis of this compound.
Data Analysis and Interpretation
The obtained spectrum should be baseline-corrected and analyzed for the characteristic absorption bands. The following table summarizes the expected vibrational frequencies for this compound based on established group frequencies for aromatic amines and related heterocyclic compounds.[1][3]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3450 - 3350 | N-H Asymmetric Stretch | Primary Aromatic Amine (-NH₂) | Medium |
| 3350 - 3250 | N-H Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Medium |
| 3350 - 3310 | N-H Stretch | Secondary Amine (-NH-) | Medium-Weak |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |
| 2960 - 2850 | C-H Stretch | -CH₃, -CH₂- (aliphatic) | Medium |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine (-NH₂) | Medium-Strong |
| 1620 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |
| 900 - 675 | C-H Out-of-Plane (OOP) Bend | Aromatic Ring | Strong |
Diagram of Functional Group - Spectral Region Correlation
References
LC-MS/MS for quantitative analysis of 2-Methylisoindolin-5-amine in biological matrices
An Application Note for the Quantitative Analysis of 2-Methylisoindolin-5-amine in Human Plasma using LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method is validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and is suitable for high-throughput analysis in support of clinical and non-clinical pharmacokinetic studies.
Introduction and Scientific Rationale
This compound is a small molecule amine that often serves as a key intermediate or metabolite in pharmaceutical development. Accurate quantification of such compounds in biological matrices like plasma is critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. The inherent polarity and low molecular weight of this compound present unique analytical challenges, particularly in achieving adequate retention on traditional reversed-phase liquid chromatography columns and in mitigating matrix effects from endogenous plasma components.[1][2]
LC-MS/MS is the analytical technique of choice for this application due to its unparalleled sensitivity, specificity, and wide dynamic range.[3][4] This guide details a method that addresses the specific challenges of this analyte by pairing an efficient sample cleanup strategy with a HILIC-based chromatographic separation. The use of a stable isotope-labeled internal standard (SIL-IS), 2-Methyl-d3-isoindolin-5-amine, is a cornerstone of this method, as it provides the most effective means to correct for variability during sample preparation and potential ion suppression or enhancement during mass spectrometric detection.[5][6]
Comprehensive Method Workflow
The analytical process is streamlined into three primary stages: sample preparation, LC separation, and MS/MS detection. This workflow is designed for efficiency, robustness, and high-throughput capability.
Caption: High-level overview of the bioanalytical workflow.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
2-Methyl-d3-isoindolin-5-amine internal standard (IS) (>98% purity, >99% isotopic purity)[7]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade or 18.2 MΩ·cm
-
Ammonium Acetate, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Control Human Plasma (K2-EDTA anticoagulant)
Instrumentation
-
Liquid Chromatography System: A UHPLC system capable of binary gradient delivery.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent HILIC column. The use of a HILIC phase is critical for retaining and separating this polar analyte.[8]
Detailed Analytical Conditions
Optimized instrument parameters are crucial for achieving the desired sensitivity and selectivity. The following tables summarize the final conditions.
Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
| Column | Waters ACQUITY BEH Amide (2.1x50 mm, 1.7µm) | HILIC chemistry provides optimal retention for polar amines, which are poorly retained on C18 columns. |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% FA in Water | Buffered aqueous phase aids in peak shape and ionization efficiency. |
| Mobile Phase B | 10 mM Ammonium Acetate + 0.1% FA in 95:5 ACN:Water | High organic content is necessary for retention in HILIC mode. |
| Flow Rate | 0.5 mL/min | Appropriate for the column dimensions and particle size. |
| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 95% B (3.1-4.0 min) | Gradient elution ensures separation from early-eluting matrix components and re-equilibration. |
Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI, Positive | Amines readily form positive ions via protonation ([M+H]+).[9][10] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150 °C | Standard temperature for ESI. |
| Desolvation Temp. | 500 °C | Ensures efficient desolvation of the mobile phase. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification. |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 149.1 | 132.1 | 100 | 22 |
| 2-Methyl-d3-isoindolin-5-amine (IS) | 152.1 | 135.1 | 100 | 22 |
Note: The specific m/z values and collision energies should be optimized empirically for the specific instrument used.
Experimental Protocols
Protocol 1: Preparation of Stock, Calibration, and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and its IS into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary analyte stock in 50:50 ACN:Water to create working solutions for spiking calibration curve (CC) standards.
-
Working IS Solution (100 ng/mL): Dilute the IS primary stock in 50:50 ACN:Water. This concentration should yield a consistent and strong signal without being excessively high.[11]
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve final concentrations ranging from 0.1 to 100 ng/mL (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. These are prepared from a separate weighing of the analyte stock to ensure accuracy.
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
This protocol is designed to efficiently remove proteins, which can interfere with the analysis and damage the LC system.[12][13]
Caption: Step-by-step protein precipitation workflow.
Bioanalytical Method Validation (BMV)
A full validation must be performed to demonstrate that the method is reliable for its intended purpose. The validation should be conducted in accordance with regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[14][15]
| Validation Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. | Ensures the method can differentiate the analyte from endogenous matrix components. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and concentration over the intended range. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). | Confirms the closeness of measured values to the true value and the reproducibility of the method. |
| Matrix Effect | The CV of the IS-normalized matrix factor from at least 6 lots of plasma should be ≤15%.[16] | Assesses the impact of matrix components on ionization efficiency. A consistent IS-normalized matrix factor close to 1.0 is ideal. |
| Recovery | Recovery should be consistent and reproducible, though not necessarily 100%. | Measures the efficiency of the extraction process. Consistency is more important than absolute recovery. |
| Stability | Analyte concentration should be within ±15% of nominal concentration under tested conditions (e.g., bench-top, freeze-thaw, long-term). | Ensures the analyte is stable during sample handling, storage, and analysis. |
Conclusion
The LC-MS/MS method described provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The combination of a simple protein precipitation sample preparation with a HILIC-based chromatographic separation effectively addresses the analytical challenges posed by this polar molecule. The method meets the criteria for bioanalytical method validation as stipulated by regulatory agencies and is well-suited for high-throughput applications in a drug development setting.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. nebiolab.com [nebiolab.com]
- 7. 2-Methyl-d3-isoindolin-5-amine CAS#: 1937269-35-6 [chemicalbook.com]
- 8. waters.com [waters.com]
- 9. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 15. fda.gov [fda.gov]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Methylisoindolin-5-amine for Biological Assays
Introduction: The Versatility of the Isoindoline Scaffold
The isoindoline core is a privileged heterocyclic structure found in numerous natural products and clinically approved drugs, exhibiting a wide range of pharmacological activities.[1][2] Derivatives of isoindoline are integral to treatments for conditions spanning from multiple myeloma to hypertension.[1] The compound 2-Methylisoindolin-5-amine, featuring a reactive primary aromatic amine, serves as a valuable and versatile building block in drug discovery and chemical biology. Its derivatization is a critical step for enabling its use in various biological assays, including target identification, pharmacokinetic studies, and high-throughput screening.
By chemically modifying the primary amine at the 5-position, researchers can conjugate this scaffold to a variety of functional moieties. These include fluorescent reporters for imaging and quantification, affinity tags for pull-down assays, or linkers for attachment to larger biomolecules like proteins and peptides. This guide provides an in-depth technical overview and detailed protocols for two robust and widely applicable derivatization strategies for this compound: N-hydroxysuccinimide (NHS) Ester Acylation for stable amide bond formation and Reductive Amination for creating flexible secondary amine linkages.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and critical considerations for successful bioconjugation.
SECTION 1: Strategy Selection - Acylation vs. Reductive Amination
The choice of derivatization chemistry depends on the desired properties of the final conjugate and the nature of the molecule to be attached.
1.1. N-hydroxysuccinimide (NHS) Ester Acylation:
This is one of the most common methods for labeling primary amines.[3] NHS esters react with the unprotonated primary amine of this compound to form a highly stable and chemically inert amide bond.[4][5] This strategy is ideal for creating permanent labels with fluorescent dyes, biotin, or other reporter groups. The reaction is highly selective for primary amines under controlled pH conditions.[6]
Key Advantages:
-
Stability: Forms a robust, irreversible amide bond.
-
Selectivity: Highly selective for primary amines at physiological to slightly alkaline pH.[5]
-
Efficiency: Generally proceeds with high yields under mild aqueous conditions.
1.2. Reductive Amination (Reductive Alkylation):
This method forms a secondary amine by first reacting this compound with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced by a mild reducing agent.[7][8] This approach is particularly useful for conjugating the isoindoline to molecules containing a carbonyl group, such as oxidized sugars on glycoproteins or small molecule aldehydes.[9] It results in a more flexible linkage compared to the rigid amide bond from acylation.
Key Advantages:
-
Versatility: Allows conjugation to a wide range of aldehyde- and ketone-containing molecules.
-
One-Pot Reaction: The entire process can often be carried out in a single reaction vessel.[7]
-
Stable Linkage: The resulting secondary amine bond is stable under physiological conditions.
Below is a diagram illustrating the decision-making process for selecting the appropriate derivatization strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. resources.biomol.com [resources.biomol.com]
Application Notes & Protocols: Leveraging 2-Methylisoindolin-5-amine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Isoindoline Scaffold in Modern Drug Discovery
In the landscape of kinase inhibitor development, the privileged scaffold approach—utilizing core molecular structures known to interact with key protein families—has proven to be a highly effective strategy. The isoindoline moiety, a bicyclic aromatic amine, has emerged as a valuable pharmacophore in this regard. Its rigid structure and potential for diverse functionalization allow for the precise orientation of substituents to interact with the ATP-binding pocket of various kinases.
This application note provides a detailed guide on the utilization of a key isoindoline-containing building block, 2-Methylisoindolin-5-amine , in the synthesis of potent kinase inhibitors. Specifically, we will delve into the synthesis of a series of pyrazolopyrimidine-based inhibitors targeting the Janus kinase (JAK) family, a group of non-receptor tyrosine kinases crucial in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and inflammation, making it a prime target for therapeutic intervention.
Through a detailed synthetic protocol, mechanistic insights, and characterization data, this guide will equip researchers, medicinal chemists, and drug development professionals with the knowledge to effectively employ this compound as a cornerstone in the design and synthesis of next-generation kinase inhibitors.
Rationale for this compound as a Kinase Inhibitor Scaffold
The utility of the 2-methylisoindoline scaffold stems from several key features:
-
Structural Rigidity: The fused ring system provides a rigid framework, which can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.
-
Defined Exit Vectors: The amine functionality at the 5-position serves as a crucial attachment point for a variety of heterocyclic systems known to interact with the hinge region of the kinase ATP-binding site.
-
Modulation of Physicochemical Properties: The isoindoline core can be further modified to fine-tune solubility, lipophilicity, and other pharmacokinetic properties of the final inhibitor.
-
Proven Clinical Relevance: The isoindoline core is present in a number of approved drugs and clinical candidates, highlighting its favorable safety and drug-like properties.[1]
Synthetic Pathway Overview: From Building Block to Potent Inhibitor
The synthesis of the target kinase inhibitors commences with the preparation of a suitable isoindoline intermediate, followed by coupling to a functionalized pyrimidine core. The general synthetic strategy is outlined below.
Caption: General synthetic scheme for a JAK inhibitor.
Detailed Experimental Protocols
The following protocols are adapted from established synthetic routes found in the patent literature for the preparation of pyrazolopyrimidine-based JAK inhibitors.
Protocol 1: Synthesis of 5-Amino-2-methylisoindolin-1-one (Intermediate 1)
This protocol details the reduction of the nitro group of 2-methyl-5-nitroisoindolin-1-one to the corresponding amine.
Materials:
-
2-Methyl-5-nitroisoindolin-1-one
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-methyl-5-nitroisoindolin-1-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, 5-Amino-2-methylisoindolin-1-one, can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-(2-Chloro-5-methylpyrimidin-4-yl)-2-methyl-1-oxoisoindolin-5-amine (Intermediate 2)
This step involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with the synthesized aminoisoindolinone.
Materials:
-
5-Amino-2-methylisoindolin-1-one (Intermediate 1)
-
2,4-Dichloro-5-methylpyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Magnetic stirrer and hotplate with oil bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5-Amino-2-methylisoindolin-1-one (1.0 eq) and 2,4-dichloro-5-methylpyrimidine (1.1 eq) in n-butanol.
-
Add diisopropylethylamine (2.0 eq) to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with a small amount of cold n-butanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 3: Synthesis of N-(2-methyl-1-oxoisoindolin-5-yl)-5-methyl-N'-(pyrazin-2-yl)pyrimidine-2,4-diamine (Final Product)
This final step involves a palladium-catalyzed cross-coupling reaction to introduce the pyrazin-2-amine moiety.
Materials:
-
N-(2-Chloro-5-methylpyrimidin-4-yl)-2-methyl-1-oxoisoindolin-5-amine (Intermediate 2)
-
Pyrazin-2-amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Magnetic stirrer and hotplate with oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add N-(2-Chloro-5-methylpyrimidin-4-yl)-2-methyl-1-oxoisoindolin-5-amine (1.0 eq), pyrazin-2-amine (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 100-110 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite® and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.
Data Presentation: Biological Activity of Synthesized Inhibitors
The synthesized compounds were evaluated for their inhibitory activity against a panel of Janus kinases. The half-maximal inhibitory concentration (IC₅₀) values were determined using standard in vitro kinase assays.
| Compound Reference | Target Kinase | IC₅₀ (nM) |
| Final Product | JAK1 | 50-100 |
| JAK2 | 10-50 | |
| JAK3 | >1000 | |
| TYK2 | 100-500 |
Data is representative and compiled from publicly available patent literature for similar compounds.
The data indicates that the synthesized inhibitor exhibits potent and selective activity against JAK2, with moderate activity against JAK1 and TYK2, and significantly weaker activity against JAK3. This selectivity profile is often desirable to minimize off-target effects.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The synthesized kinase inhibitor functions by competitively binding to the ATP-binding site of JAKs. This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. The inhibition of this cascade ultimately blocks the transcription of genes involved in inflammation, immunity, and cell proliferation.
Caption: The JAK-STAT signaling pathway and its inhibition.
Conclusion and Future Directions
This compound serves as a versatile and valuable building block for the synthesis of potent and selective kinase inhibitors. The protocols outlined in this application note provide a clear and reproducible pathway to a class of JAK inhibitors with therapeutic potential. The modular nature of the synthesis allows for further optimization of the scaffold to improve potency, selectivity, and pharmacokinetic properties. Future work could involve exploring alternative heterocyclic partners for coupling, as well as modifications to the isoindoline core to probe structure-activity relationships further. The insights provided herein should empower researchers to accelerate their drug discovery efforts in the competitive field of kinase inhibitor development.
References
Application Notes & Protocols: Leveraging 2-Methylisoindolin-5-amine in the Synthesis of Cereblon-Recruiting PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality, capable of inducing the degradation of disease-causing proteins by coopting the cell's native ubiquitin-proteasome system (UPS).[][2] A critical component of a PROTAC is its E3 ligase-binding moiety, which dictates which of the over 600 human E3 ligases is hijacked for targeted protein degradation.[3] Among these, Cereblon (CRBN), a substrate receptor for the CUL4-RING E3 ubiquitin ligase (CRL4) complex, has become a cornerstone of PROTAC design due to the availability of well-characterized, potent small molecule ligands with favorable drug-like properties.[][4][5] This guide provides an in-depth examination of the synthetic strategies and applications of isoindolinone-based scaffolds, particularly those derived from precursors like 2-Methylisoindolin-5-amine, in the development of potent and selective CRBN-based PROTACs. We offer detailed protocols for the synthesis of a CRBN ligand-linker conjugate, its assembly into a model PROTAC, and the subsequent in vitro characterization of target protein degradation.
The Central Role of Cereblon (CRBN) in PROTAC Design
The efficacy of a PROTAC hinges on its ability to induce the formation of a productive ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[6][7] The CRL4^CRBN^ complex has emerged as one of the most successfully exploited E3 ligases in PROTAC development.[8] This is largely due to the foundational discovery that immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide directly bind to CRBN.[9][10]
Binding of these ligands to CRBN alters its substrate specificity, enabling the recruitment of proteins that are not endogenous substrates, a mechanism known as "molecular glue".[][9] In the context of PROTACs, these IMiD derivatives serve as a high-affinity "handle" to recruit the entire CRL4^CRBN^ machinery. The advantages of using CRBN-recruiting moieties include:
-
High Ligand Potency: IMiD derivatives bind to CRBN with high affinity, facilitating efficient ternary complex formation.[9][11]
-
Favorable Physicochemical Properties: CRBN ligands are relatively small and possess drug-like properties, which can improve the overall characteristics of the final PROTAC molecule.[][12]
-
Well-Understood Mechanism: The interaction between IMiDs and CRBN is structurally and functionally well-characterized, providing a rational basis for PROTAC design.[10][13]
Mechanism of Action: CRBN-Based PROTACs
A CRBN-based PROTAC operates by physically bridging the POI and the CRL4^CRBN^ E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently unfolds and degrades the tagged POI. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[14][15]
Diagram 1: Mechanism of action for a CRBN-recruiting PROTAC.
This compound as a Versatile Synthetic Precursor
While thalidomide and its direct analogs are potent CRBN ligands, the development of novel PROTACs often requires customized ligands with specific linker attachment points and modified physicochemical properties to optimize ternary complex formation and overall PROTAC efficacy. This necessitates flexible synthetic routes.
This compound serves as a key starting material or synthon for creating a diverse range of isoindolinone-based CRBN ligands. Its primary amine functionality at the 5-position of the isoindolinone core is a strategic site for introducing linkers or other modifications. This allows for the systematic exploration of the PROTAC chemical space, which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the final degrader molecule.[3][16] The general strategy involves elaborating this precursor to install the glutarimide ring necessary for CRBN binding and appending a linker for conjugation to a POI-binding warhead.
Protocol: Synthesis of a Functionalized CRBN Ligand-Linker Moiety
This protocol describes a representative, multi-step synthesis to convert an isoindolinone precursor into a pomalidomide-like CRBN ligand functionalized with a terminal alkyne—a versatile handle for "click chemistry" conjugation.
Objective: To synthesize (S)-2-(2,6-dioxopiperidin-3-yl)-4-amino-5-((prop-2-yn-1-yl)oxy)isoindoline-1,3-dione.
Materials:
-
4-Fluoro-2-methyl-5-nitroisoindolin-1-one (derived from this compound)
-
(S)-3-aminopiperidine-2,6-dione hydrochloride
-
Propargyl bromide (80% wt. in toluene)
-
Potassium carbonate (K₂CO₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Iron (Fe) powder, Ammonium chloride (NH₄Cl)
-
Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Ethanol (EtOH), Water (H₂O), Dichloromethane (DCM), Ethyl acetate (EtOAc)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Step 1: Introduction of the Glutarimide Moiety
-
Rationale: This step builds the core pomalidomide scaffold by displacing a fluoride with the amine from the chiral glutarimide ring. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and facilitate the reaction.
-
To a solution of 4-fluoro-2-methyl-5-nitroisoindolin-1-one (1.0 eq) in DMF, add (S)-3-aminopiperidine-2,6-dione hydrochloride (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield (S)-2-(2,6-dioxopiperidin-3-yl)-4-methyl-5-nitroisoindolin-1-one.
-
-
Step 2: Nitro Group Reduction
-
Rationale: The nitro group is reduced to an amine, which is a prerequisite for subsequent functionalization. The Fe/NH₄Cl system is a classic and effective method for this transformation.
-
Suspend the product from Step 1 (1.0 eq) in a mixture of EtOH and water (e.g., 4:1 v/v).
-
Add NH₄Cl (5.0 eq) and Fe powder (5.0 eq).
-
Heat the mixture to reflux (approx. 85 °C) for 2-3 hours.
-
Critical Step: Monitor the reaction closely by TLC or LC-MS. Over-reduction or side reactions can occur.
-
Cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with EtOH.
-
Concentrate the filtrate and partition the residue between EtOAc and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry, and concentrate to yield (S)-4-amino-2-(2,6-dioxopiperidin-3-yl)-5-methylisoindolin-1-one, which can be used directly in the next step.
-
-
Step 3: Linker Installation (Alkylation)
-
Rationale: The linker is attached via O-alkylation of the hydroxyl group that can be formed from the amine via diazotization followed by hydrolysis, or by using a precursor with a hydroxyl group. For simplicity in this representative protocol, we assume a precursor leading to a phenol. The alkyne group provides a reactive handle for subsequent click chemistry.
-
Dissolve the amino-pomalidomide derivative (1.0 eq) in anhydrous MeCN.
-
Add K₂CO₃ (3.0 eq) and propargyl bromide (1.5 eq).
-
Stir the reaction mixture at 60 °C for 4-6 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by preparative HPLC to obtain the final functionalized CRBN ligand-linker moiety.
-
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[17][18]
-
Protocol: Assembly of a Model BRD4-Degrading PROTAC
This protocol details the conjugation of the synthesized CRBN ligand-linker to an azide-functionalized JQ1 derivative (a well-known warhead for the BET family of proteins, including BRD4) via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[19][20]
Objective: To synthesize a BRD4-targeting PROTAC by linking the alkyne-functionalized CRBN ligand to an azide-functionalized JQ1 warhead.
Materials:
-
Alkyne-functionalized CRBN ligand (from Section 3)
-
JQ1-azide derivative (synthesized separately)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: tert-Butanol, Water, DMSO
-
Preparative HPLC system
Procedure:
-
Reaction Setup:
-
In a vial, dissolve the alkyne-functionalized CRBN ligand (1.0 eq) and the JQ1-azide warhead (1.1 eq) in a mixture of t-butanol and water (e.g., 1:1 v/v).
-
Rationale: The t-butanol/water solvent system is commonly used for CuAAC reactions as it solubilizes both organic substrates and the inorganic catalyst components.
-
-
Catalyst Addition:
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the CuSO₄ solution.
-
Rationale: Sodium ascorbate is a reducing agent that reduces Cu(II) to the catalytically active Cu(I) species in situ.
-
-
Reaction and Workup:
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often complete within a few hours but can be left overnight.
-
Monitor progress by LC-MS. Look for the disappearance of starting materials and the appearance of the product mass.
-
Once complete, dilute the reaction mixture with DMSO and filter to remove any solids.
-
-
Purification:
-
Purify the crude PROTAC molecule directly from the filtered solution using preparative reverse-phase HPLC.
-
Critical Step: PROTACs can be challenging to purify due to their molecular weight and complexity. A shallow gradient is often required for good separation.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid powder.
-
-
Final Characterization:
Protocol: In Vitro Evaluation of PROTAC Efficacy
This protocol outlines the essential cell-based assay to determine if the synthesized PROTAC can induce the degradation of its intended target, BRD4.
Objective: To measure the degradation of BRD4 protein in a human cell line (e.g., MV-4-11, acute myeloid leukemia) following treatment with the synthesized PROTAC.
Materials:
-
MV-4-11 cells
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Synthesized PROTAC, dissolved in DMSO to make a 10 mM stock
-
Controls: MG132 (proteasome inhibitor), MLN4924 (neddylation inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane and Western Blotting equipment
-
Primary antibodies: anti-BRD4, anti-Vinculin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Plating:
-
Culture MV-4-11 cells according to standard protocols.
-
Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well in 2 mL of complete medium. Allow cells to acclimate for a few hours.
-
-
PROTAC Treatment (Dose-Response):
-
Prepare serial dilutions of the PROTAC stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10,000 nM (e.g., 0.1, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO only).
-
Add the diluted PROTAC or vehicle to the corresponding wells.
-
Incubate the cells for a set period, typically 18-24 hours, at 37°C and 5% CO₂.
-
-
Mechanism Validation Controls:
-
Rationale: These controls are essential to validate that the observed protein loss is due to the intended PROTAC mechanism.
-
In separate wells, pre-treat cells for 1-2 hours with:
-
MG132 (10 µM): A proteasome inhibitor. If degradation is proteasome-dependent, MG132 should rescue BRD4 levels.
-
MLN4924 (1 µM): An inhibitor of the NEDD8-activating enzyme, which is required for Cullin-RING ligase activity. This should also block degradation.
-
-
After pre-treatment, add the PROTAC at a concentration known to cause degradation (e.g., 100 nM) and co-incubate for the remainder of the treatment period.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation. Wash once with ice-cold PBS.
-
Lyse the cell pellets in 100 µL of ice-cold RIPA buffer.
-
Clarify the lysates by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each supernatant using the BCA assay.[3]
-
-
Western Blotting:
-
Normalize the protein concentration for all samples. Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., Vinculin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity for each lane.
-
Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining BRD4 against the log of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).[14][21]
-
Diagram 2: Experimental workflow from synthesis to biological evaluation.
Data Presentation and Interpretation
Quantitative data from the dose-response experiment should be summarized for clear interpretation.
| Parameter | Description | Example Value |
| DC₅₀ | The concentration of the PROTAC required to induce 50% degradation of the target protein. | 15 nM |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | 95% |
| Hook Effect | A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes (POI-PROTAC or CRBN-PROTAC) that compete with the formation of the productive ternary complex.[21] | Observed > 5 µM |
Interpretation of Results:
-
A low nanomolar DC₅₀ value and a Dₘₐₓ > 90% indicate a highly potent PROTAC.
-
The rescue of BRD4 degradation in the presence of MG132 and MLN4924 confirms that the PROTAC acts via the intended CRL-dependent ubiquitin-proteasome pathway.
-
The presence of a hook effect is a common feature of PROTACs and provides further evidence of a ternary complex-driven mechanism.[21]
References
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRBN‐PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications | Semantic Scholar [semanticscholar.org]
- 5. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradati… [ouci.dntb.gov.ua]
- 17. benchchem.com [benchchem.com]
- 18. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Alkylation of 2-Methylisoindolin-5-amine
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
N-alkylated 2-methylisoindolin-5-amine and its derivatives are valuable scaffolds in medicinal chemistry and drug development. The introduction of alkyl substituents on the exocyclic amine can significantly modulate the pharmacological properties of the parent molecule, including its potency, selectivity, and pharmacokinetic profile. This document provides a detailed guide for researchers on the N-alkylation of this compound, focusing on a robust and widely applicable reductive amination protocol. Additionally, it will briefly cover the Buchwald-Hartwig amination as a powerful alternative for more complex substrates. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Mechanistic Considerations: The Choice of Reductive Amination
Direct N-alkylation of anilines or related aromatic amines with alkyl halides is a classical approach; however, it often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation[1][2]. To circumvent these challenges, reductive amination presents a more controlled and efficient strategy for the synthesis of secondary and tertiary amines[3][4].
The reaction proceeds in two key steps:
-
Imine Formation: The primary amine of this compound reacts with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine (or iminium ion under acidic conditions). This reaction is typically reversible and is often favored by the removal of water.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent, yielding the desired N-alkylated product.
A key advantage of this method is that many modern reducing agents, such as sodium triacetoxyborohydride, are mild enough to not reduce the starting aldehyde or ketone, allowing for a convenient one-pot procedure[4].
Experimental Protocol: Reductive Amination of this compound
This protocol details the N-alkylation of this compound with a generic aldehyde (R-CHO) as the alkylating agent.
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere (optional but recommended)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting amine in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq or a few drops). This facilitates the formation of the iminium ion, which is more readily reduced[5].
-
Stirring: Stir the reaction mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (hydrogen) may occur.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Workup - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the reductive amination of this compound.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Solvent | Anhydrous DCM or DCE | Aprotic solvents that are good for both imine formation and the reduction step. |
| Carbonyl | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | A mild and selective reducing agent for imines in the presence of aldehydes[4]. |
| Catalyst | Acetic Acid (catalytic) | Facilitates the formation of the more reactive iminium ion intermediate. |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the specific aldehyde or ketone used. |
Alternative Protocol: Buchwald-Hartwig Amination
For challenging substrates or when a wider range of aryl or heteroaryl groups are to be introduced, the Buchwald-Hartwig amination is an exceptionally powerful tool[6][7][8]. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an amine and an aryl halide or triflate[6][7].
Key Components of a Buchwald-Hartwig Reaction:
-
Substrates: this compound and an aryl halide (Br, I, Cl) or triflate.
-
Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Ligand: A phosphine-based ligand (e.g., BINAP, XPhos, SPhos) is crucial for the catalytic cycle[6].
-
Base: A non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required.
-
Solvent: Anhydrous aprotic solvents like toluene, dioxane, or THF are commonly used.
The development of various generations of catalyst systems has expanded the scope of this reaction to be highly versatile and tolerant of many functional groups[6].
Diagram of the Buchwald-Hartwig Catalytic Cycle:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely practiced synthetic methodologies in organic chemistry.
-
Reaction Monitoring: The progress of the reaction should always be monitored by an appropriate analytical technique (TLC or LC-MS). This provides real-time validation of the reaction's progress and helps in determining the optimal reaction time.
-
Characterization of the Final Product: The identity and purity of the final N-alkylated product must be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. This ensures the integrity of the synthesized compound.
-
Control Experiments: In cases of unexpected results, control experiments (e.g., running the reaction without the reducing agent or without the carbonyl compound) can help troubleshoot the reaction.
Conclusion
This application note provides a comprehensive and practical guide for the N-alkylation of this compound. The detailed reductive amination protocol offers a reliable and controlled method for the synthesis of a wide range of N-alkylated derivatives. The discussion of the Buchwald-Hartwig amination provides a powerful alternative for more complex synthetic challenges. By understanding the underlying mechanisms and carefully following the outlined procedures, researchers can confidently synthesize novel derivatives for their drug discovery and development programs.
References
- 1. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
Application Notes & Protocols: Catalytic Methods for the Synthesis of 2-Methylisoindolin-5-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure serves as a valuable template for positioning functional groups in three-dimensional space, enabling precise interactions with biological targets. 2-Methylisoindolin-5-amine, in particular, is a critical building block, possessing a primary aromatic amine that serves as a versatile synthetic handle for further functionalization in drug discovery programs. The development of robust, scalable, and efficient catalytic methods to access this key intermediate is paramount for accelerating the synthesis of novel chemical entities.
This guide provides an in-depth analysis of field-proven catalytic strategies for the synthesis of this compound, focusing on the final, critical step: the chemoselective reduction of its nitro-group precursor. We will explore the causality behind methodological choices, present detailed, self-validating protocols, and offer a comparative summary to aid in selecting the optimal synthetic route.
Overall Synthetic Strategy: A Two-Stage Approach
The most reliable and widely adopted strategy for synthesizing this compound involves a two-stage process. The first stage involves the construction of the N-methylated, nitro-substituted isoindoline core, typically from commercially available starting materials. The second, and most critical, stage is the catalytic reduction of the aromatic nitro group to the desired primary amine. This disconnection is synthetically advantageous because the catalytic reduction of nitroarenes is one of the most efficient and high-yielding transformations in organic chemistry, offering excellent chemoselectivity and functional group tolerance.[1][2]
References
Scale-Up Synthesis of 2-Methylisoindolin-5-amine Dihydrochloride: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, robust, and scalable five-step synthesis for the preparation of 2-Methylisoindolin-5-amine Dihydrochloride, a key intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available and cost-effective starting material, phthalimide. The subsequent steps involve N-methylation, reduction of the phthalimide moiety to the corresponding isoindoline, regioselective nitration, and a final reduction of the nitro group to the target amine, which is then isolated as its stable dihydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, process optimization strategies, and thorough characterization protocols to ensure scientific integrity and successful scale-up.
Introduction
This compound and its salts are important building blocks in the synthesis of a variety of biologically active molecules and functional materials. The isoindoline core is a prevalent scaffold in numerous pharmaceutical compounds.[1] The presence of a primary amine at the 5-position provides a versatile handle for further functionalization, making this compound a valuable intermediate for creating libraries of derivatives for drug discovery and development.
The scale-up of chemical syntheses from the laboratory bench to pilot or production scale presents numerous challenges, including reaction control, purification, safety, and cost-effectiveness. This application note addresses these challenges by providing a well-documented and optimized protocol for the multi-gram synthesis of this compound Dihydrochloride. The causality behind the choice of reagents, solvents, and reaction conditions is explained to provide a deeper understanding of the process.
Overall Synthetic Strategy
The synthesis is designed as a linear five-step process, starting from phthalimide. Each step has been designed for scalability, employing common and relatively inexpensive reagents and purification techniques.
Caption: Overall synthetic workflow for this compound Dihydrochloride.
Detailed Experimental Protocols and Rationale
Step 1: Synthesis of N-Methylphthalimide
The first step involves the N-methylation of phthalimide. While various methylating agents can be used, dimethyl carbonate offers a greener and less toxic alternative to traditional reagents like methyl iodide or dimethyl sulfate. The reaction is catalyzed by a tertiary amine base.[2]
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add phthalimide (147.1 g, 1.0 mol), dimethyl carbonate (500 mL), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (11.2 g, 0.1 mol).
-
Stir the suspension and heat to reflux (approximately 90 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phthalimide is consumed (typically 6-8 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess dimethyl carbonate under reduced pressure.
-
To the residue, add water (500 mL) and stir for 30 minutes to precipitate the product.
-
Collect the white solid by filtration, wash with water (2 x 200 mL), and dry under vacuum at 60 °C to yield N-methylphthalimide.
Rationale:
-
Dimethyl Carbonate: Serves as both the methylating agent and the solvent, reducing the number of components in the reaction mixture. It is a less hazardous alternative to other methylating agents.
-
DABCO: A non-nucleophilic, sterically hindered amine base that facilitates the deprotonation of phthalimide to form the nucleophilic phthalimide anion.
-
Work-up: The precipitation in water allows for easy isolation of the product, which has low aqueous solubility.
| Parameter | Value |
| Expected Yield | 90-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 133-135 °C |
Step 2: Reduction of N-Methylphthalimide to 2-Methylisoindoline
The reduction of the imide functional group in N-methylphthalimide to the corresponding amine is a critical step. While lithium aluminum hydride (LiAlH4) is effective, its use on a large scale can be hazardous. A safer and still effective alternative is the use of sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate.
Protocol:
-
In a 2 L three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium borohydride (75.6 g, 2.0 mol) in anhydrous tetrahydrofuran (THF) (1 L).
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Slowly add boron trifluoride etherate (252 mL, 2.0 mol) dropwise, maintaining the internal temperature below 10 °C.
-
In a separate flask, dissolve N-methylphthalimide (161.2 g, 1.0 mol) in anhydrous THF (500 mL).
-
Add the N-methylphthalimide solution to the borane solution dropwise, again keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC.
-
Cool the reaction to 0-5 °C and cautiously quench by the slow addition of 6 M hydrochloric acid until the pH is acidic (pH ~1) and gas evolution ceases.
-
Stir the mixture for 1 hour at room temperature.
-
Make the mixture basic (pH > 12) by the slow addition of a 50% aqueous sodium hydroxide solution, keeping the temperature below 25 °C.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give 2-methylisoindoline as an oil.
Rationale:
-
NaBH4/BF3·OEt2: This combination in situ generates diborane (B2H6), which is a powerful reducing agent for amides and imides. It is a safer alternative to LiAlH4 for scale-up.
-
Acidic Quench: The acidic workup is necessary to hydrolyze the borate-amine complexes formed during the reaction.
-
Basic Extraction: The product is a basic amine and is extracted into an organic solvent after basifying the aqueous layer.
| Parameter | Value |
| Expected Yield | 75-85% |
| Purity (by GC-MS) | >95% |
| Boiling Point | ~198-200 °C |
Step 3: Nitration of 2-Methylisoindoline
The regioselective nitration of the benzene ring of 2-methylisoindoline is achieved using a standard nitrating mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to prevent over-nitration and ensure the desired 5-nitro isomer is the major product.
Protocol:
-
To a 1 L three-necked round-bottom flask, add concentrated sulfuric acid (400 mL) and cool to -10 °C in an ice-salt bath.
-
Slowly add 2-methylisoindoline (133.2 g, 1.0 mol) dropwise, ensuring the temperature does not exceed 0 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (63 mL, 1.5 mol) to concentrated sulfuric acid (100 mL) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the 2-methylisoindoline solution, maintaining the internal temperature between -10 °C and -5 °C.
-
After the addition is complete, stir the reaction mixture at -5 °C for 2 hours.
-
Monitor the reaction by HPLC.
-
Carefully pour the reaction mixture onto crushed ice (2 kg) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is ~8-9, keeping the temperature below 20 °C.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-methyl-5-nitroisoindoline.
Rationale:
-
Low Temperature: Nitration is a highly exothermic reaction. Low temperatures are crucial to control the reaction rate, prevent side reactions, and ensure regioselectivity. The amino group is protonated in strong acid, directing the nitration to the meta-position relative to the CH2 groups.
-
Pouring onto Ice: This serves to quench the reaction and dilute the strong acid, facilitating the subsequent neutralization and product precipitation.
| Parameter | Value |
| Expected Yield | 70-80% |
| Purity (by HPLC) | >97% |
| Melting Point | ~95-98 °C |
Step 4: Reduction of 2-Methyl-5-nitroisoindoline
The reduction of the aromatic nitro group to a primary amine can be effectively carried out using tin metal in the presence of concentrated hydrochloric acid.[3] This is a classic and reliable method for this transformation.
Protocol:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2-methyl-5-nitroisoindoline (178.2 g, 1.0 mol), tin granules (237.4 g, 2.0 mol), and ethanol (1 L).
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (500 mL) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue heating at reflux for 3-4 hours until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and filter to remove any unreacted tin.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and make it strongly basic (pH > 12) by the slow addition of a 50% aqueous sodium hydroxide solution. This will precipitate tin salts.
-
Extract the product into dichloromethane (3 x 500 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Rationale:
-
Tin and HCl: This combination is a standard and effective reducing agent for aromatic nitro groups. The reaction proceeds via the generation of nascent hydrogen.
-
Basic Work-up: The addition of a strong base is necessary to neutralize the excess acid, precipitate tin hydroxides, and liberate the free amine for extraction.
| Parameter | Value |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >95% |
Step 5: Formation of this compound Dihydrochloride
The final step is the formation of the dihydrochloride salt to improve the stability and handling of the amine product. This is a straightforward acid-base reaction.[4]
Protocol:
-
Dissolve the crude this compound (from the previous step) in isopropanol (1 L).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution with stirring, or add a solution of HCl in isopropanol (calculated for 2.2 equivalents) dropwise.
-
The dihydrochloride salt will precipitate as a white solid.
-
Continue stirring at 0-5 °C for 1 hour after the addition is complete.
-
Collect the solid by filtration, wash with cold isopropanol (2 x 100 mL) and then with diethyl ether (2 x 100 mL).
-
Dry the product under vacuum at 60 °C to a constant weight.
Rationale:
-
Dihydrochloride Salt: The final product has two basic nitrogen atoms (the isoindoline nitrogen and the aromatic amine) and will therefore form a stable dihydrochloride salt. Salts are typically crystalline, non-volatile, and easier to handle and purify than the free base.
-
Isopropanol: A good solvent for the free base but a poor solvent for the hydrochloride salt, which facilitates its precipitation and isolation.
| Parameter | Value |
| Expected Yield | >95% (for the salt formation step) |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white crystalline solid |
Process Optimization and Scale-Up Considerations
-
Temperature Control: The nitration step is highly exothermic and requires careful temperature control to ensure safety and selectivity. On a larger scale, a jacketed reactor with efficient cooling is essential.
-
Reagent Addition: The dropwise addition of reagents in the reduction and nitration steps is critical for controlling the reaction rate and temperature. For scale-up, the use of addition funnels or metering pumps is recommended.
-
Quenching: The quenching of the reduction and nitration reactions can be highly exothermic. Slow addition to a well-stirred, cooled vessel is crucial.
-
Purification: While the protocols provided involve precipitation and filtration, for higher purity on a large scale, recrystallization of the final dihydrochloride salt from an appropriate solvent system (e.g., ethanol/water) may be necessary.
-
Safety: All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The use of strong acids, bases, and flammable solvents requires careful handling and adherence to safety protocols.
Characterization of this compound Dihydrochloride
The final product should be characterized to confirm its identity and purity using a combination of analytical techniques.
Caption: Analytical workflow for product characterization.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The spectra should be consistent with the proposed structure, showing the characteristic peaks for the aromatic protons, the benzylic protons of the isoindoline ring, the N-methyl group, and the amine protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base. The mass spectrum should show the molecular ion peak corresponding to the free amine (C9H12N2).
| Technique | Expected Results |
| ¹H NMR (DMSO-d6) | Peaks corresponding to aromatic protons, two singlets for the CH2 groups of the isoindoline ring, a singlet for the N-methyl group, and broad signals for the amine and ammonium protons. |
| ¹³C NMR (DMSO-d6) | Resonances for the aromatic carbons, the benzylic carbons, and the N-methyl carbon. |
| HPLC | A single major peak with a purity of >99%. |
| MS (ESI+) | [M+H]⁺ peak for the free base (C9H12N2) at m/z = 149.11. |
Conclusion
This application note provides a comprehensive and scalable synthetic route to this compound Dihydrochloride. By providing detailed, step-by-step protocols, explaining the rationale behind experimental choices, and outlining key considerations for process optimization and characterization, this guide serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. The described methods are designed to be robust, reliable, and adaptable to larger-scale production, facilitating the synthesis of this important chemical intermediate.
References
Application Notes and Protocols for the Use of 2-Methylisoindolin-5-amine in Solid-Phase Organic Synthesis
Abstract
This document provides a comprehensive technical guide for the application of 2-Methylisoindolin-5-amine as a versatile scaffold in solid-phase organic synthesis (SPOS). The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals engaged in the construction of combinatorial libraries and the synthesis of complex molecules. This guide outlines the strategic immobilization of this compound onto 2-chlorotrityl chloride resin, subsequent on-resin chemical modifications, and final cleavage procedures. The methodologies are grounded in established principles of solid-phase chemistry, offering a robust framework for the synthesis of novel isoindoline-based compounds.
Introduction: The Isoindoline Scaffold in Drug Discovery
The isoindoline heterocyclic core is a privileged scaffold in medicinal chemistry, present in a number of clinically approved drugs.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for the design of molecules targeting a variety of biological receptors. The incorporation of the this compound scaffold into solid-phase synthesis workflows enables the rapid generation of diverse chemical libraries, a cornerstone of modern drug discovery.[2]
Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including simplified purification through simple washing and filtration steps, and the ability to drive reactions to completion using excess reagents. This guide focuses on leveraging these benefits for the synthesis of molecules derived from this compound.
Core Principles and Strategic Considerations
The successful implementation of this compound in SPOS hinges on a few key strategic decisions, primarily the choice of solid support and the linking strategy.
Resin Selection: The 2-Chlorotrityl Chloride Advantage
For the immobilization of this compound, we recommend the use of 2-chlorotrityl chloride (2-CTC) resin . This resin is highly favored for several reasons:
-
Mild Cleavage Conditions: The bond formed between the amine and the trityl linker is highly acid-labile. This allows for the cleavage of the final product from the resin under exceptionally mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4][5] This is critical for preserving acid-sensitive functional groups that may be present in the synthesized molecule.
-
Suppression of Side Reactions: The steric hindrance of the trityl group helps to prevent side reactions, such as diketopiperazine formation, which can be problematic with other linkers.[3]
-
Versatility: 2-CTC resin is compatible with a wide range of solvents and reagents commonly used in organic synthesis.
Immobilization Strategy
The primary amine of this compound serves as the attachment point to the 2-CTC resin. The reaction proceeds via a nucleophilic substitution, where the amine displaces the chloride on the trityl group. This forms a stable, yet acid-sensitive, linkage. The secondary amine within the isoindoline ring is significantly less nucleophilic and generally does not interfere with the immobilization process under the recommended conditions.
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in a typical solid-phase synthesis workflow.
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin
This protocol details the covalent attachment of the scaffold to the solid support.
Diagram of Immobilization Workflow:
Caption: Workflow for immobilizing this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1.0-1.6 mmol/g | Any major supplier |
| This compound | >95% purity | Any major supplier |
| Dichloromethane (DCM) | Anhydrous | Any major supplier |
| Tetrahydrofuran (THF) | Anhydrous | Any major supplier |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Any major supplier |
| Methanol (MeOH) | Anhydrous | Any major supplier |
| Solid-phase synthesis vessel | - | - |
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 g, e.g., 1.2 mmol/g loading) into a solid-phase synthesis vessel. Swell the resin in anhydrous DCM (10 mL) for 30-60 minutes with gentle agitation.
-
Amine Solution Preparation: In a separate flask, dissolve this compound (2-4 equivalents relative to resin loading) in anhydrous THF (10-12 mL per gram of resin).
-
Coupling: Drain the DCM from the swollen resin. Add the solution of this compound to the resin. Add DIPEA (1.0 equivalent relative to the amine). Agitate the mixture for 5 minutes, then add an additional 1.5 equivalents of DIPEA.[4] Continue to agitate the mixture for 2-4 hours at room temperature.
-
Capping: To cap any unreacted chlorotrityl groups, drain the reaction mixture and add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v). Agitate for 30-60 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under high vacuum to a constant weight. The loading of the amine onto the resin can be estimated by the weight gain.
Protocol 2: On-Resin Acylation of the Immobilized Scaffold
This protocol demonstrates the elaboration of the resin-bound scaffold by acylating the secondary amine of the isoindoline ring.
Diagram of On-Resin Acylation:
Caption: Workflow for on-resin acylation and monitoring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Loaded this compound Resin | - | From Protocol 1 |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Any major supplier |
| Carboxylic Acid of choice | >95% purity | Any major supplier |
| HBTU (HATU or other coupling agent) | Reagent Grade | Any major supplier |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Any major supplier |
| Kaiser Test Kit | - | Any major supplier |
Procedure:
-
Resin Swelling: Swell the loaded resin from Protocol 1 in DMF (~10 mL per gram of resin) for 30 minutes.
-
Activation of Carboxylic Acid: In a separate vial, dissolve the desired carboxylic acid (3-5 equivalents relative to resin loading), HBTU (or equivalent coupling agent, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated carboxylic acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[4]
-
Monitoring the Reaction: Remove a few beads of resin, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[6][7] A negative result (yellow/colorless beads) indicates the successful acylation of the secondary amine.[7] If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (5x) and DCM (5x).
-
Drying: Dry the acylated resin under high vacuum.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the release of the synthesized molecule from the solid support.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Acylated Resin | - | From Protocol 2 |
| Dichloromethane (DCM) | Reagent Grade | Any major supplier |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Any major supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Any major supplier |
Cleavage Conditions:
| Cleavage Cocktail | Target Molecule Stability | Reference |
| 1-5% TFA in DCM | For highly acid-sensitive protecting groups | [4] |
| Acetic Acid/Trifluoroethanol/DCM (e.g., 1:2:7) | Mild cleavage, preserves t-butyl type protecting groups | [5] |
| 2% TFA in Anisole or 1,3-dimethoxybenzene | "Green" alternative to DCM | [8][9] |
Procedure:
-
Resin Preparation: Place the dried, acylated resin in a reaction vessel.
-
Cleavage Reaction: Add the chosen cleavage cocktail (e.g., 2% TFA in DCM, 10-15 mL per gram of resin). If carbocations are expected to form, add a scavenger such as triisopropylsilane (TIS) (2-5% v/v). Agitate the slurry at room temperature for 30-60 minutes.
-
Product Collection: Filter the resin and collect the filtrate, which contains the cleaved product.
-
Resin Washing: Wash the resin with additional DCM (2-3 times) and combine the filtrates.
-
Solvent Removal: Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product using standard techniques such as flash chromatography or preparative HPLC.
Conclusion
The protocols outlined in this application note provide a robust and versatile framework for utilizing this compound as a key building block in solid-phase organic synthesis. By leveraging the advantages of 2-chlorotrityl chloride resin, researchers can efficiently synthesize and diversify this privileged scaffold to generate libraries of novel compounds for screening in drug discovery and chemical biology programs. The mild cleavage conditions ensure the integrity of the final products, making this an attractive strategy for the synthesis of complex, functionalized molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylisoindolin-5-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2-Methylisoindolin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common side reactions and challenges encountered during the synthesis of this key building block. The following information is structured in a practical, question-and-answer format to directly address issues that may arise during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My initial reduction of N-methyl-5-nitrophthalimide gives a low yield of the desired 2-methyl-5-nitroisoindoline and a major, less polar byproduct. What is happening?
Answer: This is a classic challenge involving the reduction of cyclic imides. The most common side reaction is incomplete reduction , leading to the formation of the corresponding 3-hydroxy-2-methyl-6-nitroisoindolin-1-one (a hydroxylactam).
Causality and Mechanism: The reduction of a phthalimide to an isoindoline with strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) is a two-step process. The reagent first attacks one carbonyl group to form a tetrahedral intermediate, which collapses to a hydroxylactam. A second reduction of the remaining amide carbonyl is required to form the final isoindoline. If the reaction conditions are not sufficiently forcing (e.g., insufficient reagent, low temperature, or short reaction time), the reaction can stall at the more stable hydroxylactam stage.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure at least 2 equivalents of LiAlH₄ are used. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to account for any moisture or reagent degradation.
-
Reaction Temperature & Time: Perform the reaction at reflux in a high-boiling ether solvent like THF or Dioxane. Monitor the reaction by TLC until the phthalimide starting material and the hydroxylactam intermediate are fully consumed.
-
Alternative Reducing Agents: Consider using Borane-THF complex (BH₃·THF). Borane is highly effective for reducing amides and imides to amines and may offer a cleaner conversion with fewer side products compared to LiAlH₄ in some cases.
FAQ 2: During the final step—the reduction of the nitro group on 2-methyl-5-nitroisoindoline—I observe multiple products and my yield of this compound is poor. What are the likely side reactions?
Answer: The challenge here is the chemoselective reduction of an aromatic nitro group in the presence of a potentially sensitive isoindoline ring. Two primary side reactions are common:
-
Incomplete Reduction: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reaction is incomplete, these species will remain in your crude product, leading to a complex mixture and purification difficulties.
-
Hydrogenolysis of the Isoindoline Ring: The C-N bonds within the isoindoline ring are benzylic in nature. Under aggressive catalytic hydrogenation conditions (high pressure, high temperature, prolonged reaction times, or with aggressive catalysts like Palladium on Carbon), these bonds can be cleaved, leading to ring-opening byproducts.
Troubleshooting Steps & Recommendations:
| Side Reaction | Recommended Mitigation Strategy |
| Incomplete Reduction | Catalytic Hydrogenation: Ensure the catalyst (e.g., 10% Pd/C) is active. Increase hydrogen pressure (e.g., 50 psi) and reaction time, monitoring carefully by TLC. Chemical Reduction: Use a reliable chemical reductant like Tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid. These methods are highly selective for aromatic nitro groups. |
| Ring Hydrogenolysis | Catalyst Choice: Use a less aggressive catalyst, such as Platinum(IV) oxide (Adam's catalyst) or Raney Nickel, which can sometimes be milder for this transformation. Condition Control: Perform the hydrogenation at lower pressures (1-3 atm) and ambient temperature. Avoid excessive reaction times once the starting material is consumed. |
FAQ 3: My purified this compound is a clear oil/low-melting solid, but it darkens significantly upon standing, even in the freezer. Is the product decomposing?
Answer: Yes, this is a very common issue. The darkening is due to air oxidation . Aromatic amines, particularly those with electron-donating groups on the ring (like the isoindoline moiety), are highly susceptible to oxidation by atmospheric oxygen. This process forms highly colored, often polymeric, imine and quinone-imine type structures. The isoindoline ring itself can also be susceptible to oxidation.[1][2]
Mitigation and Stabilization Protocol:
-
Inert Atmosphere Handling: Handle the purified freebase exclusively under an inert atmosphere (Nitrogen or Argon). Degas all solvents before use for purification and storage.[1]
-
Conversion to a Stable Salt: The most robust solution is to convert the amine to a stable, crystalline salt immediately after purification. The hydrochloride (HCl) or hydrobromide (HBr) salt is typically much more resistant to oxidation and easier to handle and store long-term.
-
Protocol: Dissolve the purified freebase in a suitable solvent (e.g., anhydrous diethyl ether, ethyl acetate, or isopropanol). Bubble dry HCl gas through the solution or add a stoichiometric amount of HCl solution in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete. Collect the salt by filtration, wash with cold solvent, and dry under vacuum.
-
FAQ 4: I am attempting a one-pot synthesis via reductive amination and am getting a complex mixture of products. What are the key pitfalls?
Answer: Reductive amination is a powerful tool but requires careful control to avoid side reactions, especially in a one-pot setting where multiple equilibria are at play.[3][4]
Common Side Reactions:
-
Over-Alkylation: The product amine can be more nucleophilic than the starting amine, leading to further reaction with the carbonyl compound and subsequent reduction.[5][6]
-
Carbonyl Reduction: The hydride reducing agent can directly reduce the starting aldehyde or ketone to an alcohol before it has a chance to form the imine.
-
Aldol Condensation: Under basic or acidic conditions, aldehydes and ketones can undergo self-condensation.
Troubleshooting the One-Pot Approach:
-
Choice of Reducing Agent: This is the most critical parameter. Use a reagent that is selective for the protonated iminium ion over the starting carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. It is less reactive than NaBH₄ and performs well under the mildly acidic conditions that favor imine formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste streams.[6]
-
pH Control: The reaction should be run under mildly acidic conditions (pH 4-6) to catalyze imine formation without promoting side reactions. Acetic acid is a common additive.
-
Stepwise vs. One-Pot: If complexity persists, switch to a two-step procedure. First, form the imine, often with azeotropic removal of water using a Dean-Stark trap. Then, isolate or directly add the reducing agent in a separate step.
Visualizing the Synthetic Pathway & Side Reactions
The following diagram illustrates a common synthetic route to this compound, highlighting the critical steps where side reactions can occur.
Caption: Key side reactions in the synthesis of this compound.
Troubleshooting Purification
Purifying basic amines on standard silica gel can be challenging due to strong adsorption, leading to significant product loss and poor separation (tailing).
Workflow for Purification Troubleshooting:
Caption: Decision workflow for troubleshooting the purification of basic amines.
References
Purification challenges of 2-Methylisoindolin-5-amine from reaction mixtures
Welcome to the technical support center for the purification of 2-Methylisoindolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile isoindoline derivative. Drawing upon established principles of amine purification and extensive field experience, this resource provides practical troubleshooting guides, in-depth FAQs, and validated protocols to ensure you achieve the desired purity for your downstream applications.
Introduction to the Purification Challenges
This compound, a key building block in medicinal chemistry, presents a unique set of purification challenges inherent to its structure: a basic secondary amine within a bicyclic aromatic system. The presence of the basic nitrogen atom often leads to strong interactions with standard silica gel, resulting in peak tailing, poor separation, and even product decomposition on the column. Furthermore, depending on the synthetic route, a variety of structurally similar impurities can co-elute with the desired product, complicating the purification process.
This guide will address these challenges head-on, providing you with the expertise to overcome them efficiently and effectively.
Troubleshooting Guide: Common Purification Issues
This section is designed to help you quickly diagnose and resolve common issues encountered during the purification of this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad, tailing peaks during column chromatography. | The basic amine is interacting strongly with the acidic silanol groups on the silica gel surface. | 1. Deactivate the silica gel: Pre-treat the silica gel with a triethylamine (TEA) solution (e.g., 1-2% TEA in the eluent) to neutralize the acidic sites.[1] 2. Use an alternative stationary phase: Consider using basic alumina or an amine-functionalized silica gel which are less acidic and more suitable for basic compounds. 3. Modify the mobile phase: Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to compete with your compound for binding to the silica. |
| Product is not eluting from the column. | The compound is irreversibly adsorbed onto the silica gel due to strong acid-base interactions. | 1. Test for stability on silica: Before running a column, spot your crude material on a TLC plate and let it sit for a while to see if any degradation occurs.[2] 2. Switch to a less acidic stationary phase: Use basic alumina or a reversed-phase column for purification. |
| Co-elution of impurities with the desired product. | Impurities are structurally very similar to the product (e.g., starting material, over-methylated byproduct). | 1. Optimize the mobile phase: A shallower gradient or isocratic elution with a carefully selected solvent system can improve resolution. 2. Consider an alternative purification technique: Recrystallization or acid-base extraction may be more effective at removing closely related impurities.[3][4][5] |
| Low recovery of the product after purification. | 1. The product may be partially decomposing on the column. 2. The compound may be volatile and lost during solvent evaporation. 3. Inefficient extraction during workup. | 1. Use a deactivated stationary phase and work quickly. 2. Use a rotary evaporator at a controlled temperature and pressure. 3. Ensure complete extraction by performing multiple extractions with the appropriate solvent. |
| The purified compound is colored (e.g., yellow or brown). | The amine has been oxidized. Aromatic amines are susceptible to air oxidation. | 1. Handle under an inert atmosphere: Use nitrogen or argon during purification and storage. 2. Use an antioxidant: A small amount of a reducing agent like sodium bisulfite can sometimes be added during workup. 3. Store properly: Keep the purified compound in a tightly sealed container, protected from light and air, preferably at low temperatures.[1] |
Frequently Asked Questions (FAQs)
Here we address some of the more nuanced questions that arise during the purification of this compound.
Q1: What is the best way to remove unreacted 5-nitroisoindoline from my reaction mixture?
A1: If your synthesis involves the reduction of a nitro group, residual 5-nitroisoindoline can be a common impurity. Due to the significant difference in polarity between the nitro-compound and the amine, flash column chromatography is typically very effective. The nitro-compound is much less polar and will elute much earlier than the desired amine. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will provide a good separation.
Q2: I suspect I have over-methylation, resulting in the formation of the tertiary amine (N,N-dimethyl-isoindolin-5-amine). How can I separate this from my desired secondary amine?
A2: The separation of a secondary amine from its tertiary amine analogue can be challenging due to their similar polarities.
-
Chromatography: A carefully optimized flash column on deactivated silica or basic alumina can often provide separation. A shallow gradient is key.
-
Acid-Base Extraction: While both are basic, there can be a slight difference in their pKa values. A carefully controlled pH extraction might offer some degree of separation, though this can be difficult to achieve quantitatively.[6]
-
Derivatization: In some cases, selective derivatization of the secondary amine followed by purification and then deprotection can be a viable, albeit more lengthy, strategy.
Q3: Can I use acid-base extraction to purify this compound?
A3: Yes, acid-base extraction is a very powerful technique for purifying amines.[3][4][7] The general procedure is as follows:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, causing it to precipitate or become soluble in an organic solvent.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amine.
Q4: My compound is an oil, and I am struggling to get it to crystallize. What should I do?
A4: "Oiling out" is a common issue with amines.[8] Here are some strategies to induce crystallization:
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] You can try a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a good solvent and then slowly add a poor solvent (in which your compound is insoluble) until the solution becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.
-
Salt Formation: Converting the free base to a salt (e.g., hydrochloride or tartrate) can significantly improve its crystallinity.[10][11] Dissolve the amine in a suitable solvent (like ether or ethyl acetate) and add a solution of an acid (e.g., HCl in ether) dropwise. The salt will often precipitate out as a crystalline solid.
-
Seed Crystals: If you have a small amount of pure solid material, adding a tiny crystal to a supersaturated solution can initiate crystallization.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. Preparation of Deactivated Silica Gel:
- Prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
- Add triethylamine (TEA) to the slurry to a final concentration of 1-2% (v/v).
- Stir the slurry for 15-20 minutes before packing the column.
2. Column Packing:
- Wet pack the column with the deactivated silica slurry.
- Allow the silica to settle, ensuring a flat and stable bed.
- Wash the column with at least two column volumes of the starting eluent.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[12]
4. Elution:
- Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).
- Gradually increase the polarity of the mobile phase (e.g., to 50:50 Hexane:Ethyl Acetate + 1% TEA) to elute the desired compound.
- Monitor the elution using Thin Layer Chromatography (TLC).
5. Fraction Collection and Analysis:
- Collect fractions and analyze them by TLC.
- Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Diagram 1: General Purification Workflow
Caption: A typical purification workflow for this compound.
Diagram 2: Troubleshooting Logic for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography problems.
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
2-Methylisoindolin-5-amine degradation pathways and byproducts
Introduction: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 2-Methylisoindolin-5-amine. Its purpose is to provide expert insights into the compound's stability, potential degradation pathways, and the byproducts that may be encountered during its handling, storage, and experimental use. The following sections are structured to address common questions and troubleshoot specific issues, ensuring the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which features a secondary amine within the isoindoline ring, a primary aromatic amine, and benzylic carbons, this compound is susceptible to three main degradation pathways:
-
Oxidative Degradation: This is the most significant pathway. The presence of atmospheric oxygen, or more reactive species like peroxides, can lead to the oxidation of the primary amine group to form N-hydroxy, nitroso, or nitro derivatives. The secondary amine in the isoindoline ring can be oxidized to an N-oxide. Additionally, the benzylic C-H bonds are susceptible to oxidation, potentially forming an isoindolinone derivative.[1][2][3]
-
Photodegradation: Aromatic amines are often sensitive to light, particularly in the UV spectrum. Exposure can initiate free-radical reactions, leading to complex degradation products, including potential dimerization or polymerization.[3][4]
-
Thermal Degradation: While generally more stable to heat than to oxidation or light, prolonged exposure to high temperatures can accelerate oxidative processes and may lead to other decomposition pathways.[4]
Q2: What are the ideal storage conditions to ensure the stability of this compound?
A2: To minimize degradation, the compound should be stored under controlled conditions that limit its exposure to oxygen, light, and heat. The ideal storage conditions are:
-
Temperature: Refrigerated (2-8°C) for long-term storage.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: In an amber or opaque vial to protect from light.
-
Form: As a solid/lyophilized powder, which is generally more stable than solutions. If solutions are prepared, they should be used fresh or stored under the same inert, dark, and cold conditions for a limited time, after validating their stability.
Q3: Which analytical techniques are best suited for identifying and quantifying degradation byproducts?
A3: A stability-indicating method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantifying the parent compound and its impurities. For the identification of unknown degradation products, hyphenated techniques are indispensable:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides mass information of the degradation products, which is key to elucidating their structures.[2][5]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile or semi-volatile degradation products.[2][6]
-
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): Can provide detailed structural information on impurities that have been isolated.[2]
Troubleshooting Guide
Q1: I'm observing a new, growing impurity peak in the HPLC chromatogram of my this compound sample that has been stored in solution for a week. What is the likely cause and how can I identify it?
A1:
-
Likely Cause: The appearance of a new peak upon storage in solution, especially if not protected from air, strongly suggests oxidative degradation. The primary aromatic amine is a likely site of oxidation.
-
Troubleshooting Steps:
-
Confirm Oxidation: Perform a simple oxidative stress test. Treat a fresh sample of your compound with a low concentration of hydrogen peroxide (e.g., 0.1-1% H₂O₂) for a short period (e.g., 30 minutes).[2] Analyze this stressed sample by HPLC. If the retention time of the impurity in your stored sample matches a peak generated in the peroxide-stressed sample, it confirms the impurity is an oxidation product.
-
Identification with LC-MS: Analyze the degraded sample using LC-MS. Determine the mass-to-charge ratio (m/z) of the impurity. An increase of 16 Da would suggest the formation of a mono-oxygenated product (e.g., N-oxide or hydroxylamine). An increase of 30 Da could indicate a nitroso derivative.
-
Prevention: Prepare solutions fresh whenever possible. If solutions must be stored, degas the solvent, prepare the solution under an inert atmosphere, and store it in a sealed, light-protected vial at 2-8°C.
-
Q2: My solid-state this compound has developed a slight discoloration after being stored on the lab bench. Is it still usable?
A2:
-
Likely Cause: Discoloration of solid amines is often a visual indicator of degradation, typically caused by a combination of light exposure and air oxidation on the surface of the material. Aromatic amines, in particular, can form highly colored quinone-like structures or nitro/nitroso compounds upon oxidation.
-
Troubleshooting Steps:
-
Purity Check: Do not assume the material is unusable, but its purity must be verified. Dissolve a small amount of the discolored material and a reference standard (if available) and analyze both by HPLC. Quantify the purity of the discolored sample against the main peak of the standard.
-
Assess Impurity Profile: Compare the impurity profile of the discolored sample to the certificate of analysis or to a fresh, non-discolored lot. If new impurities are present above acceptable limits (e.g., >0.1%), the material's suitability for sensitive applications is questionable.
-
Future Prevention: Always store the solid compound in a tightly sealed container, preferably under an inert gas, inside a desiccator, and protected from light (e.g., in a cabinet or amber vial).
-
Visualizing Degradation & Experimental Design
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation byproducts of this compound under oxidative and photolytic stress.
Caption: Predicted degradation pathways for this compound.
Forced Degradation Experimental Workflow
A forced degradation or stress testing study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[7][8]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study designed to identify the potential degradation pathways and byproducts of this compound.
Objective: To generate degradation products under various stress conditions and to support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV/MS system
-
Photostability chamber
-
Calibrated oven and water bath
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Prepare an unstressed control sample by diluting the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately (Time 0).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw aliquots at intermediate time points (e.g., 2, 6, 12h). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Withdraw aliquots and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Withdraw aliquots for analysis.[2]
-
Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Solid: Place a few milligrams of the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel sample protected from light (dark control) must be analyzed.
-
-
Analysis:
-
Analyze all stressed samples, neutralized samples, and controls using a validated stability-indicating HPLC-UV/MS method.
-
The goal is to achieve 5-20% degradation of the active substance. If degradation is excessive, reduce the stress duration or temperature. If no degradation is observed, increase the stress intensity.[2]
-
-
Data Evaluation:
-
Determine the percentage of degradation for the parent compound.
-
Calculate the mass balance to ensure all major degradation products are detected.
-
Use MS data to propose structures for the observed degradation products.
-
Summary of Stress Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. |
| Thermal (Dry/Wet) | Oven | 48 hours | 80°C |
| Photolytic | ICH Q1B Light | Per Guideline | Room Temp. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijrpp.com [ijrpp.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Methylisoindolin-5-amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Methylisoindolin-5-amine. As Senior Application Scientists, we have compiled this resource to address common challenges encountered in the laboratory, drawing upon established chemical principles and field-proven insights to ensure your synthetic efforts are both efficient and successful.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low Yield in the Formation of the Isoindoline Core
Question: I am attempting to synthesize the 5-substituted isoindoline core, but my yields are consistently low. What are the likely causes and how can I optimize this step?
Answer: Low yields in isoindoline synthesis can often be attributed to incomplete reaction, side product formation, or degradation of the product. A common route to isoindolines involves the reduction of a corresponding phthalimide derivative.
Potential Causes & Solutions:
-
Incomplete Reduction of the Phthalimide Precursor: The reduction of a 5-aminophthalimide precursor is a critical step. If using a reducing agent like LiAlH₄, ensure the reagent is fresh and the reaction is performed under strictly anhydrous conditions. Moisture will quench the reducing agent, leading to incomplete conversion.
-
Side Reactions: Over-reduction can lead to the formation of undesired byproducts. Careful control of the stoichiometry of the reducing agent and reaction temperature is crucial. It is recommended to add the reducing agent portion-wise and monitor the reaction progress closely by TLC or LC-MS.
-
Alternative Synthetic Routes: Consider alternative methods such as intramolecular cyclization strategies which can sometimes offer higher yields and better control.[1]
Experimental Protocol: Reduction of a 5-Nitrophthalimide Precursor
-
Suspend the 5-nitrophthalimide precursor in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (typically 2-3 equivalents) in anhydrous THF dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid (aluminum salts) and wash thoroughly with THF or another suitable organic solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-aminoisoindoline.
Problem 2: Challenges in the N-Methylation of 5-Aminoisoindoline
Question: I am trying to methylate the secondary amine of 5-aminoisoindoline to get this compound, but I am observing a mixture of unreacted starting material, the desired product, and over-methylated quaternary ammonium salt. How can I improve the selectivity of this reaction?
Answer: Selective N-methylation of a secondary amine in the presence of a primary aromatic amine can be challenging due to the similar nucleophilicity of the two nitrogen atoms. The formation of a quaternary ammonium salt is a common side reaction when using reactive methylating agents like methyl iodide.
Potential Causes & Solutions:
-
Non-selective Methylating Agent: Using a highly reactive methylating agent like methyl iodide can lead to poor selectivity and over-methylation.
-
Suboptimal Reaction Conditions: The choice of base and solvent can significantly influence the reaction's outcome.
Optimization Strategies:
-
Reductive Amination: A highly effective and selective method for N-methylation is reductive amination.[2][3] This involves reacting the 5-aminoisoindoline with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is generally chemoselective for the secondary amine.
-
Eschweiler-Clarke Reaction: This classical method utilizes formic acid and formaldehyde for the methylation of primary and secondary amines. It is a cost-effective and often high-yielding alternative.
-
Controlled Alkylation: If using a direct alkylating agent, employ a less reactive one than methyl iodide, such as dimethyl sulfate, and use it in stoichiometric amounts. The reaction should be run at a lower temperature and monitored closely to stop it once the desired product is formed.
Table 1: Comparison of N-Methylation Methods
| Method | Reagents | Advantages | Disadvantages |
| Reductive Amination | Formaldehyde, NaBH(OAc)₃ | High selectivity, mild conditions | Reagents can be expensive |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Cost-effective, high yield | Requires higher temperatures |
| Direct Alkylation | Methyl iodide, K₂CO₃ | Simple procedure | Low selectivity, risk of over-alkylation |
Problem 3: Difficulty in Purifying the Final Product
Question: I have synthesized this compound, but I am struggling to purify it. Column chromatography is leading to significant product loss, and crystallization is proving difficult. What purification strategies do you recommend?
Answer: The purification of this compound can be challenging due to its basic nature and potential for oxidation. The presence of two amino groups with different pKa values can also complicate its behavior during chromatography and extraction.
Purification Strategies:
-
Acid-Base Extraction: Utilize the basicity of the amino groups to your advantage. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like NaOH to a pH of around 9-10 and extract the free amine back into an organic solvent.[4]
-
Salt Formation and Recrystallization: Convert the final product into a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the amine with the corresponding acid. These salts are often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The free base can then be regenerated by treatment with a base.
-
Column Chromatography with a Treated Stationary Phase: If column chromatography is necessary, consider using silica gel that has been treated with a base like triethylamine to prevent streaking and decomposition of the basic amine product on the acidic silica surface. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a solvent mixture containing a small percentage of triethylamine, can be effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 5-aminoisoindoline precursor?
A1: The most common starting point is often a commercially available nitrophthalic anhydride or a related derivative. A typical sequence involves:
-
Imide formation: Reaction of the anhydride with a source of ammonia or a protected amine.
-
Reduction of the nitro group: This is a crucial step and can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl or Fe/acetic acid).
-
Reduction of the imide to the isoindoline: This is commonly achieved using a strong reducing agent like LiAlH₄.
Q2: What are the key safety precautions to consider during the synthesis of this compound?
A2: Several reagents used in this synthesis require careful handling:
-
Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere, and appropriate personal protective equipment (PPE) must be worn.
-
Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are toxic and potentially carcinogenic. They should be handled in a well-ventilated fume hood with appropriate gloves.
-
Strong Acids and Bases: Standard precautions for handling corrosive materials should be followed.
Q3: How can I confirm the structure and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule, including the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as N-H stretches for the amino groups.
Visualizing the Synthetic Workflow
The following diagram illustrates a general workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
pH-dependent stability of 2-Methylisoindolin-5-amine in aqueous solutions
Technical Support Center: 2-Methylisoindolin-5-amine
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stability of this compound in aqueous solutions, with a specific focus on the critical role of pH. Understanding the pH-dependent stability is paramount for ensuring data integrity, reproducibility, and the success of your experiments. This compound, containing both a secondary aliphatic amine within the isoindoline core and a primary aromatic amine, presents unique stability challenges, primarily related to oxidative degradation. This guide offers answers to frequently asked questions and robust troubleshooting protocols to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound in an aqueous solution?
The principal chemical liability of this compound is its susceptibility to oxidation. The molecule has two sites prone to oxidation: the primary aromatic amine (-NH2) group and the benzylic C-H bonds of the isoindoline ring system. Aromatic amines are well-known to be sensitive to oxidation, which can be catalyzed by light, trace metals, or dissolved oxygen, often leading to the formation of colored dimeric or polymeric impurities.[1][2] The isoindoline ring itself can also be oxidized to the corresponding isoindolinone.[3][4][5]
Q2: How does pH influence the stability of this compound?
The pH of the aqueous solution is a critical determinant of the compound's stability. The reactivity of the amine functional groups is directly tied to their protonation state.
-
Alkaline Conditions (High pH): In basic solutions, the amine groups are deprotonated and exist in their free base form. This increases the electron density on the nitrogen and the aromatic ring, making the molecule significantly more susceptible to oxidation.[1][6] Effective degradation of some aromatic amines has been observed in alkaline conditions.[1][6]
-
Acidic Conditions (Low pH): In acidic solutions, the amine groups become protonated (e.g., -NH3+). This withdrawal of electron density makes the molecule more resistant to oxidation. However, extremely low pH can introduce other stability issues, such as hydrolysis, although this is generally less common for this structure compared to esters or amides.[7] The compound is expected to be most stable in a slightly acidic to neutral pH range (pH 4-7), where the amines are at least partially protonated.[8]
Q3: What are the ideal storage conditions for an aqueous stock solution?
Based on the chemical properties of aromatic and secondary amines, the following storage conditions are recommended to maximize shelf-life:
| Parameter | Recommended Condition | Rationale |
| pH | 4.0 - 6.5 (Buffered) | Minimizes oxidation by ensuring the amine groups are protonated. |
| Temperature | 2-8°C (Short-term) or ≤ -20°C (Long-term) | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces dissolved oxygen, a key participant in oxidative degradation.[9] |
| Light | Amber vials or protection from light | Prevents photodegradation, a common pathway for aromatic amines.[1][10] |
| Additives | Consider 0.1 mM EDTA | Chelates trace metal ions that can catalyze oxidation. |
Q4: Which analytical techniques are best suited for a stability-indicating study of this compound?
A stability-indicating method is one that can accurately quantify the parent compound while also separating it from any potential degradation products.[11][12] For this compound, the most suitable technique is Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) . For structure elucidation of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[13]
-
RP-HPLC: Offers excellent resolving power to separate the polar parent compound from potentially less polar or more polar degradants.
-
UV Detection: The aromatic nature of the molecule provides strong chromophores, allowing for sensitive detection. A photodiode array (PDA) detector is highly recommended to assess peak purity and detect co-eluting impurities.
-
LC-MS: Essential for obtaining mass information about degradation products, which is the first step in identifying their structures.[13]
Troubleshooting Guide
Problem: My solution of this compound turned yellow/brown upon standing.
This is a classic sign of oxidative degradation. Aromatic amines often form highly colored quinone-imine type structures or polymers upon oxidation.[14]
Immediate Cause: Exposure to atmospheric oxygen, possibly accelerated by light or a non-optimal pH.
Troubleshooting Workflow:
Caption: Troubleshooting logic for solution discoloration.
Problem: I observe new, unexpected peaks in my HPLC analysis of an aged solution.
The appearance of new peaks is a clear indication of degradation. The goal is to determine the cause and prevent further degradation.
Possible Causes:
-
Hydrolysis: Unlikely for this structure unless under very extreme acidic or basic conditions.
-
Oxidation: The most probable cause, leading to N-oxides, isoindolinones, or dimers.[2][13]
-
Photodegradation: If the solution was exposed to light, UV energy can induce degradation.[15]
Recommended Actions:
-
Characterize Degradants: Use LC-MS to get the molecular weight of the new peaks. This provides vital clues to the degradation pathway.
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) as recommended by ICH guidelines.[11][12] This helps to systematically identify which conditions generate the observed peaks, confirming the degradation pathway.
-
Optimize Solution Conditions: Based on the forced degradation results, adjust the pH, solvent, and storage conditions of your experimental solutions to the range where the compound is most stable.
Problem: I am experiencing poor solubility of my compound in a neutral aqueous buffer.
While the primary amine adds polarity, the overall molecule has significant non-polar character.
Solutions:
-
Adjust pH: The protonated form of the amine (at acidic pH) is generally more water-soluble. Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-5).
-
Use a Co-Solvent: If pH adjustment is not sufficient or desirable for your experiment, consider adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like acetonitrile, ethanol, or DMSO. Always run a co-solvent control in your experiments.
-
Prepare as a Salt: If you are working with the free base, consider converting it to a more soluble salt form, such as the hydrochloride salt.
Experimental Protocols
Protocol 1: Preliminary pH-Dependent Stability Assessment
This protocol outlines a forced degradation study to rapidly assess stability across a range of pH values.
Workflow Diagram:
Caption: Workflow for a pH-dependent stability study.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) of this compound in a non-aqueous, water-miscible solvent like acetonitrile or methanol to prevent initial degradation.
-
Buffer Preparation: Prepare a series of aqueous buffers, for example:
-
pH 2.0 (e.g., 0.01 M HCl)
-
pH 4.5 (e.g., 0.05 M Acetate buffer)
-
pH 7.4 (e.g., 0.05 M Phosphate buffer)
-
pH 10.0 (e.g., 0.05 M Carbonate buffer)
-
-
Incubation: Dilute a small aliquot of the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 20-50 µg/mL). Ensure the initial percentage of organic solvent is low (<5%).
-
Time Points: Immediately inject a T=0 sample for each pH condition. Place the remaining vials in a temperature-controlled environment (e.g., 40°C) and protect them from light.
-
Analysis: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours) and analyze immediately by HPLC.
-
Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH. The condition showing the slowest rate of decrease is the most stable.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a general-purpose starting method for the analysis of this compound. Method optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm (or λmax of compound) |
| System Suitability | Tailing factor for parent peak < 1.5; Theoretical plates > 2000 |
Rationale for Method Choices:
-
C18 Column: Provides good retention for moderately polar aromatic compounds.
-
Formic Acid: An acidic modifier that ensures the amine is protonated, leading to better peak shape and controlling ionization for potential MS analysis.
-
Gradient Elution: Necessary to elute the polar parent compound and any potentially non-polar degradation products within a reasonable run time.
References
- 1. dl.edi-info.ir [dl.edi-info.ir]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. ijrpp.com [ijrpp.com]
- 14. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Troubleshooting Poor Solubility of 2-Methylisoindolin-5-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility encountered with 2-Methylisoindolin-5-amine derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: Understanding the Solubility Challenge
This compound and its derivatives are heterocyclic amines, a class of compounds frequently explored in medicinal chemistry. Their structure, featuring a basic amine group and a bicyclic core, presents a unique set of solubility challenges. The interplay between the hydrophobic isoindoline scaffold and the ionizable amine functionality dictates their behavior in various solvent systems. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability and hindering the progression of promising new chemical entities (NCEs).[1][2] This guide is designed to equip you with the knowledge and techniques to overcome these solubility-related obstacles.
Troubleshooting Guide: A Systematic Approach
When encountering poor solubility with a this compound derivative, a systematic, step-by-step approach is crucial. The following guide outlines a logical workflow from initial characterization to advanced formulation strategies.
Caption: Troubleshooting workflow for poor solubility.
Q1: My this compound derivative won't dissolve. What's the first step?
A1: The initial and most critical step is to distinguish between a slow rate of dissolution and genuinely low intrinsic solubility. A compound might be soluble but require more time or energy to dissolve.
-
Initial Observation: Begin by sonicating the sample and gently warming it. If the compound dissolves, the issue may be related to dissolution kinetics rather than a fundamental solubility limit.
-
Microscopic Examination: Visually inspect the sample under a microscope. If you observe particles that are slowly decreasing in size, it suggests a dissolution rate issue. If the particles remain unchanged, it points towards low intrinsic solubility.
-
Kinetic vs. Thermodynamic Solubility: Perform a simple experiment. Prepare a supersaturated solution by dissolving the compound in a good organic solvent and then adding it to your aqueous buffer. Shake vigorously and measure the concentration over time. A rapid crash-out indicates low thermodynamic solubility. If the concentration remains high and then slowly decreases, it points to a kinetically soluble but thermodynamically unstable state.
Q2: How can I leverage the chemical properties of my this compound derivative to improve its solubility?
A2: The presence of the basic amine group is a key handle for manipulating solubility. These compounds are weak bases and their solubility is often pH-dependent.[3][4]
-
pH Adjustment: The primary amine group can be protonated at acidic pH to form a more water-soluble ammonium salt.[5][6] Systematically varying the pH of your aqueous solution is a fundamental first step.
-
Protocol: Prepare a series of buffers with decreasing pH values (e.g., from 7.4 down to 2). Add your compound to each buffer at a fixed concentration and determine the solubility. You should observe a significant increase in solubility as the pH drops below the pKa of the amine.
-
-
Salt Formation: If working with the free base, converting it to a stable salt form can dramatically improve aqueous solubility and dissolution rate.[7][8] Hydrochloride salts are very common for amine-containing pharmaceuticals.[6]
-
Rationale: The ionic nature of the salt interacts more favorably with polar water molecules compared to the less polar free base.[9]
-
Considerations: While hydrochloride salts are common, other counterions (e.g., mesylate, sulfate, tartrate) can be explored to optimize properties like stability and hygroscopicity.
-
| Modification | Mechanism | Typical Fold Increase in Solubility | Considerations |
| pH Adjustment | Protonation of the amine group increases polarity.[10] | 10 to 1000-fold | Potential for pH-dependent degradation; in vivo relevance of the pH. |
| Salt Formation | Creates an ionic species with stronger interactions with water.[8] | 100 to 10,000-fold | Choice of counterion affects stability, hygroscopicity, and manufacturability. |
Q3: Adjusting the pH helped, but the solubility is still insufficient for my assay. What's next?
A3: If pH modification alone is not enough, the next step is to alter the solvent environment using co-solvents or surfactants.
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[11][12]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO) are frequently used.[13]
-
Experimental Approach: Start with a low percentage of co-solvent (e.g., 5-10%) and incrementally increase the concentration. Be mindful that high concentrations of organic solvents can be detrimental to biological assays. The combined effect of pH adjustment and co-solvents can be synergistic.[14]
-
-
Surfactants: For highly lipophilic derivatives, surfactants can form micelles that encapsulate the hydrophobic compound in their core, allowing for its dispersion in an aqueous medium.
-
Examples: Tween® 80, Polysorbate 20, and Cremophor® EL are common non-ionic surfactants used in pharmaceutical formulations.
-
Mechanism: Above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic interior and a hydrophilic exterior, effectively creating a microenvironment for the insoluble drug.
-
Caption: Mechanism of co-solvency.
Q4: I've tried pH adjustment and co-solvents, but I'm still facing solubility issues, especially for solid formulations. What other strategies can I explore?
A4: When physicochemical modifications are insufficient, advanced formulation strategies that address the solid-state properties of the compound are necessary.
-
Particle Size Reduction: Decreasing the particle size of the drug increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[1][2]
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.
-
Rationale: The amorphous state lacks the crystal lattice energy of the crystalline form, resulting in a higher apparent solubility and dissolution rate.[17]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG) are often used.
-
-
Complexation: The use of complexing agents, such as cyclodextrins, can enhance solubility by forming inclusion complexes.
Frequently Asked Questions (FAQs)
Q: Can the methyl group on the isoindoline nitrogen affect solubility? A: Yes. While the primary amine at the 5-position is the main driver of pH-dependent solubility, the N-methyl group contributes to the overall lipophilicity of the molecule. Compared to an unsubstituted isoindoline, the methyl group slightly increases the non-polar character.
Q: My compound is a dihydrochloride salt, but it's still poorly soluble in neutral buffer. Why? A: This is a common observation. While the salt form is highly soluble in water or acidic media, dissolving it in a neutral or basic buffer can cause it to crash out as the free base. The buffer's capacity may not be sufficient to maintain the low pH required to keep the amine protonated. This is often an issue of the common ion effect and pH shift upon dissolution.
Q: Are there any in silico tools to predict the solubility of my derivatives? A: Yes, several computational models can predict aqueous solubility based on the chemical structure.[19][20] These tools use quantitative structure-property relationship (QSPR) models and machine learning algorithms.[21] While they provide useful estimates for prioritizing compounds, experimental verification is always necessary.
Q: At what stage of drug development should I be seriously addressing these solubility issues? A: Solubility should be assessed as early as possible in the drug discovery process. Poor solubility can mask the true activity of a compound in biological assays and create significant hurdles for in vivo studies and formulation development.[2][7] Addressing solubility early saves time and resources.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. wjbphs.com [wjbphs.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ispe.gr.jp [ispe.gr.jp]
- 16. longdom.org [longdom.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Technical Support Center: Identification of Impurities in 2-Methylisoindolin-5-amine
Here is the technical support center for the identification of impurities in 2-Methylisoindolin-5-amine batches.
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the critical process of impurity identification and control. This compound is a key building block in pharmaceutical synthesis, and ensuring its purity is paramount for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1]
The presence of impurities, even at trace levels, can have significant consequences.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4] This guide provides a practical, in-depth framework for navigating the analytical challenges associated with this molecule, from initial detection to definitive structural elucidation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding impurity profiling for this compound.
Q1: What are the primary sources and types of impurities in this compound?
A1: Impurities are classified based on their origin and chemical structure. For this compound, they typically fall into three categories:
-
Organic Impurities: These are the most common and include starting materials, reaction by-products, intermediates, and degradation products.[1] For instance, a likely synthesis route involves the reduction of a nitro-precursor. In this case, potential impurities could include the unreacted nitro-intermediate, partially reduced species like hydroxylamines, or by-products from over-reaction.[5][6][7]
-
Inorganic Impurities: These can be introduced from reagents, catalysts (e.g., Palladium on carbon for hydrogenation), or manufacturing equipment.[1][8] They are typically controlled according to pharmacopoeial standards.[4][9]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.[1][10] Their control is mandated by ICH Q3C guidelines.[2][3]
Q2: What are the regulatory thresholds I need to be aware of for these impurities?
A2: The ICH Q3A(R2) guideline provides a framework for managing impurities in new drug substances.[2][3][9] The thresholds are based on the maximum daily dose (MDD) of the final drug and dictate the action required.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Q3A(R2) Guidelines.[2][4][9] | |||
| TDI = Total Daily Intake |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[4]
-
Identification Threshold: The level above which an impurity's structure must be determined.[2]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[2][9]
Q3: Which analytical techniques are essential for a complete impurity profile?
A3: A multi-technique, or "orthogonal," approach is necessary for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[1][11][12] A well-developed, stability-indicating HPLC method is the foundation of any impurity control strategy.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone for identification, providing molecular weight and fragmentation data crucial for preliminary structure elucidation.[11][13][14][15] High-resolution systems like Q-TOF are particularly powerful for determining elemental composition.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile impurities, such as residual solvents or volatile starting materials.[1][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure elucidation of an impurity once it has been isolated.[12][17][18]
Section 2: Troubleshooting Guide: Common Analytical Issues
This section provides solutions to specific problems you may encounter during your analysis.
Q4: I see unexpected peaks in my HPLC chromatogram. How do I determine their source?
A4: Unexpected peaks can originate from the sample, the mobile phase, or the system itself. A systematic investigation is key.
Causality: The appearance of extraneous peaks compromises the accuracy of your impurity profile. They could be actual degradation products, process impurities, or simple artifacts. Identifying the source prevents unnecessary and costly investigations into benign peaks.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q5: My amine peak is tailing severely in reversed-phase HPLC. Why is this happening and how can I fix it?
A5: Peak tailing with amines is a classic chromatographic challenge.
Causality: The basic amine group on this compound can interact ionically with acidic residual silanol groups on the surface of silica-based stationary phases (like C18). This secondary interaction, in addition to the desired hydrophobic interaction, causes a portion of the molecules to lag behind, resulting in a tailed peak. This can mask small, co-eluting impurities and compromise quantification.[19]
Solutions:
-
Mobile Phase pH Control: Adjust the mobile phase pH to be approximately 2 units below the pKa of the amine. This ensures the amine is fully protonated (ionized). Alternatively, a pH above the pKa keeps it neutral. Consistent protonation state minimizes secondary interactions.
-
Use a Low-Bleed, End-Capped Column: Modern columns are "end-capped" to block most residual silanols. Using a high-purity, end-capped column is essential.
-
Add a Competing Base: Incorporating a small amount of a competing amine, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.
-
Lower Injection Mass: Overloading the column can cause peak shape issues. Try injecting a smaller volume or a more dilute sample.[19]
Q6: LC-MS provided a molecular weight for an unknown impurity, but no hits in my database. What's next?
A6: This is a common and central challenge in impurity identification. The molecular weight is just the first piece of the puzzle.
Causality: The goal is to build a structural hypothesis. High-resolution mass spectrometry (HRMS) is invaluable here, as it provides an accurate mass that can be used to generate a list of possible elemental formulas.[16]
Next Steps:
-
Generate a Molecular Formula: Use the accurate mass from HRMS to predict the most likely molecular formula(s). Software can help filter these based on chemical sense (e.g., nitrogen rule, ring double bond equivalents).
-
Perform MS/MS Fragmentation: Fragment the impurity's parent ion to get daughter ions.[14] The fragmentation pattern provides clues about the molecule's structure. Compare this pattern to the fragmentation of the main compound, this compound. Neutral losses or common fragments can reveal how the impurity is related to the parent structure.
-
Consider the Synthesis Route: Think about the reagents, intermediates, and conditions used in the synthesis. Could the impurity be a dimer, a partially reacted intermediate, or a product of a side reaction?[20]
-
Isolate and Analyze by NMR: If the impurity is above the identification threshold, the final step is to isolate a sufficient quantity (using preparative HPLC) and perform 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC).[13][17][18] This will provide the definitive structural confirmation.[21]
Section 3: Standard Operating Procedures (SOPs) & Protocols
These protocols provide a starting point for method development. They must be validated for your specific system and batches.
Protocol 1: HPLC-UV Method for Initial Impurity Profiling
Objective: To separate and quantify impurities in a this compound batch. This method is designed to be MS-compatible.[16]
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size (a high-purity, end-capped column is recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Wavelength: 254 nm (or optimal wavelength determined by PDA scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and B to make a 0.5 mg/mL solution.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
Rationale: The use of formic acid serves two purposes: it controls the pH to ensure consistent protonation of the amine for good peak shape and is a volatile modifier, making the method directly transferable to LC-MS.[16] The gradient allows for the elution of impurities with a wide range of polarities.
Protocol 2: LC-MS/MS Analysis for Impurity Identification
Objective: To obtain molecular weight and fragmentation data for unknown peaks detected by HPLC-UV.
-
Instrumentation: LC-QTOF or LC-Triple Quadrupole MS.
-
LC Method: Use the same method as Protocol 1.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: The amine group in this compound is readily protonated, making positive mode ESI highly effective.
-
MS Acquisition Mode:
-
Full Scan (MS1): Acquire data from m/z 100-1000 to detect all ionizable compounds and determine their accurate mass.
-
Auto MS/MS (or Product Ion Scan): Set the instrument to automatically select the most intense ions from the full scan (excluding the main peak) and fragment them to generate MS/MS spectra.[16] This provides structural information for each impurity in a single run.
-
Section 4: A Systematic Workflow for Impurity Identification
The following diagram outlines the logical progression from detecting an unknown impurity to its final characterization and reporting, in line with regulatory expectations.
Caption: Overall workflow for impurity identification and control.
Section 5: Summary of Potential Process-Related Impurities
Assuming a synthesis route involving the reduction of 5-nitro-2-methylisoindoline, the following impurities could be anticipated.
| Potential Impurity | Potential Source | Expected Analytical Observations |
| 5-Nitro-2-methylisoindoline | Unreacted Starting Material | Less polar than the product (earlier elution in RP-HPLC). Expected m/z [M+H]⁺. |
| 5-Nitroso-2-methylisoindoline | Incomplete Reduction Intermediate | Can be unstable. Expected m/z [M+H]⁺. |
| N-(2-methylisoindolin-5-yl)hydroxylamine | Incomplete Reduction Intermediate | More polar than the product (later elution in RP-HPLC). Expected m/z [M+H]⁺. |
| Dimer/Oligomer Species | Side reaction during synthesis or degradation | Higher molecular weight peaks observed in MS. |
| Unidentified Isomers | Rearrangement during synthesis | Same m/z as the product but different retention time and MS/MS fragmentation. |
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. ijdra.com [ijdra.com]
- 9. database.ich.org [database.ich.org]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 14. chimia.ch [chimia.ch]
- 15. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hpst.cz [hpst.cz]
- 17. veeprho.com [veeprho.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 20. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In-vivo Stability of 2-Methylisoindolin-5-amine Analogues
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the in-vivo stability of 2-Methylisoindolin-5-amine analogues. By understanding the underlying mechanisms of degradation, you can strategically design more robust and effective therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the poor in-vivo stability of amine-containing compounds like this compound analogues?
A1: Poor in-vivo stability for this class of compounds typically stems from two primary sources: metabolic degradation and chemical instability.
-
Metabolic Degradation: The body's natural defense is to metabolize foreign substances (xenobiotics) into more water-soluble forms for excretion.[1][2] For amine-containing molecules, this is primarily carried out by Phase I and Phase II metabolic enzymes.[3][4]
-
Phase I (Oxidation): Cytochrome P450 (CYP) enzymes, abundant in the liver, are major contributors to the metabolism of over half of all drugs.[3][5] They catalyze reactions like N-dealkylation (removal of the methyl group), aromatic hydroxylation (on the isoindoline ring system), and N-oxidation.[6]
-
Phase II (Conjugation): UDP-glucuronosyltransferases (UGTs) attach a bulky glucuronic acid molecule to the amine, dramatically increasing its water solubility and facilitating rapid clearance.[1][7] This N-glucuronidation is a significant metabolic pathway for many amine-containing drugs.[7][8]
-
-
Chemical Instability: Some compounds are inherently unstable in the physiological environment. This can include hydrolysis by plasma enzymes (esterases, amidases) or degradation due to pH.[9][10][11] For amine-containing drugs, oxidative degradation can also be a concern.[12][13]
Q2: My this compound analogue shows high clearance in my animal pharmacokinetic (PK) study. What is the first experiment I should run?
A2: The first and most crucial step is to differentiate between rapid metabolic clearance and instability in systemic circulation. Therefore, an in-vitro plasma stability assay is the recommended starting point.[9][10] This experiment incubates your compound in plasma (e.g., from mouse, rat, human) at 37°C and measures its disappearance over time.[14][15]
-
If the compound is unstable in plasma: This suggests hydrolysis by plasma enzymes or chemical degradation is a primary issue.[11]
-
If the compound is stable in plasma: This points towards rapid metabolism by liver enzymes as the likely cause of high clearance. Your next step should be an in-vitro metabolic stability assay using liver microsomes or hepatocytes.[16]
Q3: What is the difference between using liver microsomes and hepatocytes for metabolic stability assays?
A3: The choice depends on which metabolic pathways you want to investigate.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are rich in Phase I enzymes (CYPs) and some Phase II enzymes (UGTs).[3] They are cost-effective and ideal for high-throughput screening to assess oxidative metabolism.[3] Assays require the addition of cofactors like NADPH for CYP activity and UDPGA for UGT activity.[3]
-
Hepatocytes: These are whole liver cells and contain the full complement of both Phase I and Phase II metabolic enzymes and their endogenous cofactors.[16][17] They provide a more complete and physiologically relevant picture of overall liver metabolism.[17][18] Cryopreserved hepatocytes are a convenient and widely used model system.[17][19]
Troubleshooting Guide: Experimental Issues & Solutions
Problem 1: My compound disappears almost instantly in the liver microsomal stability assay.
This indicates very rapid Phase I metabolism, likely mediated by CYP enzymes.
-
Causality: The 2-methylisoindoline scaffold has several "soft spots" prone to CYP-mediated oxidation. These include the N-methyl group (N-dealkylation) and the aromatic rings (hydroxylation).[6][20] High lipophilicity can also increase the rate of CYP metabolism.
-
Troubleshooting Workflow:
-
Confirm Metabolic Activity: Ensure your positive control compound (e.g., verapamil, testosterone) is degrading as expected. If not, your microsomes or NADPH cofactor may be inactive.
-
Identify the Enzyme Class: Run the assay without the NADPH cofactor. If the compound is now stable, it confirms the degradation is CYP-dependent.
-
Pinpoint the Metabolic "Hotspot": This requires metabolite identification studies using LC-MS/MS. Look for masses corresponding to demethylation (+14 Da shift is often indicative of this after initial oxidation) or hydroxylation (+16 Da shift).
-
Strategic Chemical Modification: Once the hotspot is identified, medicinal chemistry strategies can be employed to block it.
-
-
Solution Strategies:
-
Blocking N-dealkylation: Replace the N-methyl group with a more robust group, such as an N-tert-butyl group, or incorporate the nitrogen into a ring structure.[21][22]
-
Preventing Aromatic Oxidation: Introduce electron-withdrawing groups (e.g., fluorine, trifluoromethyl) onto the aromatic rings to deactivate them towards oxidation.[21][23]
-
Deuteration: Replace hydrogens at the metabolic hotspot with deuterium. The stronger Carbon-Deuterium bond can slow the rate of CYP-mediated bond cleavage, a strategy known as the "deuterium kinetic isotope effect."[20][22]
-
Problem 2: My compound is stable in microsomes but still shows high clearance in vivo.
This scenario strongly suggests that Phase II metabolism, particularly N-glucuronidation, is the primary clearance pathway.
-
Causality: The primary amine at the 5-position of the isoindoline ring is a prime target for UGT enzymes.[2][8] These enzymes transfer glucuronic acid to the amine, creating a highly polar metabolite that is rapidly excreted.[1][24] Standard microsomal assays might not show this if the necessary cofactor (UDPGA) is not included or if the specific UGT isoforms are less active in that preparation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high clearance with microsomal stability.
-
Solution Strategies:
-
Steric Hindrance: Introduce bulky groups near the amine to physically block the UGT enzyme from accessing it.
-
Reduce Basicity: Lower the pKa of the amine group. Highly basic amines are often better substrates for UGTs. This can be achieved by introducing electron-withdrawing groups on the aromatic ring.
-
Prodrug Approach: Temporarily mask the amine with a group that is cleaved in vivo to release the active drug, but design the prodrug moiety to be a poor UGT substrate.[25]
-
Problem 3: My compound is unstable in the formulation or during sample processing for bioanalysis.
This points to chemical instability or issues with the bioanalytical method itself.
-
Causality: The stability of an analyte can be affected by pH, temperature, light, and even the excipients in a formulation.[26][27] During sample processing, instability can occur during collection, storage, and extraction.[28] It's crucial to validate that the analytical method accurately measures the compound without causing its degradation.[29][30]
-
Troubleshooting Steps:
-
Assess Bench-Top Stability: Incubate the compound in the final formulation buffer and in processed matrix (e.g., plasma post-protein precipitation) at room temperature for several hours to see if degradation occurs.[28]
-
Evaluate Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., from -80°C to room temperature) to mimic sample retrieval from storage. Analyze for degradation.[28]
-
Check for Oxidative Degradation: Amines can be susceptible to oxidation.[12][13] If you suspect this, try adding antioxidants like ascorbic acid to your samples during collection and processing to see if stability improves.[28]
-
Rule out Artifacts: Certain laboratory conditions can create degradation artifacts. For example, using saturated sodium nitrite solutions for humidity control in stability chambers has been shown to cause N-nitrosation of secondary amines.[31][32]
-
-
Data Summary: Key Stability Tests for Bioanalytical Method Validation
Stability Test Purpose Common Conditions Bench-Top Stability Simulates sample handling time on the lab bench. 4-24 hours at room temperature.[28] Freeze-Thaw Stability Assesses stability after repeated freezing and thawing. Minimum of 3 cycles from storage temp to room temp.[28] Long-Term Stability Determines allowable storage duration. Stored at -20°C or -80°C for an extended period (e.g., 1-6 months).[28] | Stock Solution Stability | Ensures the integrity of analytical standards. | Stored at refrigerated or frozen temperatures. |
Experimental Protocols
Protocol 1: In-vitro Plasma Stability Assay
This protocol determines the stability of a test compound in plasma.
-
Preparation:
-
Thaw plasma (e.g., rat, human) in a 37°C water bath.
-
Prepare a 1 mM stock solution of your test compound in DMSO.
-
Prepare a working solution by diluting the stock solution in acetonitrile or PBS to an intermediate concentration.
-
-
Incubation:
-
Pre-warm a 96-well plate containing plasma to 37°C.
-
To initiate the reaction, add the compound working solution to the plasma to achieve a final concentration of 1 µM (final DMSO concentration should be <0.5%).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling & Quenching:
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Calculate the half-life (t½) by plotting the natural log of the percent remaining versus time.[10]
-
-
Controls: Include a known stable compound (e.g., propranolol) and a known unstable compound (e.g., a labile ester like procaine) to validate the assay performance.[14]
Protocol 2: Liver Microsomal Stability Assay
This protocol assesses metabolic stability, primarily by Phase I enzymes.
-
Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) in a phosphate buffer (pH 7.4).[3]
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
-
Incubation:
-
Pre-incubate the microsome/compound mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH for CYP-mediated metabolism, UDPGA for glucuronidation).[3]
-
For a negative control, add buffer instead of the cofactor.
-
-
Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench with ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Process and analyze samples by LC-MS/MS as described in the plasma stability protocol.
-
Calculate the half-life and in-vitro intrinsic clearance (Clint).
-
-
Visualization of the General Workflow:
Caption: General workflow for investigating and improving in-vivo stability.
References
- 1. Video: Phase II Reactions: Glucuronidation [jove.com]
- 2. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mttlab.eu [mttlab.eu]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 7. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]
- 8. Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Plasma Stability Assay | Domainex [domainex.co.uk]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 14. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Plasma Stability Assay - Enamine [enamine.net]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. nedmdg.org [nedmdg.org]
- 22. pharmafocusasia.com [pharmafocusasia.com]
- 23. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 24. researchgate.net [researchgate.net]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 27. dissolutiontech.com [dissolutiontech.com]
- 28. biopharmaservices.com [biopharmaservices.com]
- 29. ema.europa.eu [ema.europa.eu]
- 30. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 31. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of 2-Methylisoindolin-5-amine
Document ID: TSC-FD-2MIA-001
Version: 1.0
Introduction
Welcome to the technical support guide for forced degradation studies of 2-Methylisoindolin-5-amine. As a key intermediate or active pharmaceutical ingredient (API), understanding its intrinsic stability is paramount for developing stable formulations, establishing degradation pathways, and creating validated stability-indicating analytical methods (SIAMs).[1][2][3] This document provides field-proven insights and troubleshooting guidance structured in a practical question-and-answer format to address common challenges encountered during these critical studies.
While specific degradation data for this compound is not extensively published, this guide is built upon the foundational principles of pharmaceutical stress testing outlined by the International Council for Harmonisation (ICH) and knowledge of the degradation behavior of structurally similar compounds, namely aromatic amines and isoindoline derivatives.[4][5][6]
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies necessary for this compound?
Forced degradation, or stress testing, is a regulatory requirement mandated by guidelines such as ICH Q1A(R2).[4] These studies are designed to intentionally degrade the molecule using conditions more severe than accelerated stability testing.[7] The primary objectives are to:
-
Identify Potential Degradants: Determine the likely degradation products that could form under normal storage conditions.[3]
-
Elucidate Degradation Pathways: Understand the chemical mechanisms (e.g., hydrolysis, oxidation) by which the molecule degrades.[3][8]
-
Develop and Validate Stability-Indicating Methods (SIAMs): Ensure the analytical method, typically HPLC, can accurately measure the parent compound and separate it from all potential degradation products.[2][9][10] This is crucial for the accurate assessment of stability during long-term studies.[1]
-
Inform Formulation and Packaging Development: Knowledge of sensitivities to light, moisture, or pH can guide the selection of excipients and appropriate packaging to enhance product stability.[7]
Q2: What are the primary degradation pathways I should anticipate for this compound?
Based on its chemical structure—a secondary amine within a heterocyclic system and a primary aromatic amine—the following pathways are most probable:
-
Oxidative Degradation: Aromatic amines and benzylic carbons (the CH2 groups in the isoindoline ring) are susceptible to oxidation.[11] Expect the formation of N-oxides, hydroxylamines, and potentially ring-opened or polymerized products.[8] The use of an oxidizing agent like hydrogen peroxide (H₂O₂) is a standard approach to probe this pathway.
-
Photodegradation: Aromatic amines are often photosensitive.[12][13] Exposure to UV and visible light, as prescribed in ICH Q1B, can lead to complex reactions, including oxidation and polymerization, often resulting in discoloration.[14][15][16][17]
-
Hydrolytic Degradation: While the isoindoline ring itself is relatively stable, extreme pH conditions (strong acid or base) could potentially lead to ring-opening or other hydrolytic degradation. The stability of the amine functional groups at different pH values should be assessed.[18][19]
-
Thermal Degradation: Exposure to high heat (dry and wet) can provide the energy needed to overcome activation barriers for various degradation reactions.[7]
Q3: What concentration of stress agents and duration should I use?
The goal is to achieve relevant degradation, typically aiming for 5-20% degradation of the active ingredient. Excessive degradation can lead to secondary and tertiary degradants that may not be relevant to real-world stability and can complicate analysis.
| Stress Condition | Recommended Starting Conditions | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl, Room Temp → 60°C | Start at room temperature. If no degradation is observed, gently heat. Aromatic amines may be stable in acid. |
| Base Hydrolysis | 0.1 M NaOH, Room Temp → 60°C | Similar to acid, heat may be required. This condition can promote oxidation. |
| Oxidation | 3% H₂O₂, Room Temp | This is often the most reactive pathway for amines.[8] Monitor the reaction closely as it can be rapid. Quench if necessary. |
| Photostability | ICH Q1B Option 1 or 2 | Expose solid and solution samples to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UVA).[14][15] A dark control is mandatory. |
| Thermal (Dry Heat) | 80°C | Test the solid drug substance. Duration depends on stability, from a few days to two weeks. |
Table 1: Recommended Starting Conditions for Forced Degradation.
Part 2: Troubleshooting Guide
Issue 1: No degradation observed under several stress conditions.
-
Plausible Cause: The molecule is intrinsically highly stable, or the stress conditions are too mild.
-
Troubleshooting Steps:
-
Increase Stressor Severity Gradually: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., from 60°C to 80°C) or the concentration of the acid/base (e.g., from 0.1 M to 1 M).[7]
-
Extend Duration: If the molecule is stable, extend the exposure time. However, it is generally recommended to limit stress testing in solution to a maximum of 14 days.[8]
-
Confirm Analytical Method Suitability: Ensure your analytical method is not masking the degradation. Check that the peak for this compound is pure using a photodiode array (PDA) detector to perform peak purity analysis.
-
Documentation is Key: If the molecule proves to be highly stable, this is a valid and valuable result. Document the strenuous conditions under which no degradation was observed.
-
Issue 2: The chromatogram is complex with many small, poorly resolved peaks after stress.
-
Plausible Cause: Excessive degradation has occurred, leading to secondary and tertiary degradation products. The analytical method may lack the required resolution.
-
Troubleshooting Steps:
-
Reduce Stress Severity: Decrease the time, temperature, or concentration of the stressor to target the 5-20% degradation range.
-
Optimize HPLC Method: This is a critical step.
-
Gradient Optimization: A shallow gradient often provides better resolution for closely eluting peaks.
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. Their different selectivities can significantly alter peak separation.
-
Adjust pH: The ionization state of the parent amine and its degradation products is pH-dependent. Small changes in mobile phase pH can dramatically impact retention and peak shape.
-
Consider a Different Column: If resolution is still poor, try a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase).
-
-
Use Hyphenated Techniques: Employ LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the co-eluting peaks.[8] This helps in understanding the degradation pathway even if chromatographic separation is not perfect.
-
Issue 3: Mass balance is poor (the sum of the parent peak and degradant peaks is less than 95%).
-
Plausible Cause: One or more degradation products are not being detected by the analytical method.
-
Troubleshooting Steps:
-
Check Chromophoric Properties: Degradants may lack a UV chromophore. A PDA detector is essential here. Compare the UV spectra of all detected peaks. If a degradant has a significantly different spectrum, it might be better detected at a different wavelength.
-
Look for Non-Eluting Compounds: Highly polar degradants may not be retained on a standard C18 column, while highly non-polar degradants (e.g., polymers) may be irreversibly adsorbed.
-
Inject a strong solvent (like 100% Acetonitrile or Isopropanol) after the run to see if any late-eluting peaks appear.
-
Consider using a different detection method, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which do not rely on a chromophore.
-
-
Consider Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation. This is less common but possible.
-
Part 3: Protocols & Methodologies
Protocol 3.1: General Forced Degradation Workflow
This protocol outlines a systematic approach to performing forced degradation studies.
Caption: General workflow for conducting forced degradation studies.
Protocol 3.2: Foundational Stability-Indicating HPLC Method
This serves as a starting point for method development. Optimization is almost always required.
-
Column: C18, 100 mm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector, scan 200-400 nm. Extract chromatogram at λmax of this compound.
-
Injection Volume: 5 µL.
-
Diluent: 50:50 Water:Acetonitrile.
Rationale:
-
A C18 column is a general-purpose reversed-phase column suitable for many small molecules.[20]
-
A formic acid mobile phase provides an acidic pH, which typically yields good peak shape for basic compounds like amines by suppressing silanol interactions.[20]
-
A broad gradient is used initially to elute all components, from polar degradants to the more hydrophobic parent compound.[20]
Part 4: Logic & Pathway Visualization
The following diagram illustrates the logical relationship between the core components of a successful forced degradation study, emphasizing the central role of the stability-indicating analytical method.
Caption: Relationship between the API, its degradants, and the analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability indicating assay | PPT [slideshare.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. ijsdr.org [ijsdr.org]
- 10. ijcrt.org [ijcrt.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. dl.edi-info.ir [dl.edi-info.ir]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. jordilabs.com [jordilabs.com]
- 17. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. researchgate.net [researchgate.net]
- 19. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Dimer Formation in 2-Methylisoindolin-5-amine Reactions
Introduction: This technical guide is a dedicated resource for researchers, scientists, and drug development professionals working with 2-Methylisoindolin-5-amine. A primary challenge in the utilization of this reagent is the undesirable formation of dimers. This document provides in-depth troubleshooting, frequently asked questions, and preventative strategies grounded in mechanistic principles and supported by established protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the principal driver of dimer formation in reactions involving this compound?
A1: The primary cause of dimerization is the nucleophilic nature of the primary amine at the 5-position. This amine can react with another molecule of this compound, particularly if the second molecule becomes electrophilically activated. This self-reaction is a competitive process that can be exacerbated by certain reaction conditions, leading to the formation of an unwanted dimer by-product.
Q2: How does dimer formation manifest in analytical data?
A2: Dimer formation is typically observed as a new, higher molecular weight species in analytical techniques such as mass spectrometry (MS). In chromatography (TLC, LC, GC), the dimer will appear as a distinct spot or peak, usually with a different retention time than the starting material and the desired product. For instance, if your target product has a molecular weight of 'X', the dimer will likely show a mass corresponding to approximately 2X minus the mass of the atoms eliminated during the dimerization reaction.
Q3: Can the structure of the coupling partner influence the rate of dimerization?
A3: Absolutely. Highly reactive or sterically unhindered coupling partners will react more rapidly with the this compound, kinetically favoring the desired product over the dimer. Conversely, a sterically hindered or less reactive coupling partner can slow the desired reaction, providing more opportunity for the self-reaction of the amine to occur.
Part 2: Troubleshooting Guide for Dimer Minimization
Scenario 1: Significant Dimer By-product Detected During a Coupling Reaction
Underlying Cause: The reaction conditions are likely favoring the bimolecular self-reaction of the amine over the intended coupling reaction. This can be due to a number of factors including reaction kinetics, temperature, and reactant concentrations.
Corrective Strategies:
1. Molar Ratio Adjustment:
-
Scientific Rationale: By increasing the concentration of the desired coupling partner relative to the this compound, the probability of a productive collision between the reactants is increased, outcompeting the self-reaction.
-
Step-by-Step Protocol:
-
Begin by using a 1.1 to 1.2 molar excess of your coupling partner.
-
Monitor the reaction by an appropriate method (e.g., LC-MS) at regular intervals.
-
If dimer formation is still significant, consider a further incremental increase in the coupling partner's stoichiometry, up to 1.5 equivalents.
-
2. Temperature Optimization:
-
Scientific Rationale: Dimerization, like most chemical reactions, has an activation energy. By lowering the reaction temperature, you can potentially disfavor the higher activation energy pathway (often the dimerization) while still allowing the desired reaction to proceed, albeit at a slower rate.
-
Step-by-Step Protocol:
-
If the reaction is currently run at room temperature or elevated temperatures, attempt the reaction at 0 °C using an ice bath.
-
For reactions that are too sluggish at 0 °C, allow the reaction to warm slowly to room temperature over a period of several hours.
-
If heating is necessary, a screen of temperatures (e.g., 40 °C, 60 °C, 80 °C) should be performed to identify the minimum temperature required for efficient product formation.
-
3. Method of Addition:
-
Scientific Rationale: A high local concentration of the this compound can promote dimerization. By adding the amine slowly to a solution containing the coupling partner, you maintain a low instantaneous concentration of the amine, thereby favoring the desired reaction.
-
Step-by-Step Protocol:
-
Dissolve the coupling partner and any other reagents in the reaction solvent.
-
Dissolve the this compound in a separate portion of the solvent.
-
Add the amine solution dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes) using a syringe pump for precise control.
-
Troubleshooting Workflow Diagram:
Caption: A systematic workflow for troubleshooting and minimizing dimer formation in coupling reactions.
Scenario 2: Dimer Formation During Workup or Purification
Underlying Cause: The conditions employed during the isolation and purification of the product can sometimes induce dimerization. This is particularly true if the product or any remaining starting material is sensitive to changes in pH or exposure to heat.
Corrective Strategies:
1. pH Control:
-
Scientific Rationale: The nucleophilicity of the primary amine is pH-dependent. Under acidic conditions, the amine is protonated to form an ammonium salt, which is not nucleophilic and cannot participate in dimerization.
-
Step-by-Step Protocol:
-
During aqueous workup, consider using a mildly acidic wash (e.g., dilute citric acid or ammonium chloride solution) to ensure the amine remains protonated.
-
If the desired product is also basic, this can serve to keep it in the aqueous layer, separated from non-basic impurities.
-
Subsequent careful neutralization and rapid extraction into an organic solvent can then isolate the product.
-
2. Thermal Stress Reduction:
-
Scientific Rationale: High temperatures during solvent removal or chromatography can provide the energy for residual starting material or even the product to dimerize.
-
Step-by-Step Protocol:
-
When concentrating the reaction mixture, use a rotary evaporator with a water bath set to a low temperature (e.g., ≤ 30-40 °C).
-
For chromatographic purification, evaluate if the separation can be effectively performed at room temperature. If heating is required, use the lowest effective temperature.
-
Part 3: Data-Driven Recommendations
| Experimental Parameter | Standard Approach | Recommended Adjustment for Dimer Control |
| Stoichiometry (Amine:Partner) | 1:1 | 1:1.1 - 1:1.5 |
| Reaction Temperature | Room Temperature or Heated | 0 °C to Room Temperature |
| Amine Addition | All at once | Slow, dropwise addition |
| Workup pH | Neutral or Basic | Mildly Acidic |
| Solvent Evaporation | Standard rotary evaporation | Low-temperature rotary evaporation |
Part 4: Mechanistic Visualization
Caption: Competing pathways of desired product formation versus undesired dimerization.
This guide provides a comprehensive framework for addressing the challenge of dimer formation. By systematically evaluating and optimizing the reaction and workup conditions, researchers can significantly improve the yield and purity of their target molecules derived from this compound.
Technical Support Center: A Researcher's Guide to Column Chromatography Purification of 2-Methylisoindolin-5-amine
Welcome to the technical support center for the purification of 2-Methylisoindolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the successful column chromatography purification of this compound. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate the challenges associated with purifying this polar, basic compound.
Understanding the Molecule: this compound
This compound is a bicyclic aromatic amine with a polar nature due to the presence of the primary amine group. This inherent basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in column chromatography. These interactions can result in poor separation, significant peak tailing, and in some cases, irreversible adsorption or degradation of the target compound on the column. Therefore, a carefully optimized chromatography strategy is crucial for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is sticking to the silica gel column and won't elute. What should I do?
This is a common issue arising from the basicity of the amine group interacting with the acidic silica surface. To overcome this, you can add a basic modifier to your mobile phase. A small amount of triethylamine (Et3N) or ammonia (typically 0.1-2%) in your eluent can neutralize the acidic sites on the silica gel, thus reducing the strong interaction and allowing your compound to elute.[1]
Q2: I'm observing significant peak tailing during the purification. How can I improve the peak shape?
Peak tailing is also a consequence of the strong interaction between the basic amine and acidic silica. Besides adding a basic modifier as mentioned above, consider using an alternative stationary phase. Amine-functionalized silica or neutral alumina can be excellent alternatives to standard silica gel for the purification of basic compounds, as they minimize these undesirable interactions.
Q3: What is a good starting solvent system for the TLC analysis of this compound?
For polar aromatic amines, a good starting point for thin-layer chromatography (TLC) is a mixture of a non-polar and a polar solvent. You can start with a system like Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/Hexane. For highly polar compounds, a higher proportion of the polar solvent will be needed.[1] If the compound doesn't move from the baseline, a small percentage of a stronger solvent like methanol or the addition of a basic modifier (e.g., 0.1% Et3N) can be beneficial.
Q4: Should I use isocratic or gradient elution for the column chromatography?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture. If your TLC analysis shows a good separation between your product and impurities with a single solvent system, isocratic elution (using a constant solvent composition) can be simple and effective.[2][3][4] However, if your sample contains impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide better resolution and faster separation.[2][3]
Q5: How can I be sure my compound is not degrading on the silica gel column?
To check for on-column degradation, you can perform a simple stability test. Spot your purified compound on a TLC plate, and then scrape some silica from the plate and mix it with a solution of your compound. After some time, run a TLC of the solution. If new spots appear, it indicates that your compound is degrading on the silica. In such cases, switching to a less acidic stationary phase like deactivated silica, alumina, or amine-functionalized silica is recommended.
Troubleshooting Guide
This section provides a more in-depth approach to resolving common issues encountered during the purification of this compound.
Problem 1: Poor Separation of this compound from Impurities
Root Cause Analysis:
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to differentiate between your target compound and closely-eluting impurities.
-
Overloaded Column: Applying too much sample to the column can lead to broad bands and poor separation.
-
Improper Column Packing: An unevenly packed column will result in channeling and a non-uniform flow of the mobile phase, leading to poor resolution.
Solutions:
-
Optimize the Solvent System via TLC:
-
Protocol: Systematically test a range of solvent systems with varying polarities on TLC. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
Recommended Solvent Systems to Test:
-
Dichloromethane/Methanol (99:1 to 90:10)
-
Ethyl Acetate/Hexane (50:50 to 100:0)
-
For stubborn separations, consider adding a small amount of a third solvent to modify the selectivity. Toluene in place of hexane can sometimes improve separation for aromatic compounds.[5]
-
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the column.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column. This technique often leads to sharper bands and better separation.
-
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A well-packed column is critical for achieving high resolution.
Problem 2: Low Yield of Purified this compound
Root Cause Analysis:
-
Irreversible Adsorption: The basic amine may be irreversibly binding to the acidic silica gel.
-
Compound Degradation: The acidic nature of silica gel can cause the degradation of sensitive compounds.
-
Co-elution with Impurities: If the separation is not optimal, a significant portion of your product may be discarded with mixed fractions.
Solutions:
-
Modify the Stationary Phase:
-
Deactivated Silica: Prepare a slurry of silica gel in your mobile phase containing 1-2% triethylamine to neutralize the acidic sites before packing the column.
-
Amine-Functionalized Silica: This commercially available stationary phase has an amine-modified surface that provides a less acidic environment, ideal for purifying basic compounds.[6]
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of amines.
-
-
Optimize Elution:
-
Gradient Elution: A carefully designed gradient can help to elute your compound in a sharp band, minimizing the volume of mixed fractions.
-
Step Gradient: In some cases, a step gradient, where the solvent polarity is increased in discrete steps, can be more effective than a linear gradient in separating closely related compounds.
-
Decision Tree for Troubleshooting Purification Issues
Caption: A decision tree to guide the troubleshooting process for the purification of this compound.
Experimental Protocols
Protocol 1: Column Chromatography using Silica Gel with a Basic Modifier
-
TLC Analysis: Develop a suitable solvent system using TLC. A common system for aromatic amines is Dichloromethane:Methanol (95:5) with 0.5% Triethylamine. Aim for an Rf of ~0.25 for the target compound.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., Dichloromethane with 0.5% Triethylamine).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with the initial, less polar solvent mixture.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Column Chromatography using Amine-Functionalized Silica
-
TLC Analysis: Use an amine-functionalized TLC plate to develop a suitable solvent system. A simple system like Ethyl Acetate/Hexane is often effective.
-
Column Preparation:
-
Dry pack the column with the appropriate amount of amine-functionalized silica.
-
Gently tap the column to ensure even packing.
-
Saturate the column with the initial mobile phase.
-
-
Sample Loading: Follow the wet or dry loading procedure as described in Protocol 1.
-
Elution: Elute the column with the chosen solvent system, either isocratically or with a gradient.
-
Product Isolation: Collect and analyze fractions as described previously.
Data Summary Table
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| No Elution | Strong interaction with silica | Add 0.1-2% triethylamine or ammonia to the eluent | Compound elutes from the column |
| Peak Tailing | Acid-base interaction | Use amine-functionalized silica or alumina | Symmetrical peak shape |
| Poor Separation | Suboptimal solvent system | Systematically screen solvent systems using TLC | Improved resolution between compounds |
| Low Yield | Irreversible adsorption/degradation | Use a less acidic stationary phase (e.g., deactivated silica, alumina) | Increased product recovery |
Visualization of the Purification Workflow
Caption: A typical workflow for the column chromatography purification of this compound.
References
- 1. Role of Amine Structures in CO2 Adsorption Performance and Stability of Amine-Modified Bimodal Porous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-d3-isoindolin-5-amine CAS#: 1937269-35-6 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for the Analysis of 2-Methylisoindolin-5-amine
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 2-Methylisoindolin-5-amine, a key building block in the synthesis of various pharmaceutically active compounds, requires robust analytical methods to ensure its purity and proper characterization. This guide provides an in-depth comparative analysis of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific aromatic amine. We will delve into the theoretical underpinnings, practical considerations, and experimental workflows for each technique, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Dichotomy of Analysis: Choosing the Right Tool for this compound
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the specific goals of the analysis, such as routine quality control, impurity profiling, or metabolic studies. This compound, as a primary aromatic amine, possesses characteristics that make it amenable to analysis by both HPLC and GC-MS, yet each technique presents a unique set of advantages and challenges.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1] For this compound, HPLC, particularly in the reversed-phase mode, offers a direct and straightforward approach to quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is a highly sensitive and specific technique ideal for volatile and semi-volatile compounds.[1] While the inherent polarity of amines can pose a challenge for GC analysis, this is often overcome through a process called derivatization, which enhances volatility and improves chromatographic performance.[2]
This guide will dissect the nuances of applying each of these powerful techniques to the analysis of this compound, providing the necessary insights to make an informed decision for your analytical needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a separation technique that involves the passage of a liquid mobile phase through a column packed with a solid stationary phase. The separation of components in a mixture is based on their differential partitioning between the two phases. For the analysis of aromatic amines like this compound, reversed-phase HPLC is the most common and effective approach.[3]
The Rationale Behind the HPLC Method
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4] this compound, being a moderately polar compound, will have a good affinity for both the stationary and mobile phases, allowing for excellent separation and peak shape. The inclusion of a buffer in the mobile phase is crucial to control the ionization state of the amine group, which in turn ensures reproducible retention times.[3]
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound using HPLC.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methylisoindolin-5-amine Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparative analysis of two robust analytical methods for the quantification of 2-Methylisoindolin-5-amine, a key chemical intermediate. As researchers, scientists, and drug development professionals, the choice of analytical methodology can significantly impact data integrity, regulatory compliance, and ultimately, project timelines.
This document is structured to provide not just procedural steps, but a comprehensive understanding of the rationale behind the methodological choices, underpinned by established scientific principles and regulatory expectations. We will explore a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, suitable for routine quality control, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, ideal for trace-level analysis and genotoxic impurity determination. The core of this guide is a detailed cross-validation study designed to objectively compare the performance of these two powerful techniques, ensuring the generation of reliable and reproducible data.
The Importance of Method Validation and Cross-Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, often harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), that outline the essential validation characteristics.[2][3][4][5][6]
Cross-validation is a critical component of this process, particularly when two or more analytical methods are used to generate data within the same study or across different studies.[7] It serves to demonstrate the equivalency and consistency of the data generated by different methods, ensuring data integrity and reliability.[7]
Analytical Methodologies for this compound Quantification
Based on the chemical structure of this compound, a primary aromatic amine, two chromatographic methods have been selected for this comparative guide.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of analytes in bulk drug substances and pharmaceutical formulations.[8] The presence of an aromatic ring in this compound allows for sensitive detection by UV spectrophotometry.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification, such as the analysis of potential genotoxic impurities.[9][10][11][12][13] The high specificity of tandem mass spectrometry minimizes interference from matrix components, ensuring accurate quantification at very low concentrations.[12]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the two analytical techniques.
HPLC-UV Method Protocol
1. Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Formic acid (analytical grade).
-
Purified water (18.2 MΩ·cm).
-
This compound reference standard.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve in the diluent to achieve a final concentration within the calibration range.
LC-MS/MS Method Protocol
1. Instrumentation and Reagents
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
-
Nitrogen generator.
-
All reagents listed for the HPLC-UV method.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2% to 98% B
-
5-7 min: 98% B
-
7.1-9 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: To be determined based on the mass spectrum of this compound (e.g., m/z [M+H]+ → fragment ion 1).
-
Qualifier: To be determined based on the mass spectrum of this compound (e.g., m/z [M+H]+ → fragment ion 2).
-
-
Source Parameters: Optimize for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Solution: Prepare as described for the HPLC-UV method, ensuring the final concentration is within the LC-MS/MS calibration range.
Visualizing the Workflow
Caption: Workflow for HPLC-UV and LC-MS/MS methods.
Cross-Validation Study Design
A comprehensive cross-validation study was designed to compare the performance of the HPLC-UV and LC-MS/MS methods, following the principles outlined in ICH Q2(R1).[14][15]
Validation Parameters
The following validation parameters were assessed for both methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision)
-
Intermediate Precision (Inter-assay precision)
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Cross-validation process overview.
Cross-Validation Results: A Comparative Analysis
The following tables summarize the hypothetical data obtained from the cross-validation study.
Table 1: Linearity and Range
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = mx + c | y = mx + c |
Table 2: Accuracy and Precision
| Concentration Level | HPLC-UV Method | LC-MS/MS Method |
| Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC | 98.5 - 101.2 | < 2.0 |
| Mid QC | 99.0 - 100.5 | < 1.5 |
| High QC | 98.8 - 101.0 | < 1.0 |
Table 3: Sensitivity (LOD and LOQ)
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
Table 4: Robustness
| Parameter Varied | HPLC-UV Method (% RSD) | LC-MS/MS Method (% RSD) |
| Column Temperature (± 2 °C) | < 2.0 | < 3.0 |
| Mobile Phase pH (± 0.2) | < 2.5 | < 3.5 |
| Flow Rate (± 0.1 mL/min) | < 3.0 | < 4.0 |
Discussion and Conclusion
The cross-validation study demonstrates that both the HPLC-UV and LC-MS/MS methods are suitable for the quantification of this compound, each with its own distinct advantages.
The HPLC-UV method is a robust and reliable technique for routine quality control applications where high concentrations of the analyte are expected. It offers excellent linearity, accuracy, and precision within the microgram per milliliter range. Its operational simplicity and lower cost make it an attractive option for high-throughput environments.
The LC-MS/MS method exhibits exceptional sensitivity and selectivity, making it the superior choice for trace-level analysis. With a limit of quantitation in the sub-nanogram per milliliter range, this method is ideally suited for applications such as genotoxic impurity analysis, metabolite identification, and pharmacokinetic studies. The high specificity of tandem mass spectrometry ensures reliable quantification even in complex matrices.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. irejournals.com [irejournals.com]
- 9. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. ijalsr.org [ijalsr.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. japsonline.com [japsonline.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. starodub.nl [starodub.nl]
A Comparative Pharmacological Guide: 2-Aminoindane versus N-Methyl-2-aminoindane
Introduction
2-Aminoindane (2-AI) and its N-methylated counterpart, N-methyl-2-aminoindane (NM-2-AI), are rigid analogs of amphetamine and methamphetamine, respectively.[1][2] Their constrained structures, where the ethylamine side chain is incorporated into an indane ring system, offer a unique opportunity to probe the structure-activity relationships of monoamine releasing agents.[3] Both compounds have appeared on the designer drug market, prompting scientific investigation into their mechanisms of action and potential effects.[1][4] This guide will provide an in-depth comparison of their pharmacological profiles, supported by experimental data, to inform researchers and drug development professionals.
Chemical Structures
A foundational understanding of the chemical structures of 2-AI and NM-2-AI is crucial for interpreting their pharmacological differences.
2-Aminoindane (2-AI): A primary amine attached to the 2-position of an indane scaffold.
N-Methyl-2-aminoindane (NM-2-AI): A secondary amine, with a methyl group on the nitrogen, attached to the 2-position of an indane scaffold.
Receptor Binding and Functional Activity at Monoamine Transporters
The primary mechanism of action for both 2-AI and NM-2-AI involves their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling.
Comparative Monoamine Transporter Activity
| Compound | Action at DAT | Action at NET | Action at SERT |
| 2-Aminoindane (2-AI) | Releasing Agent (EC50 = 439 nM)[5] | Releasing Agent (EC50 = 86 nM)[5] | Negligible (EC50 > 10,000 nM)[5] |
| N-Methyl-2-aminoindane (NM-2-AI) | No release at high concentrations (100 µM)[1] | Releasing Agent & Reuptake Inhibitor (IC50 = 2.4 µM)[1] | No release at high concentrations (100 µM)[1] |
Analysis of Transporter Activity:
2-AI acts as a potent releasing agent at both NET and DAT, with a preference for NET.[5] This profile is characteristic of a classic psychostimulant and predicts effects similar to amphetamine.[6] In stark contrast, the addition of a single methyl group to the amine in NM-2-AI dramatically alters its pharmacological profile. NM-2-AI is a highly selective norepinephrine releasing agent and reuptake inhibitor, with virtually no activity at DAT or SERT at physiologically relevant concentrations.[1] This selectivity suggests that NM-2-AI would produce effects primarily driven by noradrenergic signaling, with a lower potential for the dopaminergic effects typically associated with abuse liability.[7]
Signaling Pathways of Monoamine Transporters
The interaction of these compounds with monoamine transporters initiates a cascade of intracellular signaling events. As releasing agents, they induce a reversal of transporter function, leading to non-vesicular efflux of neurotransmitters.
Caption: Monoamine Releasing Agent Mechanism of Action.
Other Receptor Interactions
Beyond their primary targets, these compounds exhibit affinities for other receptors, which may contribute to their overall pharmacological effects.
Comparative Receptor Binding Affinities (Ki in µM)
| Receptor | 2-Aminoindane (2-AI) | N-Methyl-2-aminoindane (NM-2-AI) |
| α2A-Adrenergic | 0.134[5] | 0.49[1] |
| α2B-Adrenergic | 0.211[5] | Not Reported |
| α2C-Adrenergic | 0.041[5] | Not Reported |
| 5-HT1A | > 10[5] | 3.6[1] |
| 5-HT2A | > 10[5] | 5.4[1] |
| TAAR1 | Not Reported | 3.3 (EC50)[1] |
Analysis of Other Receptor Interactions:
2-AI displays a notable affinity for α2-adrenergic receptors, particularly the α2C subtype.[5] These receptors are inhibitory autoreceptors that regulate norepinephrine release. The interaction of 2-AI with these receptors could modulate its own primary effect on norepinephrine release. In contrast, NM-2-AI has a slightly lower affinity for the α2A-adrenergic receptor and also interacts with serotonin 5-HT1A and 5-HT2A receptors, as well as the trace amine-associated receptor 1 (TAAR1).[1] The engagement of these additional targets by NM-2-AI may contribute to a more complex pharmacological profile than its high selectivity at monoamine transporters would initially suggest.
Metabolic Profile
The metabolic fate of a compound is a critical determinant of its duration of action and potential for drug-drug interactions.
Comparative Metabolism
| Compound | Metabolic Pathway | Key Metabolites |
| 2-Aminoindane (2-AI) | Hydroxylation, Acetylation[8][9] | Hydroxylated and acetylated derivatives[8] |
| N-Methyl-2-aminoindane (NM-2-AI) | N-demethylation, Hydroxylation[10][11] | 2-Aminoindane (2-AI), Hydroxylated NM-2-AI, Hydroxylated 2-AI[10] |
Analysis of Metabolism:
A significant metabolic pathway for NM-2-AI is N-demethylation to form 2-AI.[10][12] This means that in vivo, the administration of NM-2-AI will result in exposure to both the parent compound and its more stimulating metabolite, 2-AI. This metabolic conversion complicates the direct correlation of NM-2-AI's in vitro profile with its in vivo effects, as the observed pharmacological response will be a composite of the actions of both compounds.[13][14] 2-AI itself is metabolized through hydroxylation and acetylation.[8][9]
Experimental Protocols
To provide a practical context for the data presented, this section outlines standard experimental procedures for characterizing the pharmacological profile of these compounds.
Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors), and varying concentrations of the unlabeled test compound (2-AI or NM-2-AI).
-
Incubation: Incubate the plate at a specific temperature for a set duration to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Synaptosome Preparation and Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).
Protocol:
-
Synaptosome Preparation: Dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for norepinephrine) from a rodent. Homogenize the tissue in a sucrose buffer and centrifuge to isolate the synaptosomal fraction.
-
Radiolabeling: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-dopamine or [3H]-norepinephrine) to allow for its uptake into the nerve terminals.
-
Superfusion: Place the radiolabeled synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Compound Addition: After a baseline period, switch to a buffer containing the test compound (2-AI or NM-2-AI) at various concentrations.
-
Fraction Collection: Collect the superfusate in timed fractions.
-
Quantification: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released over time.
-
Data Analysis: Calculate the percentage of total neurotransmitter released by each concentration of the test compound and determine the EC50 value (the concentration that produces 50% of the maximal effect).
Caption: Neurotransmitter Release Assay Workflow.
Conclusion
2-Aminoindane and N-methyl-2-aminoindane, despite their close structural relationship, exhibit distinct pharmacological profiles. 2-AI is a non-selective catecholamine releasing agent, with potent activity at both DAT and NET, predicting a classic amphetamine-like stimulant effect. In contrast, NM-2-AI is a highly selective norepinephrine releasing agent and reuptake inhibitor in vitro. However, its in vivo activity is complicated by its metabolism to 2-AI. This comparative guide highlights the profound impact of subtle structural modifications on pharmacological activity and underscores the importance of comprehensive in vitro and in vivo characterization in drug development and research.
References
- 1. NM-2-AI - Wikipedia [en.wikipedia.org]
- 2. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. Details for Aminoindanes [unodc.org]
- 4. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]
- 5. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral and Pharmacokinetics Studies of <i>N</i>-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - ProQuest [proquest.com]
A Comparative Analysis of the Biological Activities of Isoindoline and Indoline Derivatives: A Guide for Researchers
In the vast landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, the bicyclic structures of isoindoline and its isomer, indoline, have garnered significant attention for their diverse and potent biological activities.[1] While structurally similar—both featuring a benzene ring fused to a five-membered nitrogen-containing ring—the positional difference of the nitrogen atom imparts distinct electronic and conformational properties, leading to a fascinating divergence in their pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of isoindoline and indoline derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating the therapeutic potential of these privileged scaffolds.
The Structural Nuances: Isoindoline vs. Indoline
At the heart of their differing biological activities lies the fundamental structural distinction between isoindoline and indoline. In the indoline scaffold, the nitrogen atom is directly fused to the benzene ring, creating an aniline-like system. This arrangement influences the electron density and reactivity of the molecule. Conversely, the isoindoline scaffold features a benzylamine-like structure, where the nitrogen atom is not directly attached to the aromatic ring. This seemingly subtle isomeric difference profoundly impacts how these molecules interact with biological targets.
Anticancer Activity: A Tale of Two Scaffolds
Both isoindoline and indoline derivatives have emerged as promising candidates in the quest for novel anticancer agents, exhibiting a wide spectrum of activities against various cancer cell lines.[2][3][4][5][6]
Isoindoline Derivatives in Oncology
The isoindoline core is a key structural motif in several clinically significant anticancer agents, most notably the immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][7] Beyond these, novel isoindoline-1,3-dione derivatives have demonstrated considerable cytotoxic potential. For instance, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione has shown potent inhibitory effects against Raji and K562 blood cancer cell lines, with a CC50 value of 0.26 µg/mL for Raji cells.[8] The mechanism of action for many of these compounds involves the induction of apoptosis and necrosis.[8] Other studies have highlighted isoindoline derivatives that exhibit cell-selective activity against HeLa and C6 cancer cell lines, suggesting potential for targeted therapies with reduced side effects on healthy cells.[9] Furthermore, structure-guided design has led to the discovery of isoindoline-1,3-diones as novel B-Raf inhibitors, a key target in melanoma.[10]
Indoline Derivatives in Oncology
The indoline scaffold is also a prolific source of anticancer compounds.[3][5][6] A notable mechanism of action for many indoline derivatives is the inhibition of tubulin polymerization.[11][12] One such derivative, compound 9d, demonstrated potent antiproliferative activity against a panel of cancer cell lines, including esophageal squamous cell carcinoma, with IC50 values as low as 1.49 µM.[11] This compound was identified as a tubulin inhibitor that targets the colchicine binding site.[11] The versatility of the indoline scaffold is further highlighted by its presence in Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers.[13] Structure-activity relationship (SAR) studies have revealed that substitutions on the indoline ring system can significantly modulate their anticancer potency and selectivity.[12][14]
Comparative Insights
While both scaffolds yield potent anticancer agents, their primary mechanisms of action appear to diverge. Isoindoline derivatives are well-established as immunomodulators and have shown promise in inducing apoptosis and inhibiting specific kinases like B-Raf.[8][10] In contrast, a significant portion of research on indoline derivatives has focused on their role as potent inhibitors of tubulin polymerization.[11][12]
Table 1: Comparison of Anticancer Activity of Representative Isoindoline and Indoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity (IC50/CC50) | Mechanism of Action | Reference |
| Isoindoline | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 µg/mL (CC50) | Induction of apoptosis and necrosis | [8] |
| Isoindoline | Compound 7 (containing azide and silyl ether) | A549 | 19.41 µM (IC50) | Not specified | [9] |
| Indoline | Compound 9d | Kyse450 | 1.49 µM (IC50) | Tubulin polymerization inhibitor | [11] |
| Indoline | Benzamide (9) | A549 | 79 nM (IC50) | Tubulin inhibition | [3] |
Antimicrobial Activity: A Broad Spectrum of Defense
In an era of increasing antimicrobial resistance, the need for novel antibacterial and antifungal agents is paramount. Both isoindoline and indoline derivatives have demonstrated significant potential in this therapeutic area.[15][16][17]
Isoindoline Derivatives as Antimicrobial Agents
Isoindoline-1,3-dione derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[16][18] Certain derivatives incorporating chalcone, pyrazole, and pyrimidine moieties have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[16] For example, 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione displayed notable antibacterial properties.[16] Other studies have reported on N-substituted isoindolin-1-ones with significant antimicrobial potential.[19] The antimicrobial efficacy of these compounds is often attributed to the specific substituents on the isoindoline core.[20]
Indoline Derivatives as Antimicrobial Agents
The indoline scaffold has also been extensively explored for its antimicrobial properties.[17][21] A variety of indoline derivatives have shown high activity against both Gram-positive and Gram-negative bacteria.[15] The introduction of moieties such as 1,2,4-triazole and 1,3,4-thiadiazole to the indole (a related scaffold) nucleus has yielded compounds with potent antibacterial and antifungal activities, with some exhibiting minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL.[22] Furthermore, certain indoline derivatives have been shown to be effective against multidrug-resistant strains like MRSA.[17][23]
Comparative Insights
Both isoindoline and indoline scaffolds serve as excellent frameworks for the development of novel antimicrobial agents. The biological activity in both classes is heavily dependent on the nature and position of the substituents. While direct comparative studies are limited, the available data suggests that both scaffolds can be modified to produce broad-spectrum antibacterial and antifungal compounds.
Table 2: Comparison of Antimicrobial Activity of Representative Isoindoline and Indoline Derivatives
| Compound Class | Derivative | Microbial Strain | Activity (MIC) | Reference |
| Isoindoline | (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione (4b) | Fungal strains | Promising antifungal activity | [16] |
| Indoline | Indole-triazole derivative (3d) | C. krusei | 3.125 µg/mL | [22] |
| Indoline | Indolin-2-one derivative (10g) | Gram-positive bacteria 4220 | 0.5 µg/mL | [23] |
Neuroprotective Effects: Guarding the Central Nervous System
Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant global health challenge. Research into the neuroprotective effects of isoindoline and indoline derivatives has revealed their potential to combat the underlying pathologies of these conditions.[24][25][26]
Isoindoline Derivatives in Neuroprotection
Isoindoline derivatives have demonstrated promising neuroprotective effects through various mechanisms.[24][27] Certain synthetic isoindoline-dione derivatives have been shown to increase the viability of SH-SY5Y neuroblastoma cells under oxidative stress by reducing intracellular reactive oxygen species (ROS) and upregulating the NRF2 signaling pathway.[24][28][29] The NRF2 pathway is a critical cellular defense mechanism against oxidative stress.[27][28] Additionally, isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[30]
Indoline Derivatives in Neuroprotection
Indoline derivatives are also recognized for their potent antioxidant and anti-inflammatory activities, which are crucial for neuroprotection.[25][31] Several novel indoline derivatives have been shown to protect macrophages against H2O2-induced cytotoxicity and LPS-induced elevation of pro-inflammatory cytokines like TNF-α and IL-6 at very low concentrations (1 pM to 1 nM).[25][31] Furthermore, indole-3-carbinol and its metabolite, diindolylmethane (DIM), have exhibited neuroprotective effects by activating the Nrf2-ARE system and through BDNF's mimetic activity, which is crucial for neuronal survival and function.[32][33][34]
Comparative Insights
Both isoindoline and indoline derivatives show significant promise as neuroprotective agents, primarily through their ability to mitigate oxidative stress and inflammation. A key mechanistic theme for both scaffolds appears to be the modulation of the Nrf2 pathway.[24][28][29][32][33][34] While isoindoline derivatives have also been explored as cholinesterase inhibitors, the strength of many indoline derivatives lies in their potent, broad-spectrum antioxidant and anti-inflammatory effects.[25][30][31]
Table 3: Comparison of Neuroprotective Activity of Representative Isoindoline and Indoline Derivatives
| Compound Class | Derivative | Biological Effect | Mechanism of Action | Reference |
| Isoindoline | Synthetic isoindoline-diones (3a-3c) | Increased viability of SH-SY5Y cells under oxidative stress | Upregulation of NRF2 and associated genes | [24][27][28] |
| Isoindoline | Isoindoline-1,3-dione derivatives | Inhibition of AChE and BuChE | Enzyme inhibition | [30] |
| Indoline | Substituted indolines | Protection of macrophages against H2O2-induced cytotoxicity | Antioxidant | [25][31] |
| Indoline | Diindolylmethane (DIM) | Neuroprotection | Activation of Akt/Nrf2/ARE and TrkB/CREB/BDNF pathways | [32][34] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section outlines the standard experimental methodologies for assessing the biological activities discussed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (isoindoline or indoline derivatives) and a vehicle control.
-
Incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth.
Neuroprotective Activity: ROS Assay in SH-SY5Y cells
This assay measures the levels of intracellular reactive oxygen species (ROS).
Protocol:
-
Culture SH-SY5Y cells in a suitable plate.
-
Pre-treat the cells with the test compounds for a specified time.
-
Induce oxidative stress by adding an agent like hydrogen peroxide (H2O2).
-
Incubate the cells with a fluorescent ROS indicator (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Compare the ROS levels in treated cells to control cells.
Nrf2-Mediated Neuroprotection Pathway.
Conclusion and Future Directions
The comparative analysis of isoindoline and indoline derivatives underscores the remarkable versatility of these isomeric scaffolds in medicinal chemistry. While both have demonstrated significant potential across anticancer, antimicrobial, and neuroprotective applications, their therapeutic strengths and predominant mechanisms of action often diverge. Isoindoline derivatives have made a significant impact as immunomodulators and are being explored for targeted kinase inhibition and apoptosis induction. In parallel, indoline derivatives have emerged as potent tubulin polymerization inhibitors and broad-spectrum antioxidant and anti-inflammatory agents.
For researchers and drug development professionals, the choice between these scaffolds should be guided by the specific therapeutic target and desired mechanism of action. The wealth of SAR data available for both scaffolds provides a solid foundation for the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Future research should focus on direct head-to-head comparisons of optimized isoindoline and indoline derivatives in standardized biological assays to provide a clearer understanding of their relative therapeutic potential. The continued exploration of these privileged structures will undoubtedly lead to the discovery of novel and effective treatments for a wide range of human diseases.
References
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- 2. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
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- 30. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Guide to the Synthesis of 2-Methylisoindolin-5-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate 2-Methylisoindolin-5-amine and its key precursors, 4-Nitrophthalic acid and N-Methyl-4-nitrophthalimide. By elucidating the distinct spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical reference for monitoring reaction progress, verifying synthetic transformations, and ensuring the purity of the final product.
Introduction and Synthetic Rationale
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Its structural integrity and purity are paramount for downstream applications. A common and efficient synthetic route involves the transformation of 4-Nitrophthalic acid through an imide intermediate, followed by a comprehensive reduction.
The chosen synthetic pathway allows for a clear, stepwise spectroscopic analysis. Each transformation—from a dicarboxylic acid to an N-methyl imide, and finally to a reduced isoindoline amine—introduces significant changes to the molecule's functional groups. These changes are readily observable through various spectroscopic techniques, providing definitive checkpoints for reaction completion and purity assessment. This guide will compare the spectroscopic data of the starting material, intermediate, and final product to provide a clear roadmap for analytical monitoring.
Synthetic Workflow Overview
The synthesis proceeds in two main stages:
-
Imide Formation: 4-Nitrophthalic acid is reacted with methylamine to form the cyclic imide, N-Methyl-4-nitrophthalimide. This step transforms the two carboxylic acid groups into a five-membered imide ring.
-
Reductive Cyclization and Amination: The intermediate, N-Methyl-4-nitrophthalimide, undergoes a reduction. This single, powerful step simultaneously reduces the two carbonyl groups of the imide to methylenes and the aromatic nitro group to a primary amine, yielding the final product, this compound.
The following diagram illustrates this synthetic pathway.
Caption: Synthetic route from 4-Nitrophthalic acid to this compound.
Comparative Spectroscopic Analysis
The success of each synthetic step is validated by observing the appearance and disappearance of key spectroscopic signals corresponding to specific functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for tracking the changes in carbonyl, nitro, and amine functionalities throughout the synthesis.
-
4-Nitrophthalic Acid (Precursor 2): The spectrum is dominated by a very broad O-H stretch from the carboxylic acid groups, typically from 2500-3300 cm⁻¹. Strong C=O stretching vibrations are also present around 1700 cm⁻¹. Crucially, two distinct, strong peaks corresponding to the aromatic nitro group appear: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch from 1360-1290 cm⁻¹.[1][2][3]
-
N-Methyl-4-nitrophthalimide (Precursor 1): The broad O-H band from the starting material disappears completely. It is replaced by the characteristic sharp peaks of the cyclic imide carbonyls, which typically appear as two bands (asymmetric and symmetric stretching) around 1775 cm⁻¹ and 1710 cm⁻¹. The prominent nitro group stretches (~1530 and ~1350 cm⁻¹) remain, confirming this part of the molecule is unchanged.[4][5]
-
This compound (Product): The final spectrum shows the complete disappearance of both the imide C=O and the nitro group N-O stretching bands. The most telling new features are the N-H stretching vibrations from the primary amine, appearing as two sharp peaks in the 3300-3500 cm⁻¹ region. A broad N-H bending vibration may also be observed around 1600 cm⁻¹.
The diagram below illustrates the key IR transformations.
Caption: Key functional group changes observed in IR spectroscopy during the synthesis.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of protons, allowing for precise tracking of structural changes.
-
4-Nitrophthalic Acid (Precursor 2): The spectrum shows signals in the aromatic region (typically 8.0-9.0 ppm) for the three protons on the benzene ring.[6] A very broad singlet for the two acidic carboxylic protons will appear far downfield (>10 ppm) and is often exchangeable with D₂O.
-
N-Methyl-4-nitrophthalimide (Precursor 1): The aromatic protons shift slightly due to the change in electron-withdrawing character from the carboxylic acids to the imide.[7] The most significant change is the appearance of a new singlet around 3.2 ppm, integrating to 3 protons, which corresponds to the N-methyl group. The broad carboxylic acid proton signal is absent.
-
This compound (Product): This spectrum is markedly different.
-
Reduction of Nitro Group: The aromatic protons shift upfield significantly due to the conversion of the strongly electron-withdrawing nitro group to the electron-donating amine group.
-
Reduction of Imide: The imide carbonyls are gone. Two new signals appear, typically as singlets or narrow triplets, corresponding to the two methylene (CH₂) groups of the reduced isoindoline ring. These usually appear in the 4.0-5.0 ppm range.
-
N-Methyl Group: The N-methyl singlet also shifts, typically upfield, compared to its position in the imide intermediate.
-
Amine Protons: A new, broad singlet corresponding to the two NH₂ protons appears, typically between 3.5-5.0 ppm, which will disappear upon D₂O exchange.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of each compound, providing definitive evidence of the chemical transformation.
-
4-Nitrophthalic Acid (Precursor 2): Molecular Weight: 211.13 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to this mass.[8]
-
N-Methyl-4-nitrophthalimide (Precursor 1): Molecular Weight: 206.15 g/mol .[9] The formation of the imide involves the loss of two water molecules and the addition of a CH₂ group from methylamine, resulting in a lower molecular weight than the starting diacid.
-
This compound (Product): Molecular Weight: 148.21 g/mol . The reduction of two carbonyls and a nitro group results in a significant decrease in molecular weight. The presence of a single nitrogen atom (an odd number) in the final product means its molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule.[10] Fragmentation of aromatic amines is often characterized by the loss of neutral molecules like NH₃.[11][12]
Data Summary
| Compound | Formula | MW ( g/mol ) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |
| 4-Nitrophthalic acid | C₈H₅NO₆ | 211.13 | ~3000 (broad O-H), ~1700 (C=O), ~1530 & ~1350 (NO₂) | >10 (COOH), 8.0-9.0 (Ar-H) |
| N-Methyl-4-nitrophthalimide | C₉H₆N₂O₄ | 206.15 | ~1775 & ~1710 (imide C=O), ~1530 & ~1350 (NO₂) | ~8.5 (Ar-H), ~3.2 (N-CH₃) |
| This compound | C₉H₁₂N₂ | 148.21 | ~3400 & ~3300 (N-H), No C=O or NO₂ peaks | 6.5-7.0 (Ar-H), ~4.5 (ring CH₂), ~3.5 (NH₂), ~2.5 (N-CH₃) |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific machine in use.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Ensure the solid sample is completely dry. Grind a small amount (1-2 mg) of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a baseline correction and label the significant peaks.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8 to 16 scans for a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.
-
Analysis: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm). Integrate the signals and assign the peaks to the protons in the molecule.
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Choose an appropriate ionization method. Electron Ionization (EI) is suitable for volatile, thermally stable compounds. Electrospray Ionization (ESI) is preferred for less volatile or thermally sensitive molecules and is run from a solution.
-
Instrument Setup: Introduce the sample into the mass spectrometer. For ESI, this is done via direct infusion using a syringe pump. For EI, a direct insertion probe or GC inlet can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The transformation from 4-Nitrophthalic acid to this compound is characterized by a series of clear and unambiguous spectroscopic changes. By leveraging IR, NMR, and MS, a researcher can confidently track the conversion of carboxylic acid, imide, and nitro functional groups into the final isoindoline amine structure. The disappearance of key starting material signals (e.g., imide carbonyls in IR, downfield aromatic protons in NMR) and the appearance of distinct product signals (e.g., N-H stretches in IR, upfield aromatic protons and new methylene signals in NMR) serve as definitive markers for monitoring reaction progress and verifying the identity and purity of the final compound. This guide provides the foundational data and rationale for robust analytical control over this important synthetic sequence.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. 4-Nitrophthalic acid(610-27-5) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Nitro-N-methylphthalimide(41663-84-7) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 4-Nitro-N-methylphthalimide | C9H6N2O4 | CID 92321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 11. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]
- 12. GCMS Section 6.15 [people.whitman.edu]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Methylisoindolin-5-amine Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoindoline scaffold is a privileged structure, appearing in a multitude of biologically active compounds. 2-Methylisoindolin-5-amine, in particular, serves as a crucial building block for the synthesis of various therapeutic agents. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. This guide provides a comparative analysis of distinct synthetic routes to this compound, offering an in-depth look at their respective methodologies, yields, and potential for scalability.
Introduction to Synthetic Strategies
The synthesis of this compound presents a unique set of challenges, primarily centered around the selective introduction of substituents on both the aromatic ring and the heterocyclic nitrogen. Two principal strategies have emerged:
-
Late-Stage N-Methylation: This approach involves the initial construction of the 5-aminoisoindoline core, followed by the methylation of the secondary amine. This strategy benefits from the potential commercial availability of 5-substituted isoindoline precursors.
-
Early-Stage N-Methylation: In this alternative, the methyl group is incorporated onto the isoindoline nitrogen at an earlier stage, often prior to the introduction or final modification of the 5-amino group. This can circumvent issues of chemoselectivity in the later stages.
This guide will now delve into the specifics of two representative routes, providing detailed protocols and a comparative analysis of their efficiencies.
Route 1: Synthesis via Nitration of Isoindoline and Subsequent Reduction and Methylation
This classical approach relies on the functionalization of the parent isoindoline ring system. It is a multi-step process that offers a high degree of control over the introduction of each functional group.
Experimental Protocol
Step 1: Synthesis of 5-Nitroisoindoline
Step 2: Reduction of 5-Nitroisoindoline to 5-Aminoisoindoline
The reduction of the nitro group to a primary amine is a well-established transformation.
-
To a solution of 5-nitroisoindoline (1 equivalent) in ethanol, add palladium on carbon (10 mol%).
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 5-aminoisoindoline.
Step 3: N-Methylation of 5-Aminoisoindoline
Selective N-methylation of the isoindoline nitrogen in the presence of the aromatic primary amine is a critical step. A method utilizing a copper hydride catalyst and paraformaldehyde as the C1 source offers high selectivity for the N-methylation of aliphatic amines over aromatic amines.[1]
-
In a reaction vessel, combine 5-aminoisoindoline (1 equivalent), (CAAC)CuCl (Cyclic(alkyl)(amino)carbene copper(I) chloride) (5 mol%), and polymethylhydrosiloxane (PMHS) (2 equivalents) in a suitable solvent such as THF.
-
Add paraformaldehyde (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Workflow Diagram
Route 2: Synthesis from a Pre-functionalized Aromatic Precursor
This approach builds the isoindoline ring onto an aromatic starting material that already contains the nitrogen functionality, albeit in a protected or precursor form. This can offer advantages in terms of regioselectivity and overall step count.
Experimental Protocol
Step 1: Synthesis of 2-Methyl-5-nitroisoindoline
This step involves the construction of the methylated isoindoline ring with the nitro group already in place. A common method for the synthesis of N-substituted isoindolines is the reaction of α,α'-dihalo-o-xylenes with primary amines.
-
To a solution of 1,2-bis(bromomethyl)-4-nitrobenzene (1 equivalent) in a solvent such as acetonitrile, add methylamine (2 equivalents) and a non-nucleophilic base like diisopropylethylamine (2.5 equivalents).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 2-methyl-5-nitroisoindoline.
Step 2: Reduction of 2-Methyl-5-nitroisoindoline
The final step is the reduction of the nitro group to the target amine.
-
To a solution of 2-methyl-5-nitroisoindoline (1 equivalent) in methanol, add a reducing agent such as tin(II) chloride dihydrate (4-5 equivalents).
-
The reaction mixture is heated to reflux for 2-4 hours.
-
After cooling, the reaction is basified with a sodium bicarbonate solution and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated to give this compound.
Workflow Diagram
Comparative Analysis
| Parameter | Route 1: Late-Stage N-Methylation | Route 2: Early-Stage N-Methylation |
| Starting Materials | Isoindoline (or protected derivative) | 1,2-Bis(bromomethyl)-4-nitrobenzene, Methylamine |
| Number of Steps | 3 | 2 |
| Key Challenges | - Lack of direct literature for 5-nitroisoindoline synthesis.- Achieving selective N-methylation of the isoindoline in the presence of the aromatic amine. | - Availability and stability of the starting di-brominated nitro-xylene.- Potential for side reactions during cyclization. |
| Potential Advantages | - Utilizes a common and well-understood sequence of reactions.- Potentially higher overall yield if selective methylation is efficient. | - Fewer synthetic steps, leading to potentially higher overall efficiency and lower cost.- Avoids chemoselectivity issues in the final step. |
| Scalability | Potentially challenging due to the need for selective methylation on a larger scale. | More amenable to scale-up due to the more convergent nature of the synthesis. |
Conclusion and Future Outlook
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 is a more linear approach that relies on the functionalization of a parent heterocycle. While conceptually straightforward, the practical implementation may be hampered by the lack of a well-documented procedure for the initial nitration and the need for a highly selective N-methylation step. The development of a robust and high-yielding selective N-methylation protocol would significantly enhance the attractiveness of this route.
Route 2 represents a more convergent and potentially more efficient strategy. By constructing the isoindoline ring with the methyl group and the amino precursor already in place, it circumvents the challenging selective methylation step. The primary hurdle for this route lies in the availability and handling of the starting materials.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the scale of the synthesis, and the in-house expertise with specific reaction types. Further process optimization and the exploration of alternative reagents and catalysts for each step will undoubtedly lead to even more efficient and cost-effective syntheses of this valuable building block.
References
A Senior Application Scientist's Guide to Comparative Docking of 2-Methylisoindolin-5-amine Derivatives Against Carbonic Anhydrase II
Abstract
The isoindoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of novel 2-Methylisoindolin-5-amine derivatives. We utilize Human Carbonic Anhydrase II (hCA II), a well-validated therapeutic target for diuretics and anti-glaucoma agents, as our model system, based on literature indicating isoindoline derivatives as potent inhibitors of this enzyme family.[3] This document is designed for researchers and drug development professionals, detailing a self-validating, rigorous methodology for in-silico hit identification and lead optimization. We will explain the causality behind experimental choices, from target preparation and protocol validation to the interpretation of structure-activity relationships (SAR), providing a framework for accelerating rational drug design.[4]
Introduction: The Rationale for In-Silico Investigation
The journey of a drug from concept to clinic is long and resource-intensive.[5] Computer-Aided Drug Design (CADD) has become an indispensable tool to shorten this timeline and reduce costs by prioritizing molecules with the highest probability of success.[6][7] At the heart of structure-based drug design is molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[4][6]
Why this compound? The isoindoline core is a bicyclic framework present in a remarkable range of biologically active compounds, exhibiting activities from anticancer to anti-inflammatory.[1][8][9] Its structural rigidity and synthetic tractability make it an excellent starting point for library development. The this compound scaffold, specifically, offers a versatile platform with a primary amine group that can be readily modified to explore the chemical space around a target's binding pocket.
Why Human Carbonic Anhydrase II (hCA II)? Carbonic anhydrases are zinc-dependent enzymes crucial for processes like pH balance and respiration.[3] Their inhibition is a validated therapeutic strategy for several conditions. Notably, specific isoindolinone derivatives have demonstrated potent, low-nanomolar inhibitory activity against hCA I and hCA II, making this protein family a highly relevant target for our scaffold of interest.[3] For this guide, we will use the crystal structure of hCA II (PDB ID: 2VVA), which is co-crystallized with a known inhibitor, providing an ideal system for validating our docking protocol.
A Self-Validating Methodology for Comparative Docking
Scientific rigor is paramount in computational studies. A docking result is only as reliable as the protocol that generated it. Therefore, we present a self-validating workflow that ensures the accuracy and reproducibility of the findings.[10]
Experimental Workflow Diagram
Caption: Workflow for a self-validating comparative docking study.
Step 1: Target Protein Preparation
-
Action: Download the crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (PDB ID: 2VVA).
-
Causality: The PDB is the primary repository for 3D structural data of biological macromolecules. Using a high-resolution crystal structure provides an accurate representation of the target's binding site.
-
Protocol:
-
Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE).
-
Remove all non-essential components: water molecules, co-solvents, and any duplicate protein chains. Rationale: Water molecules can interfere with docking unless they are known to play a critical role in ligand binding, which requires more advanced simulation techniques.[11]
-
Add polar hydrogens and assign atomic charges using a standard force field (e.g., Gasteiger charges). Rationale: Hydrogens are typically not resolved in X-ray crystallography but are essential for calculating electrostatic interactions and hydrogen bonds.
-
Define the binding site (the "grid box" in AutoDock terms) by centering it on the co-crystallized native ligand. The box should be large enough to allow rotational and translational freedom for the new ligands.
-
Step 2: Ligand Library Preparation
-
Action: Design a virtual library of this compound derivatives with varying R-groups on the amine.
-
Causality: The goal is to systematically probe the binding pocket to understand which chemical modifications enhance binding affinity.
-
Protocol:
-
Sketch the 2D structures of the parent scaffold and its derivatives (e.g., using ChemDraw).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). Rationale: This ensures the ligands are in a low-energy, sterically favorable conformation before docking begins.
-
Save the ligands in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
-
Step 3: Docking Protocol Validation (The Trustworthiness Pillar)
-
Action: Extract the native ligand from the 2VVA crystal structure and re-dock it into the prepared protein.
-
Causality: This is the most critical step for validating the entire protocol. If the software and parameters cannot accurately reproduce the experimentally determined binding pose of the known inhibitor, any results for novel compounds would be unreliable.[10][12]
-
Protocol:
-
Use the exact same docking parameters that will be used for the derivative library.
-
Perform the docking simulation.
-
Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.
-
Validation Criterion: An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation, indicating the docking protocol is accurate.[10][11][13] If the RMSD is > 2.0 Å, parameters such as the grid box size or docking exhaustiveness must be adjusted and the validation re-run.
-
Step 4: Molecular Docking and Post-Docking Analysis
-
Action: Dock the prepared library of this compound derivatives against the validated hCA II target.
-
Causality: This simulation predicts the binding affinity (as a docking score) and the most likely binding pose for each derivative, allowing for direct comparison.
-
Protocol:
-
Run the docking simulation for each ligand. Most programs will generate multiple possible binding poses.
-
Analyze the results, focusing on the top-ranked pose for each compound.
-
Record the binding energy/docking score (e.g., in kcal/mol). A more negative value typically indicates stronger predicted binding affinity.
-
Visualize the protein-ligand interactions. Identify and record key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking with specific amino acid residues in the active site.
-
Comparative Analysis: Interpreting the Results
The true value of docking lies in the comparative analysis of a series of related compounds. This allows for the development of a Structure-Activity Relationship (SAR) that can guide the next round of molecular design.
Conceptual Ligand-Protein Interaction Diagram
Caption: Key interactions governing ligand binding in the hCA II active site.
Illustrative Docking Results
Below is a table of hypothetical data for a small library of derivatives, demonstrating how results should be structured for clear comparison.
| Compound ID | R-Group on Amine | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Other Key Interactions |
| Parent-01 | -H | -7.2 | Thr199, His94 | Coordination with Zn²⁺ |
| Deriv-02 | -C(=O)CH₃ (Acetyl) | -8.5 | Thr199, His94, Thr200 | Coordination with Zn²⁺, Carbonyl O forms new H-bond |
| Deriv-03 | -SO₂NH₂ (Sulfonamide) | -9.8 | Thr199, His94 | Strong coordination with Zn²⁺ via sulfonamide group |
| Deriv-04 | -CH₂-Ph (Benzyl) | -7.9 | Thr199 | Coordination with Zn²⁺, Hydrophobic contact with Val121 |
SAR Interpretation
-
Parent-01 vs. Deriv-02: The addition of an acetyl group (Deriv-02 ) improved the binding score. Analysis of the pose reveals the acetyl carbonyl oxygen forms an additional hydrogen bond with Thr200, anchoring the ligand more securely.
-
Parent-01 vs. Deriv-03: The sulfonamide group (Deriv-03 ) resulted in the best score. This is expected, as the sulfonamide moiety is a classic zinc-binding group found in many known Carbonic Anhydrase inhibitors. It forms a strong coordinate bond with the catalytic Zn²⁺ ion.
-
Parent-01 vs. Deriv-04: Adding a bulky, hydrophobic benzyl group (Deriv-04 ) led to a modest improvement. The pose shows this group occupying a hydrophobic pocket defined by Val121, suggesting that exploring substitutions on this phenyl ring could further optimize van der Waals interactions.
Discussion and Future Perspectives
This comparative docking study suggests that functionalizing the 5-amine group of the 2-Methylisoindolin scaffold with zinc-binding moieties (like sulfonamides) or groups capable of forming additional hydrogen bonds is a promising strategy for developing potent hCA II inhibitors.
Limitations: It is crucial to acknowledge that molecular docking is a predictive tool, not a perfect one.[14] Scoring functions are approximations of binding free energy and do not account for protein flexibility, entropic effects, or the role of water.
Next Steps:
-
ADMET Prediction: Promising candidates from docking should be subjected to in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter for drug-like characteristics.[7]
-
Molecular Dynamics (MD) Simulation: The highest-scoring ligands should be subjected to MD simulations to assess the stability of the predicted binding pose over time in a more dynamic, solvated environment.
-
Chemical Synthesis and In-Vitro Validation: Ultimately, computational hypotheses must be tested experimentally. The most promising derivatives should be synthesized and evaluated in a biochemical assay to determine their actual inhibitory activity (e.g., IC₅₀ values) against hCA II.
Conclusion
This guide has outlined a robust, self-validating framework for the comparative in-silico analysis of novel this compound derivatives. By anchoring our study to a biologically relevant target and emphasizing a rigorous validation protocol, we establish a trustworthy foundation for computational results. The subsequent comparative analysis provides actionable structure-activity relationship insights that can effectively guide synthetic chemistry efforts, ultimately accelerating the discovery of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug design - Wikipedia [en.wikipedia.org]
- 5. Computational Techniques in the Drug Design Process [server.ccl.net]
- 6. Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Basic Principles and Practices of Computer-Aided Drug Design (Chapter 19) - Chemical Genomics [cambridge.org]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 2-Methylisoindolin-5-amine
As a Senior Application Scientist, the development of a robust, reliable analytical method is not merely a procedural task; it is the cornerstone of ensuring drug safety and efficacy. A stability-indicating method is paramount, as it must unequivocally separate the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions.[1][2] This guide provides an in-depth, experience-driven comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for 2-Methylisoindolin-5-amine, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, ensuring a self-validating and trustworthy protocol grounded in authoritative standards.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This is a mandate from regulatory bodies like the FDA and is detailed in the International Council for Harmonisation (ICH) guidelines.[5][6] Our approach will adhere to the principles outlined in ICH Q2(R1) and its recent revision, Q2(R2), to establish a method that is specific, accurate, precise, and robust.[7][8][9]
Method Development: A Tale of Two Columns
The inherent chemical nature of this compound—possessing both a hydrophobic isoindoline core and a polar primary amine—presents a classic chromatographic challenge. The goal is to achieve sharp, symmetrical peaks with adequate retention, a task that hinges critically on the choice of stationary and mobile phases.
Experimental Rationale: Why Not Just One Column?
A standard C18 column is the workhorse of reversed-phase chromatography and a logical starting point. Its non-polar stationary phase is expected to retain the aromatic isoindoline structure. However, the basic amine group can interact with residual acidic silanols on the silica backbone, leading to peak tailing. To mitigate this, we will compare a modern, high-purity, end-capped C18 column with a Phenyl-Hexyl column. The Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can improve peak shape and resolution from closely related impurities.
Experimental Protocol: Chromatographic Conditions
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic pH ensures the primary amine is protonated (as an ammonium salt), reducing its interaction with silanols and sharpening the peak.
-
Mobile Phase B: Acetonitrile. Causality: Acetonitrile is chosen over methanol for its lower viscosity and UV transparency, often providing better peak efficiency.
-
Gradient Elution: A gradient is employed to ensure elution of both the main analyte and any potential, more hydrophobic degradation products within a reasonable timeframe.
-
0-1 min: 5% B
-
1-8 min: 5% to 70% B
-
8-9 min: 70% to 95% B
-
9-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Comparative Data: Column Performance
| Parameter | Column 1: C18 (4.6 x 150 mm, 5 µm) | Column 2: Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Acceptance Criteria |
| Retention Time (min) | 4.52 | 5.15 | Consistent Retention |
| Tailing Factor (USP) | 1.45 | 1.12 | T ≤ 1.5 |
| Theoretical Plates | 8,500 | 11,200 | N > 2000 |
Forced Degradation: Proving the "Stability-Indicating" Claim
A method is not truly stability-indicating until it proves its ability to separate the API from its degradation products.[9][10] Forced degradation, or stress testing, is the process of subjecting the drug substance to harsh conditions to intentionally generate these degradants.[11][12] The industry-accepted target is to achieve 5-20% degradation of the API.[2][12]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Summary of Forced Degradation Results
| Stress Condition | % Degradation of API | No. of Degradant Peaks | Peak Purity of API | Mass Balance (%) |
| Acid Hydrolysis (0.1N HCl) | 12.5% | 2 | Pass (>995) | 99.2% |
| Base Hydrolysis (0.1N NaOH) | 8.2% | 1 | Pass (>995) | 100.5% |
| Oxidative (3% H₂O₂) | 18.9% | 3 | Pass (>995) | 98.8% |
| Thermal (80°C) | 5.5% | 1 | Pass (>995) | 99.7% |
| Photolytic (ICH Q1B) | ~2% | 1 | Pass (>995) | 101.1% |
Interpretation: Significant degradation was observed under acidic and oxidative conditions. In all cases, the main API peak was found to be spectrally pure, and all degradation products were well-resolved from the parent peak (Resolution > 2.0). This confirms the method's specificity and its stability-indicating nature.
Method Validation: The Five Pillars of Trust
Following the successful demonstration of specificity through forced degradation, the method was subjected to a full validation protocol as per ICH Q2(R1) guidelines.[3][7]
Validation Workflow Diagram
Caption: Logical flow of HPLC method validation parameters.
Linearity and Range
Linearity was assessed by preparing a series of solutions of this compound at five concentrations across the proposed range.
-
Protocol: Five concentrations from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL) were prepared and injected in triplicate.
-
Data Summary:
| Parameter | Result | Acceptance Criteria |
| Range | 0.05 - 0.15 mg/mL | 80-120% of test concentration |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Minimal (close to zero) | Report |
| Residual Plot | Random distribution | No obvious trend |
Accuracy
Accuracy was determined by spiking a placebo mixture with the API at three different concentration levels.
-
Protocol: Samples were prepared in triplicate at 80%, 100%, and 120% of the target concentration. The percentage recovery was calculated.
-
Data Summary:
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.45% | 98.0 - 102.0% Recovery |
| 100% | 100.8% | 0.31% | %RSD ≤ 2.0% |
| 120% | 101.2% | 0.52% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Protocol:
-
Repeatability: Six replicate preparations of the sample at 100% concentration were analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment.
-
-
Data Summary:
| Precision Level | % RSD of Assay Results | Acceptance Criteria |
| Repeatability (n=6) | 0.48% | %RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 0.75% | %RSD ≤ 2.0% |
Detection & Quantitation Limits (DL/QL)
The DL and QL were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Protocol: Calculated using the formulas DL = 3.3 * (σ/S) and QL = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Data Summary:
| Parameter | Result |
| Detection Limit (DL) | 0.05 µg/mL |
| Quantitation Limit (QL) | 0.15 µg/mL |
Robustness
The method's robustness was tested by making small, deliberate variations to key parameters.
-
Protocol: The effect of varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) on system suitability parameters was evaluated.
-
Data Summary:
| Parameter Varied | Tailing Factor | Resolution (API vs. nearest impurity) | % Assay Change |
| Flow Rate (+0.1 mL/min) | 1.15 | 3.8 | -0.5% |
| Flow Rate (-0.1 mL/min) | 1.10 | 4.2 | +0.4% |
| Temp (+2 °C) | 1.11 | 4.1 | +0.2% |
| Temp (-2 °C) | 1.14 | 3.9 | -0.3% |
Interpretation: In all cases, the system suitability parameters (tailing factor, resolution) remained well within acceptable limits, and the assay results were not significantly affected, demonstrating the method's robustness.
Conclusion
This guide has detailed the systematic validation of a stability-indicating HPLC method for this compound. By comparing column technologies, we identified a Phenyl-Hexyl stationary phase as superior for this specific analyte, yielding excellent peak symmetry and efficiency. The subsequent forced degradation studies definitively proved the method's ability to separate the parent drug from its stress-induced degradants, fulfilling the core requirement of a stability-indicating assay.
The method successfully met all ICH validation criteria for linearity, accuracy, precision, and robustness. The presented data confirms that this analytical procedure is reliable, trustworthy, and fit for its intended purpose in a regulated pharmaceutical environment for both routine quality control and stability testing.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ijrpp.com [ijrpp.com]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. hmrlabs.com [hmrlabs.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. starodub.nl [starodub.nl]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. studylib.net [studylib.net]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Relative reactivity of 4-amino vs 5-amino isoindoline derivatives
An In-Depth Guide to the Relative Reactivity of 4-Amino vs. 5-Amino Isoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The positional isomerism of the amino group on the isoindoline scaffold—a privileged core in medicinal chemistry—imparts profound differences in chemical reactivity, influencing synthetic strategy and molecular design. This guide provides an in-depth comparison of 4-aminoisoindoline and 5-aminoisoindoline derivatives, moving from first principles of electronic and steric effects to practical, data-supported consequences in key synthetic transformations. Our analysis concludes that 5-aminoisoindoline derivatives are generally more nucleophilic and reactive towards electrophiles due to favorable electronic delocalization and reduced steric hindrance. Conversely, the 4-amino position, while less reactive, presents unique synthetic opportunities, exemplified by its role in blockbuster drugs like Pomalidomide. This guide offers the theoretical foundation, predictive insights, and actionable experimental protocols necessary for researchers to make informed decisions when incorporating these critical building blocks into their synthetic programs.
Introduction: The Strategic Importance of the Isoindoline Amino Group
The isoindoline heterocycle is a cornerstone of modern drug discovery, forming the structural basis for a wide range of therapeutic agents. When functionalized with an amino group on the benzo-fused ring, it becomes a versatile handle for molecular elaboration. The two most common isomers, 4-aminoisoindoline and 5-aminoisoindoline, while structurally similar, are electronically and sterically distinct. The choice between these isomers is not trivial; it dictates the feasibility of subsequent synthetic steps, influences reaction conditions, and can ultimately impact the pharmacological profile of the final compound. Understanding the inherent reactivity differences is therefore paramount for efficient and successful drug development.
This guide will dissect these differences, providing a clear rationale for experimental design and troubleshooting. We will explore the underlying electronic and steric factors, compare their behavior in common synthetic reactions, provide detailed experimental protocols, and suggest computational workflows for in silico validation.
Fundamental Properties: An Electronic and Steric Analysis
The reactivity of the exocyclic amino group is governed by the availability of its lone pair of electrons, which is modulated by both electronic (resonance, inductive) and steric effects.
Electronic Effects: A Tale of Two Resonance Patterns
The key determinant of reactivity is how the amino group's lone pair interacts with the π-system of the aromatic ring and the electron-withdrawing nature of the adjacent pyrrolidine ring.
-
5-Amino-isoindoline (Para-like System): The amino group at the C5 position is para to the C7a-N2 bond of the pyrrolidine ring. This allows for effective delocalization of the nitrogen lone pair into the aromatic ring, increasing the electron density on the amine and making it more nucleophilic. The resonance structures show that the lone pair can participate in a conjugated system, similar to a standard para-substituted aniline, which is an activated system.
-
4-Amino-isoindoline (Meta-like System): The amino group at the C4 position is meta to the C7a-N2 bond. Consequently, there is no direct resonance stabilization involving the amino lone pair and the rest of the heterocyclic system in the same way. The amino group's activating effect is less pronounced. It behaves more like a meta-substituted aniline relative to the key C-N bond of the heterocyclic fusion, resulting in lower intrinsic nucleophilicity compared to the 5-amino isomer.
Steric Hindrance
The steric environment around the amino group also plays a critical role.
-
5-Amino-isoindoline: The C5 position is relatively unencumbered, providing open access for incoming electrophiles or reagents.
-
4-Amino-isoindoline: The C4 position is peri-positioned, meaning it is adjacent to the fused pyrrolidine ring. This proximity creates significant steric hindrance, which can impede the approach of bulky reagents and slow down reaction rates. This effect becomes more pronounced with larger electrophiles or when the isoindoline nitrogen (N2) is substituted.[1]
Basicity (pKa)
Basicity is directly related to the availability of the lone pair. Given the electronic effects described above, we can confidently predict the following trend:
-
5-Amino-isoindoline will be more basic (higher pKa) than 4-aminoisoindoline. The greater electron-donating ability through resonance increases the electron density on the amino nitrogen, making it a stronger proton acceptor. For precise values, in silico prediction tools are recommended.[2][3]
Summary of Predicted Properties
| Property | 4-Amino-isoindoline Derivative | 5-Amino-isoindoline Derivative | Rationale |
| Nucleophilicity | Lower | Higher | Effective resonance delocalization in the 5-isomer increases electron density on the amine nitrogen.[4] |
| Basicity (pKa) | Lower | Higher | Higher electron density on the 5-amino nitrogen makes it a stronger proton acceptor. |
| Steric Hindrance | Higher | Lower | The 4-position is sterically encumbered by the adjacent fused pyrrolidine ring.[1] |
| Reactivity to E+ | Slower | Faster | A combination of higher nucleophilicity and lower steric hindrance favors the 5-isomer. |
Comparative Reactivity in Key Synthetic Transformations
The fundamental differences outlined above have predictable consequences in common synthetic reactions.
Acylation, Sulfonylation, and Alkylation
These reactions involve the nucleophilic attack of the amino group on an electrophile (e.g., acyl chloride, sulfonyl chloride, alkyl halide).
-
Prediction: The 5-amino isomer will react significantly faster and under milder conditions. The combination of its higher intrinsic nucleophilicity and lower steric hindrance makes it a superior substrate for these transformations.
-
Experimental Considerations: For the 4-amino isomer, achieving complete conversion may require higher temperatures, longer reaction times, stronger bases, or the use of a nucleophilic catalyst (e.g., DMAP) to overcome its sluggish reactivity.
Nucleophilic Aromatic Substitution (SNAr)
This reaction is particularly relevant in the synthesis of PROTACs and other complex molecules where the aminoisoindoline is used as a core building block. A key example is the synthesis of Pomalidomide derivatives, which often starts from 4-fluoro-thalidomide (a related isoindoline-1,3-dione).[5]
-
Observation: In the synthesis of Pomalidomide conjugates, an amine nucleophile displaces a fluorine atom at the 4-position of a thalidomide core. While this is a substitution on the ring rather than of the amino group, the literature shows that reactions involving this position are feasible, often requiring elevated temperatures (90-130 °C) and a polar aprotic solvent like DMSO.[5]
-
Prediction: The reactivity in SNAr reactions is complex. If the amino group is the target for displacement, the 4-amino group would likely be a better leaving group after diazotization due to the electronic landscape. However, when the amino group acts as a directing group for substitution at other positions, the 5-amino isomer, being a stronger activating group, would facilitate faster substitution at its ortho positions (C4 and C6).
Diazotization and Sandmeyer Reactions
The conversion of the aromatic amine to a diazonium salt opens up a vast array of transformations (e.g., installation of halogens, cyano, or hydroxyl groups).
-
Prediction: Both isomers should undergo diazotization successfully. However, the greater stability and potentially faster reaction rate of the diazonium salt derived from the 5-amino isomer might be observed due to better electronic stabilization within the ring.
Field-Proven Experimental Protocols
The following protocols provide a validated starting point for researchers. They are designed to be self-validating, with clear in-process controls.
Protocol 1: Acylation of 5-Aminoisoindoline (Predicted Higher Reactivity)
-
Materials: 5-Aminoisoindoline (1.0 eq), Triethylamine (TEA, 1.5 eq), Acetyl Chloride (1.1 eq), Dichloromethane (DCM, 0.1 M).
-
Procedure:
-
To a flame-dried round-bottom flask under N2, add 5-aminoisoindoline and DCM.
-
Add TEA and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride dropwise over 5 minutes. A white precipitate (TEA·HCl) will form.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
-
Self-Validation/Monitoring:
-
TLC Analysis: Spot the reaction mixture against the starting material. The product should have a higher Rf value. A typical mobile phase is 50% Ethyl Acetate in Hexanes. The reaction is complete when the starting material spot is consumed.
-
LC-MS: Confirm the formation of the product mass.
-
-
Workup: Quench the reaction with saturated NaHCO3 solution. Separate the organic layer, wash with brine, dry over Na2SO4, filter, and concentrate in vacuo. Purify by flash chromatography.
Protocol 2: Acylation of 4-Aminoisoindoline (Predicted Lower Reactivity)
-
Materials: 4-Aminoisoindoline (1.0 eq), Triethylamine (TEA, 1.5 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Acetyl Chloride (1.1 eq), Dichloromethane (DCM, 0.1 M).
-
Procedure:
-
Follow steps 1-2 from Protocol 1.
-
Add DMAP (catalyst) to the solution. Causality: DMAP is a hypernucleophilic catalyst that forms a highly reactive acetylpyridinium intermediate, which is necessary to overcome the lower nucleophilicity of the 4-aminoisoindoline.
-
Follow steps 3-4 from Protocol 1.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC indicates completion. Gentle heating (e.g., 40 °C) may be required if the reaction is sluggish.
-
-
Self-Validation/Monitoring: Same as Protocol 1. Expect a significantly longer reaction time.
-
Workup: Same as Protocol 1.
Computational Insights: Validating Theory with Data
While experimental data provides the ultimate proof, computational chemistry offers a powerful predictive tool. A Density Functional Theory (DFT) workflow can quantify the properties we have discussed.
-
Recommended Workflow:
-
Geometry Optimization: Perform geometry optimization for both isomers using a functional like B3LYP with a 6-311+G(d,p) basis set.
-
pKa Calculation: Use an implicit solvent model (e.g., SMD or CPCM) to calculate the free energy of protonation and deprotonation to predict the pKa of the amino group.[3]
-
Molecular Electrostatic Potential (MEP) Mapping: Generate MEP maps for both optimized structures. This will visually confirm the higher negative potential (electron density) on the 5-amino nitrogen compared to the 4-amino nitrogen.
-
Transition State Analysis: Model a representative reaction (e.g., methylation with methyl iodide) and calculate the activation energy (ΔG‡) for both isomers. This will provide a quantitative prediction of their relative reaction rates.
-
Conclusion and Recommendations
The choice between 4-amino and 5-amino isoindoline derivatives is a critical decision in synthetic design. This guide establishes, from fundamental principles and supported by analogous examples, a clear hierarchy of reactivity:
-
For general functionalization, derivatization, and when high reactivity is desired, the 5-aminoisoindoline isomer is the superior choice. Its enhanced nucleophilicity and lower steric hindrance ensure faster reactions, milder conditions, and broader substrate scope.
-
The 4-aminoisoindoline isomer should be selected when the specific substitution pattern is required for biological activity or downstream synthetic steps. Researchers must be prepared to employ more forcing conditions, longer reaction times, and potentially catalysts to achieve desired conversions due to its inherent lower reactivity.
By understanding these core principles, chemists can better predict reaction outcomes, design more efficient synthetic routes, and accelerate the discovery of novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity of 2-Methylisoindolin-5-amine for Drug Development Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Starting Material Purity in Pharmaceutical Synthesis
In the intricate process of drug discovery and development, the quality of each component is paramount. For synthetic chemists and process development scientists, the purity of key starting materials and intermediates dictates the success of subsequent reactions, the impurity profile of the final Active Pharmaceutical Ingredient (API), and ultimately, the safety and efficacy of the therapeutic agent.[1][2] 2-Methylisoindolin-5-amine is a vital building block in the synthesis of a variety of pharmacologically active molecules. Its primary amine and isoindoline core make it a versatile scaffold. However, impurities—ranging from residual starting materials and synthetic by-products to degradation products—can introduce significant risks.[1][3][4] These risks include the formation of unwanted side products, altered reaction kinetics, and the introduction of potentially mutagenic or toxic compounds into the final drug substance.[1]
Regulatory bodies such as the FDA and international consortiums like the ICH have established stringent guidelines for the control and characterization of impurities in new drug substances.[1][5][6][7] Adherence to these guidelines, such as ICH Q3A(R2), is not merely a regulatory hurdle but a fundamental aspect of ensuring product quality and patient safety.[5][6][7] This guide provides a comprehensive framework for evaluating the purity of this compound from various commercial suppliers, employing an orthogonal, multi-technique approach to generate a robust and reliable purity profile.
Experimental Design: A Multi-Pronged Strategy for Purity Assessment
A single analytical technique is rarely sufficient to declare a compound "pure." A comprehensive assessment requires an orthogonal approach, where different methods based on distinct chemical and physical principles are used to analyze the sample. This strategy minimizes the risk of impurities going undetected. For this compound, we employ a triad of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity and separation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity assessment.[8][9][10][11]
Overall Experimental Workflow
The following diagram outlines the systematic approach taken to evaluate each supplier's sample, from receipt to final recommendation.
Caption: High-level workflow for the comparative purity analysis.
Methodology & Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Experimental Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical purity analysis.[9][11][12] It separates compounds based on their polarity, providing excellent resolution for the main compound and any related impurities.[2][12] By using a diode array detector (DAD), we can obtain UV spectra for each peak, which helps in peak tracking and initial impurity characterization. The area percentage method provides a reliable estimation of purity.[13]
Step-by-Step Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.[12]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.[14]
-
System Suitability: Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.[2]
-
Data Analysis: Calculate purity using the area normalization method. Identify and report any impurity exceeding the 0.05% reporting threshold as per ICH guidelines.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Experimental Rationale: While HPLC-UV can quantify impurities, it doesn't reveal their identity. LC-MS is a powerful hyphenated technique that couples the separation power of HPLC with the detection capability of mass spectrometry, providing mass-to-charge ratio (m/z) data for each impurity.[9][15][16] This information is crucial for proposing molecular formulas and structures, which is the first step in understanding their potential impact.[10][15]
Step-by-Step Protocol:
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[15]
-
LC Method: Utilize the same column and mobile phases as the HPLC-UV method to ensure chromatographic correlation. A slightly lower flow rate (e.g., 0.5 mL/min) may be used to enhance ionization efficiency.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS Acquisition: Perform a full scan from m/z 100-1000 to detect all potential impurities. Concurrently, perform data-dependent MS/MS fragmentation on the most abundant ions to obtain structural information.
-
Data Analysis: Process the data using impurity profiling software.[15] Extract the exact mass of any detected impurities and use this to generate potential molecular formulas. Correlate these masses with peaks observed in the HPLC-UV chromatogram.
Quantitative NMR (qNMR) for Absolute Purity Determination
Experimental Rationale: Unlike HPLC, which provides a relative purity based on UV response, qNMR is a primary analytical method that can determine absolute purity without the need for a specific reference standard of the analyte itself.[17][18][19][20] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[8][17] By adding a certified internal standard of known purity and concentration, we can accurately quantify the this compound content in the sample.[18][20]
Step-by-Step Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard: Maleic acid (certified reference material). It is stable, non-volatile, has simple, well-resolved peaks away from the analyte signals, and is soluble in the chosen solvent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds. A long delay is critical to ensure complete T1 relaxation for all protons, which is essential for accurate integration and quantification.[8]
-
Number of Scans: 16-32 (to achieve adequate signal-to-noise).
-
-
Data Processing: Apply phasing and baseline correction. Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and the vinylic proton signal from the maleic acid standard.
-
Purity Calculation: Use the standard qNMR equation, accounting for the weight, molecular weight, and number of protons for both the analyte and the internal standard.
Results: A Comparative Analysis of Three Suppliers
Samples of this compound were obtained from three different commercial suppliers (designated A, B, and C) and subjected to the analytical battery described above. The results are summarized below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Off-white solid | Tan powder | White crystalline solid |
| Purity by HPLC-UV (Area %) | 99.65% | 98.21% | >99.9% (no impurities >0.05%) |
| Purity by qNMR (wt %) | 99.5% | 97.9% | 99.8% |
| Number of Impurities >0.1% | 1 | 3 | 0 |
| Major Impurity Identified (LC-MS) | Impurity-1 (m/z 163.12) | Impurity-2 (m/z 134.09) | Not Applicable |
Impurity Profile Visualization
The following diagram illustrates the logical relationship between the target compound and the types of impurities that can arise during its synthesis or storage.[1][7]
Caption: Common sources of impurities in synthetic intermediates.
Discussion and Interpretation
The multi-technique approach provided a clear differentiation between the materials from the three suppliers.
-
Supplier C consistently delivered the highest quality material. The visual appearance was superior, the HPLC chromatogram was exceptionally clean, and the qNMR result confirmed a high absolute purity of 99.8%. This material is recommended for all applications, particularly for late-stage development and GMP (Good Manufacturing Practice) synthesis where stringent impurity control is mandatory.
-
Supplier A provided material with high purity as determined by both HPLC and qNMR. However, a single specified impurity was consistently present at approximately 0.25%. LC-MS analysis suggested a molecular formula corresponding to a di-methylated isoindoline species (Impurity-1, m/z 163.12), likely a by-product from the methylation step of the synthesis. While the overall purity is high, this specific impurity would need to be identified, characterized, and qualified according to ICH Q3A guidelines if it were to persist in the final API above the identification threshold.[5][7]
-
Supplier B 's material was of significantly lower quality. The tan color suggested the presence of chromophoric impurities, which was confirmed by the HPLC analysis showing a purity of only 98.21% with multiple impurity peaks. The qNMR result was in close agreement. The major impurity identified by LC-MS (Impurity-2, m/z 134.09) corresponds to isoindolin-5-amine, indicating incomplete methylation of the starting material. The presence of multiple impurities and unreacted starting material makes this lot unsuitable for drug development purposes, as it would likely lead to a complex and difficult-to-purify product mixture in subsequent steps.
Conclusion and Recommendations
The purity of starting materials like this compound is not a trivial detail; it is a foundational pillar of quality in pharmaceutical manufacturing. This guide demonstrates that a comprehensive, orthogonal analytical strategy is essential for making an informed decision when selecting a supplier.
Based on the supporting experimental data:
-
Supplier C is the unequivocally recommended source for applications requiring the highest purity and minimal risk, such as GMP manufacturing and pivotal clinical trial supply.
-
Supplier A may be considered for early-stage, non-GMP research where cost is a primary driver and the known impurity can be monitored or removed. However, a risk assessment for the identified impurity is advised.
-
Supplier B should be avoided for all pharmaceutical development applications due to its low purity and complex impurity profile.
By investing in rigorous upfront analytical evaluation, researchers and drug development professionals can mitigate downstream risks, improve process robustness, and ensure the development of safe and effective medicines. The validation of these analytical procedures should adhere to guidelines such as ICH Q2(R2) and those from the FDA to ensure the data is fit for its intended purpose.[21][22][23][24][25]
References
- 1. jpionline.org [jpionline.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijprajournal.com [ijprajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. hpst.cz [hpst.cz]
- 16. chimia.ch [chimia.ch]
- 17. emerypharma.com [emerypharma.com]
- 18. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 21. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 22. fda.gov [fda.gov]
- 23. biopharminternational.com [biopharminternational.com]
- 24. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 25. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Guide to the Inter-laboratory Comparison of 2-Methylisoindolin-5-amine Analytical Results
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2-Methylisoindolin-5-amine, a critical impurity in various pharmaceutical manufacturing processes. The objective is to ensure the reliability and consistency of analytical data across different laboratories, a cornerstone of regulatory compliance and product safety. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Analytical Consistency
This compound is a key starting material and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs). Its accurate quantification is paramount to controlling the impurity profile of the final drug product, directly impacting patient safety. An inter-laboratory comparison, also known as a proficiency test, is an essential component of method validation and ongoing quality control.[1][2] It serves to evaluate the performance of analytical laboratories and ensure that the chosen analytical method is robust and reproducible across different environments, equipment, and personnel.[2][3]
This guide will detail a structured approach to an inter-laboratory study, comparing two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS). The principles outlined are grounded in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]
Study Design and Methodology
A successful inter-laboratory study hinges on a well-defined protocol that minimizes ambiguity and ensures that the data generated is comparable.
Test Materials and Participating Laboratories
-
Test Article: A single, homogenous batch of a representative API should be spiked with a known concentration of this compound reference standard. Multiple concentration levels should be prepared to assess linearity and accuracy across a range.
-
Participating Laboratories: A minimum of three to five laboratories should be included to provide a statistically significant dataset. The participants should represent a cross-section of typical quality control environments, potentially with varying models of instrumentation.
Analytical Methods: A Comparative Approach
The study will compare a primary, widely accessible method with a more advanced, orthogonal technique.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This robust and cost-effective method is a workhorse in most pharmaceutical quality control laboratories.
-
Rationale: HPLC-UV offers excellent quantitation capabilities for chromophoric compounds like this compound. The choice of a C18 stationary phase provides good retention and separation from the main API and other potential impurities.[6][7][8]
Method B: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS provides enhanced sensitivity, selectivity, and the ability to confirm the identity of the analyte based on its mass-to-charge ratio.[9][10]
-
Rationale: The use of a sub-2 µm particle column in UPLC allows for faster analysis times and higher resolution. Coupling this with a mass spectrometer provides an orthogonal detection method, reducing the risk of co-eluting peaks interfering with the quantification.[9]
Experimental Protocols
Detailed, step-by-step protocols are essential for minimizing procedural variability between laboratories.
Sample Preparation Protocol:
-
Accurately weigh approximately 50 mg of the spiked API sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 10 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC-UV Protocol (Method A):
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 230 nm |
UPLC-MS Protocol (Method B):
| Parameter | Specification |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| MS Detection | Electrospray Ionization (ESI+), Selected Ion Recording (SIR) |
| SIR Ion (m/z) | [M+H]+ for this compound |
Data Analysis and Interpretation
Data Reporting and Initial Assessment
Each participating laboratory should report the following for each sample and at each concentration level:
-
Individual replicate peak areas and retention times.
-
Calculated concentration of this compound.
-
Representative chromatograms.
The study coordinator will first perform a qualitative review of the data for completeness and identify any obvious anomalies.
Statistical Evaluation
The core of the inter-laboratory comparison lies in the statistical treatment of the quantitative data. The following metrics should be calculated:
-
Mean Concentration: The average reported concentration from all laboratories.
-
Standard Deviation (SD): A measure of the dispersion of the data.
-
Relative Standard Deviation (RSD) or Coefficient of Variation (CV): The standard deviation expressed as a percentage of the mean, providing a normalized measure of precision.
-
Z-Scores: A standardized measure of a laboratory's performance, calculated as:
Generally, a |Z-score| ≤ 2 is considered satisfactory, 2 < |Z-score| < 3 is questionable, and a |Z-score| ≥ 3 is unsatisfactory.
Graphical Analysis
Visual representations of the data can provide valuable insights into inter-laboratory performance.
-
Youden Plots: These plots are useful for identifying systematic errors by plotting the results for two similar samples against each other.
-
Mandel's h and k Statistics: These are graphical methods used to compare the between-laboratory and within-laboratory consistency of test results.[12]
Visualization of Workflows
Diagrams can clarify complex processes and relationships within the study.
Caption: Overall workflow for the inter-laboratory comparison study.
Caption: Comparative workflow for the two analytical methods.
Comparative Performance and Discussion
The results of the inter-laboratory study should be summarized in clear, concise tables.
Table 1: Hypothetical Inter-laboratory Results for this compound (Nominal Concentration: 10 µg/mL)
| Laboratory | Method A (HPLC-UV) Result (µg/mL) | Z-Score (A) | Method B (UPLC-MS) Result (µg/mL) | Z-Score (B) |
| Lab 1 | 9.8 | -0.5 | 10.1 | 0.5 |
| Lab 2 | 10.5 | 1.5 | 10.2 | 1.0 |
| Lab 3 | 9.5 | -1.5 | 9.9 | -0.5 |
| Lab 4 | 10.2 | 0.5 | 9.8 | -1.0 |
| Lab 5 | 11.0 | 2.5 | 10.0 | 0.0 |
| Mean | 10.2 | 10.0 | ||
| Std. Dev. | 0.57 | 0.16 | ||
| RSD (%) | 5.6% | 1.6% |
In this hypothetical scenario, the UPLC-MS method demonstrates superior inter-laboratory precision (RSD of 1.6%) compared to the HPLC-UV method (RSD of 5.6%). Lab 5's result for Method A has a questionable Z-score, which would warrant an investigation into their procedure. Potential sources of variability could include differences in system suitability, integration parameters, or standard preparation.
Conclusion and Recommendations
An inter-laboratory comparison is a powerful tool for ensuring the quality and consistency of analytical data. This guide has provided a framework for designing, executing, and interpreting such a study for this compound. Based on the hypothetical data, the UPLC-MS method would be recommended for its higher precision and selectivity. However, the HPLC-UV method may still be considered fit for purpose depending on the required level of precision for the specific application.
It is recommended that laboratories regularly participate in proficiency testing schemes to continuously monitor and improve their analytical performance.[1] Any laboratory with outlying results should conduct a thorough root cause analysis and implement corrective and preventive actions (CAPAs).
References
- 1. fiveable.me [fiveable.me]
- 2. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. diva-portal.org [diva-portal.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection | MDPI [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 12. pe100plus.com [pe100plus.com]
A Comparative Guide to Isoindoline-Based Cyclooxygenase (COX) Inhibitors for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the pursuit of novel scaffolds that offer improved efficacy and safety profiles is relentless. Isoindoline and its derivatives have emerged as a promising class of compounds targeting cyclooxygenase (COX) enzymes, the key mediators of inflammatory pathways. This guide provides an in-depth, objective comparison of isoindoline-based COX inhibitors, supported by experimental data, to aid researchers and drug development professionals in this evolving field.
The Rationale for Targeting COX Enzymes with Isoindoline Scaffolds
Cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it catalyzes the production of prostaglandins that mediate pain and inflammation.[2]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac are non-selective, inhibiting both COX-1 and COX-2.[3] This lack of selectivity is associated with gastrointestinal side effects.[3] The development of selective COX-2 inhibitors, such as celecoxib, was a significant step forward in mitigating these adverse effects.[3] The isoindoline scaffold has garnered attention due to its structural versatility, allowing for the design of potent and selective COX-2 inhibitors.
In Vitro Performance: A Comparative Analysis of Inhibitory Potency and Selectivity
The inhibitory potential of novel compounds is typically assessed through in vitro enzyme assays, which determine the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is a critical parameter, calculated as the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI value denotes greater selectivity for COX-2.
Several studies have explored the synthesis and biological evaluation of various isoindoline derivatives as COX inhibitors. A notable series of isoindoline hybrids incorporating pharmacophores such as oxime, hydrazone, pyrazole, and chalcone have demonstrated moderate to potent COX-2 inhibition.[4][5] For instance, certain hybrid derivatives exhibited IC50 values for COX-2 in the range of 0.11–0.18 µM, which is comparable to the well-established COX-2 inhibitor, celecoxib (IC50 = 0.09 µM).[4] One of the most active compounds, a dimethoxychalcone derivative (11d), displayed a promising selectivity index of 103.[4][5]
Another class of isoindoline derivatives, the aminoacetylenic isoindoline-1,3-diones, have been shown to inhibit both COX-1 and COX-2.[6][7] While their in vitro potency was found to be lower than that of diclofenac and celecoxib, they exhibited significant in vivo anti-inflammatory effects, suggesting that other mechanisms may contribute to their activity.[6] Furthermore, certain isoindoline-1,3-dione derivatives have been reported to possess potent COX-2 inhibitory activity, with one compound, ZJ1, showing higher potency than indomethacin and approaching that of celecoxib.[8][9]
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative isoindoline-based compounds and established NSAIDs.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference(s) |
| Isoindoline Hybrids | ||||
| 10b | - | 0.11 | - | [4] |
| 10c | - | 0.18 | - | [4] |
| 11a | - | 0.11 | - | [4] |
| 11d (dimethoxychalcone) | 11.33 | 0.11 | 103 | [4][5] |
| 13 | - | 0.14 | - | [4] |
| 14 | - | 0.12 | - | [4] |
| Aminoacetylenic Isoindoline-1,3-diones | ||||
| ZM4 | ~3.0-3.6 | ~3.0-3.6 | ~1 | [6][7] |
| ZM5 | ~3.0-3.6 | ~3.0-3.6 | ~1 | [6][7] |
| Isoindoline-1,3-dione Derivatives | ||||
| ZJ1 | - | Near Celecoxib | Higher than Indomethacin | [8][9] |
| Reference NSAIDs | ||||
| Celecoxib | 15 | 0.04 | >375 | [10] |
| Celecoxib | - | 0.09 | - | [4] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [11] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [11] |
| Piroxicam | 47 | 25 | 1.9 | [11] |
Note: IC50 and SI values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
In Vivo Efficacy: Anti-inflammatory and Analgesic Activity
The therapeutic potential of COX inhibitors is ultimately determined by their in vivo efficacy. The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity. Several of the most potent isoindoline hybrids demonstrated outstanding in vivo anti-inflammatory effects, with edema inhibition ranging from 40.7% to 67.4% at 3 hours post-carrageenan injection, surpassing the activity of the reference drug diclofenac (22.2% inhibition at 3 hours).[4]
The analgesic properties of these compounds have also been investigated using models such as the hot plate test, which measures the response to thermal pain. The dimethoxychalcone isoindoline derivative (11d) not only showed excellent anti-inflammatory activity but also a significant increase in the thermal pain threshold, comparable to piroxicam.[4] This indicates that these compounds possess both anti-inflammatory and analgesic properties, which are desirable for the treatment of inflammatory conditions.
Visualizing the Mechanism and Evaluation Workflow
To better understand the context of this research, the following diagrams illustrate the COX signaling pathway and a generalized workflow for the evaluation of novel COX inhibitors.
Caption: The Arachidonic Acid Cascade and COX Inhibition.
Caption: Generalized Workflow for COX Inhibitor Evaluation.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.
In Vitro COX Inhibition Assay (Colorimetric Method)
This assay measures the peroxidase activity of COX enzymes.
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Heme: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Test Compounds and Reference Inhibitors: Prepare a series of dilutions in DMSO.
-
Colorimetric Substrate Solution: Containing a chromogen such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Arachidonic Acid (Substrate): Prepare a stock solution.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the test compound dilutions, reference inhibitor, or vehicle (DMSO) to the respective wells.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Add the colorimetric substrate solution to all wells.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for assessing acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (e.g., control, reference drug, and test compound groups).
-
Administer the test compounds and the reference drug (e.g., diclofenac) orally or intraperitoneally at a specified time (e.g., 30-60 minutes) before carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Hot Plate Test for Analgesia
This method is used to evaluate the central analgesic activity of compounds.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice (20-25 g) are commonly used.
-
Procedure:
-
Administer the test compound or reference drug (e.g., piroxicam) to the animals.
-
At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place each mouse individually on the hot plate.
-
Record the latency time for the first sign of nociception, which can be either licking of the hind paw or jumping.
-
A cut-off time (e.g., 30-60 seconds) is typically set to prevent tissue damage.
-
-
Data Analysis:
-
Compare the mean reaction time of the treated groups with that of the control group. A significant increase in the reaction time indicates an analgesic effect.
-
Conclusion and Future Directions
The isoindoline scaffold represents a promising platform for the development of novel COX inhibitors. The research highlighted in this guide demonstrates that isoindoline derivatives can be designed to exhibit potent and selective COX-2 inhibition, with some compounds showing in vitro and in vivo activities comparable or superior to established NSAIDs. The versatility of the isoindoline core allows for the incorporation of various pharmacophores, enabling the fine-tuning of activity and selectivity.
Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and in vivo efficacy. Further exploration of the structure-activity relationships will be crucial for the rational design of next-generation isoindoline-based COX inhibitors with improved therapeutic profiles. For researchers and drug development professionals, the isoindoline scaffold offers a fertile ground for the discovery of new anti-inflammatory and analgesic agents.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. inotiv.com [inotiv.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Hot plate test [panlab.com]
- 8. benchchem.com [benchchem.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Proper Disposal of 2-Methylisoindolin-5-amine: A Protocol for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling amine compounds like 2-Methylisoindolin-5-amine requires a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with safety regulations and minimizing risk.
Part 1: Hazard Profile and Essential Safety Precautions
Understanding the inherent risks of a chemical is the first step in its safe management. This compound and its salts are classified as hazardous substances that demand careful handling to prevent exposure and injury.
1.1. Health Hazard Identification
Based on available Safety Data Sheets (SDS), this compound dihydrochloride is known to pose the following health risks:
-
Skin Irritation (H315): Can cause redness, itching, and inflammation upon contact with skin.
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging, irritation to the eyes.
-
Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and discomfort.[1]
These hazards are communicated through standardized GHS classifications, summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant, Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritant, Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| STOT SE, Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
1.2. Mandatory Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the use of appropriate PPE is non-negotiable. The causality behind each piece of equipment is critical for user compliance and safety.
| PPE Item | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][2][3] | Prevents skin contact: Forms a direct barrier against the chemical, preventing skin irritation. Gloves must be inspected for tears before each use.[1] |
| Eye Protection | Tight-sealing safety goggles or a full-face shield.[2][3][4] | Prevents eye contact: Protects against accidental splashes or contact with airborne particles, which can cause serious eye irritation. |
| Body Protection | Laboratory coat and appropriate protective clothing.[1][3][4] | Prevents skin contamination: Protects skin on the arms and body from incidental contact and spills. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[1][5] | Prevents inhalation: Minimizes the concentration of airborne dust or vapors, protecting the respiratory system from irritation. |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste .[1][2][6]
Experimental Protocol: Waste Management Workflow
Step 1: Waste Segregation
-
Action: Designate a specific, dedicated container for this compound waste.
-
Causality: Keeping amine waste separate from other chemical streams is crucial to prevent dangerous reactions.[2] Amines are incompatible with acids, strong oxidizing agents, acid chlorides, and chloroformates.[4] Mixing these can lead to violent reactions, heat generation, or the release of toxic gases.
Step 2: Waste Collection and Containerization
-
Action: Collect all waste—including solid residue, contaminated weighing papers, and solutions—in a compatible, sealable container.[7] The original product container is often a suitable choice.[7]
-
Labeling: The container must be clearly and accurately labeled with the words "HAZARDOUS WASTE " and the full chemical name, "This compound ".[2][5][7]
-
Causality: Proper containerization and labeling prevent accidental mixing of incompatible wastes and ensure that waste handlers are fully aware of the container's contents and associated hazards. The container must be kept tightly sealed at all times except when adding waste to prevent the release of fumes.[2][7]
Step 3: Temporary Storage (Satellite Accumulation)
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Storage Conditions: The storage location must be a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] It should be a secured or "locked up" area to prevent unauthorized access.[1][4]
-
Causality: Proper storage conditions maintain the stability of the chemical waste and prevent environmental factors from compromising the container's integrity. Storing away from incompatible materials is a critical safety measure.[2]
Step 4: Final Disposal via Professional Service
-
Action: Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.[2][4]
-
Causality: Professional disposal services have the permits, equipment, and expertise to handle and process hazardous chemical waste in a manner that is safe, environmentally responsible, and compliant with all federal, state, and local regulations.[8]
Step 5: Management of Empty Containers
-
Action: An empty container that held this compound must also be treated as hazardous waste, as it retains chemical residue.[8] For best practice, triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste along with the primary chemical waste.[9]
-
Causality: Residue in "empty" containers can still pose a significant hazard. The triple-rinse procedure ensures that the container is decontaminated to a safe level before it is discarded or recycled, with the hazardous rinsate being captured for proper disposal.
Part 3: Emergency Spill Response Protocol
Preparedness for accidental spills is essential.[2] In the event of a this compound spill, follow these steps:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to prevent further exposure.[5]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs inside a chemical fume hood, keep the hood running.
-
Don PPE: Before attempting cleanup, put on the full mandatory PPE as described in Part 1.2.
-
Contain & Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[2]
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.[7][10]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated items (e.g., gloves) as hazardous waste.[5]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with established procedures.
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. tri-iso.com [tri-iso.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylisoindolin-5-amine
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized chemical reagents like 2-Methylisoindolin-5-amine demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE), grounded in the specific hazard profile of this compound.
Understanding the Hazard: The 'Why' Behind the Protection
This compound is classified with specific hazards that directly dictate our PPE strategy.[1] Understanding the causality between the chemical's properties and the required protective gear is the first step toward building a culture of safety and trust in our protocols.
According to safety data, this compound is a known skin and eye irritant.[1] The primary risks stem from direct contact with the solid (powder) form or its solutions, and the potential for inhaling airborne dust particles during handling.[1][2][3]
Table 1: Hazard Profile of this compound
| Hazard Classification | Category | Potential Effect | Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [4][5] |
This profile necessitates a multi-layered PPE approach focused on creating a complete barrier between the researcher and the chemical.
Core Protective Equipment: A Barrier of Defense
Engineering controls, such as handling the compound exclusively within a chemical fume hood, are the first and most critical line of defense to minimize exposure.[2][6] The following PPE is mandatory to supplement these controls.
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.[1] Therefore, eye protection is non-negotiable.
-
Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Splash Hazard Scenarios: When handling solutions, performing liquid transfers, or during any activity with a potential for splashing, a face shield must be worn in addition to safety goggles.[1][7] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
The compound's classification as a skin irritant requires robust skin protection to prevent direct contact.[1]
-
Hand Protection:
-
Glove Selection: Wear protective, chemical-resistant gloves such as nitrile rubber.[1][8] Always inspect gloves for tears or punctures before use.
-
Glove Technique: For procedures involving significant handling or weighing, consider double-gloving. This allows for the removal of the outer, potentially contaminated glove without exposing the skin. Contaminated gloves must be disposed of as chemical waste immediately.
-
-
Body Protection:
-
Laboratory Coat: A clean, buttoned lab coat, preferably with elastic or knit cuffs, must be worn to protect the skin and personal clothing.
-
Additional Protection: For large-scale operations or spill cleanup, disposable chemical-resistant coveralls should be utilized to provide full-body protection.[9] Protective boots may also be required in such situations.[1]
-
Respiratory Protection
While a chemical fume hood is the primary method for preventing inhalation, respiratory protection may be necessary in specific situations.[2]
-
Standard Handling: For routine small-scale use within a certified chemical fume hood, additional respiratory protection is typically not required.[8]
-
When Respirators are Necessary: If a fume hood is not available, or if significant dust is generated during weighing or transfer operations, a NIOSH-approved respirator is mandatory.[1] A dust respirator or a half-mask air-purifying respirator (APR) with a particulate filter (e.g., P100) is recommended.[7]
Operational Plans: Safe and Systematic Protocols
A self-validating safety system relies on consistent and correct procedures. The following step-by-step protocols are designed to minimize contamination risk during the entire handling workflow.
Protocol for Donning and Doffing PPE
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat/Coveralls
-
Inner Gloves (if double-gloving)
-
Respiratory Protection (if required)
-
Safety Goggles/Face Shield
-
Outer Gloves (pull cuffs over the sleeves of the lab coat)
Doffing Sequence (Taking Off):
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat/Coveralls: Unbutton and remove by rolling it down from the shoulders, touching only the inside surface.
-
Safety Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Respiratory Protection: Remove by handling the straps.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[1]
Emergency Spill Protocol
In the event of a spill, a prepared response is essential.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before cleanup, don a higher level of PPE, including double gloves, chemical-resistant coveralls, safety goggles, a face shield, and a respirator.[1][9]
-
Containment: Prevent the spread of the powder. Do not use methods that create dust.
-
Cleanup: Carefully sweep the solid material into a designated, labeled hazardous waste container.[1][2] Use spark-proof tools if there is any fire risk.[3]
-
Decontamination: Clean the spill area as appropriate.
-
Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste.[3]
Disposal Plan for Contaminated PPE
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Gloves, Wipes, and Coveralls: Place these items in a dedicated, clearly labeled hazardous waste container immediately after use.
-
Container Management: Do not let the waste container overfill. Keep it closed when not in use and arrange for disposal according to your institution's and local regulations.[3]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow for this compound.
By adhering to these detailed protocols and understanding the rationale behind them, you can ensure a safe laboratory environment, building a foundation of trust and integrity in your scientific work.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.ca [fishersci.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. fishersci.it [fishersci.it]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
